molecular formula C7H5N5O8<br>(NO2)3C6H2N(CH3)NO2<br>C7H5N5O8 B1194171 Tetryl CAS No. 479-45-8

Tetryl

Cat. No.: B1194171
CAS No.: 479-45-8
M. Wt: 287.14 g/mol
InChI Key: AGUIVNYEYSCPNI-UHFFFAOYSA-N
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Description

Tetryl, systematically named N-Methyl-N,2,4,6-tetranitroaniline , is a nitramine booster explosive that has been extensively used in scientific and industrial research . It is characterized as a yellow, odorless, crystalline solid . Historically, its primary research and application value has been as a sensitive secondary high explosive to propagate detonation into less sensitive main charge explosives . It functions as a key component in detonators and explosive booster charges, where its mechanism of action involves a rapid, self-sustaining decomposition reaction that produces a powerful detonation wave . From a physico-chemical perspective, this compound has a molecular weight of 287.14 g/mol and a melting point of approximately 129.5 - 130 °C . It is notably stable at storage temperatures but decomposes and explodes when heated to around 187 °C . It is practically insoluble in water but soluble in various organic solvents such as acetone and benzene . Researchers must note that this compound is classified as an Explosive, Division 1.1D, meaning it presents a mass explosion hazard . It is sensitive to shock, friction, and heat . Furthermore, it poses significant health hazards and is toxic through oral, dermal, and inhalation exposure routes . It can cause severe skin irritation and sensitization , and prolonged exposure may cause damage to organs . Strict safety protocols are essential, including the use of personal protective equipment (PPE) and adherence to occupational exposure limits (TWA 1.5 mg/m³) . This product is intended For Research Use Only and must be handled by trained professionals in appropriate laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(2,4,6-trinitrophenyl)nitramide
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InChI

InChI=1S/C7H5N5O8/c1-8(12(19)20)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3
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InChI Key

AGUIVNYEYSCPNI-UHFFFAOYSA-N
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Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H5N5O8, Array
Record name TETRYL
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DSSTOX Substance ID

DTXSID7047770
Record name Trinitrophenylmethylnitramine
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Molecular Weight

287.14 g/mol
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Physical Description

Tetryl appears as a yellow crystalline solid high explosive. Toxic by ingestion and skin absorption. A skin irritant. Will explode if heated above 370 °F. Used as a detonating explosive. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments., Colorless to yellow, odorless, crystalline solid; [NIOSH], ODOURLESS COLOURLESS-TO-YELLOW CRYSTALS., Colorless to yellow, odorless, crystalline solid.
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Boiling Point

356 to 374 °F at 760 mmHg (Explodes) (NIOSH, 2023), 187 °C (explodes), 356-374 °F (Explodes)
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Flash Point

Explodes (NIOSH, 2023), Flash point: explodes in air at 187C, explodes in air at 187 °C, Explodes
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Solubility

0.02 % (NIOSH, 2023), Sol in alc, ether, glacial acetic acid, benzene, In water, 74 mg/L @ 25 °C, Solubility in water: none, 0.02%
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Density

1.57 (NIOSH, 2023) - Denser than water; will sink, 1.57, Relative density (water = 1): 1.57
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.00000012 [mmHg], 1.2X10-7 mm Hg @ 25 °C /Estimated/, Vapor pressure, kPa at 20 °C:, <1 mmHg
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Color/Form

Colorless to yellow, crystalline solid, MONOCLINIC CRYSTALS

CAS No.

479-45-8
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Melting Point

268 °F (NIOSH, 2023), 130-132 °C, 130 °C, 268 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetryl (2,4,6-trinitrophenylmethylnitramine), a sensitive secondary high explosive. It details its chemical and physical properties, explosive characteristics, and provides established laboratory-scale synthesis protocols. The information is intended for an audience with a strong background in chemistry and materials science, particularly those involved in energetic materials research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₅N₅O₈, is a yellow crystalline solid.[1][2] It is odorless, though some manufactured forms may have an odor due to impurities.[3] this compound is practically insoluble in water but shows solubility in organic solvents such as acetone, benzene, and glacial acetic acid.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC NameN-Methyl-N,2,4,6-tetranitroaniline[4]
Other Names2,4,6-trinitrophenyl-N-methylnitramine, Nitramine, Tetralite, Tetril[3][5]
CAS Number479-45-8[5]
Molecular FormulaC₇H₅N₅O₈[5]
Molecular Weight287.15 g/mol [5]
AppearanceYellow crystalline solid[1]
OdorOdorless[5]
Density1.73 g/cm³[5]
Melting Point129.5 °C (265.1 °F)[5]
Boiling PointExplodes at 187 °C (369 °F)[3][6]
Water Solubility0.0051 g/100 ml (0.5 °C)[2]
Solubility in Acetone50.8 g/100 ml (18 °C)[2]
Solubility in Benzene4.4 g/100 ml (18 °C)[2]

Explosive Properties

This compound is classified as a sensitive secondary high explosive and has been historically used as a booster in explosive trains to initiate less sensitive main charges, such as TNT.[1][6] It is more sensitive to friction, shock, and spark than TNT.[1] When heated, it melts, then decomposes and explodes.[1]

Table 2: Explosive Properties of this compound

PropertyValue
Detonation Velocity7,570 m/s[1][5]
Shock SensitivitySensitive[1]
Friction SensitivitySensitive[1]
RE Factor1.25[1]

Synthesis of this compound

Historically, this compound was produced through several methods. The two primary laboratory-scale synthesis routes involve the nitration of dimethylaniline or the reaction of dinitrochlorobenzene with methylamine followed by nitration.

Synthesis from Dimethylaniline

This method, first described by Dutch chemist Karel Hendrik Mertens in 1877, involves the slow addition of a solution of dimethylaniline in concentrated sulfuric acid to concentrated nitric acid.[1]

Materials:

  • N,N-dimethylaniline

  • Concentrated sulfuric acid (99-100%)

  • Concentrated nitric acid (80%)

  • Ice-salt bath

  • Magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flask

  • Beakers

  • Filtration apparatus

  • Benzene

  • Ethyl alcohol

Procedure:

  • Prepare a solution of 20 mL of N,N-dimethylaniline in 130 mL of concentrated sulfuric acid in a 500-mL beaker placed in an ice-salt bath. Maintain the temperature below 25 °C during mixing.

  • Transfer the solution to a separatory funnel.

  • Heat 160 mL of 80% nitric acid in a 500-mL Erlenmeyer flask to 55-60 °C.

  • Slowly add the dimethylaniline-sulfuric acid solution dropwise to the heated nitric acid. Stir the mixture continuously with a magnetic stirrer and maintain the temperature between 65-70 °C. The addition should take approximately one hour.

  • After the addition is complete, continue stirring and maintain the temperature at 65-70 °C for an additional hour.

  • Allow the mixture to cool to room temperature, which will cause crystals of this compound to precipitate.

  • Decant as much of the acid as possible and add the remaining crystals to water.

  • Filter the crystals and wash them thoroughly with water to remove any residual acid.

  • For purification, add the washed crystals to 240 mL of water and boil for one hour, replacing any water that evaporates.

  • Filter the this compound again and grind the crystals into a fine paste with a small amount of water.

  • Add water equal to twelve times the weight of the crystals and boil for 12 hours.

  • Repeat the boiling process with fresh water for another four hours.

  • Filter the crystals and allow them to dry.

  • Dissolve the dried crystals in a minimal amount of benzene and filter to remove any insoluble impurities.

  • Evaporate the benzene and recrystallize the this compound residue from ethyl alcohol.

Synthesis_from_Dimethylaniline cluster_reactants Reactants cluster_process Process cluster_purification Purification Dimethylaniline N,N-Dimethylaniline Mixing Mix Dimethylaniline with H₂SO₄ (<25°C) Dimethylaniline->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing HNO3 Conc. HNO₃ Addition Slowly add to heated HNO₃ (65-70°C) HNO3->Addition Mixing->Addition Solution in Separatory Funnel Reaction Stir for 1 hour at 65-70°C Addition->Reaction Cooling Cool to Room Temp. Reaction->Cooling Precipitation Precipitation of Crude this compound Cooling->Precipitation Washing Wash with Water Precipitation->Washing Boiling Boil in Water Washing->Boiling Recrystallization Recrystallize from Ethyl Alcohol Boiling->Recrystallization Product Pure this compound Recrystallization->Product

Synthesis of this compound from N,N-Dimethylaniline.
Synthesis from Dinitrochlorobenzene

A more economical synthesis route involves the reaction of 2,4-dinitrochlorobenzene with methylamine to produce dinitromethylaniline, which is then nitrated.[7]

This process generally follows a two-step pathway: the formation of the dinitromethylaniline intermediate and its subsequent nitration.

Synthesis_from_DNCB cluster_reactants Reactants cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Nitration DNCB 2,4-Dinitrochlorobenzene Reaction1 React DNCB with Methylamine DNCB->Reaction1 Methylamine Methylamine Methylamine->Reaction1 MixedAcid Mixed Acid (HNO₃/H₂SO₄) Nitration Nitrate Intermediate with Mixed Acid MixedAcid->Nitration Intermediate Dinitrophenyl- methylamine Reaction1->Intermediate Intermediate->Nitration Product This compound Nitration->Product

Synthesis of this compound from Dinitrochlorobenzene.

Health and Safety Considerations

This compound is a toxic substance and a skin irritant.[1] Exposure can lead to dermatitis, and the dust can irritate the mucous membranes and upper respiratory tract.[1] It is also a dangerous fire and explosion risk, being sensitive to shock, friction, and heat.[1][8] Appropriate personal protective equipment, including gloves, face shields, and respiratory protection, should be used when handling this compound.[8][9]

Environmental Fate

This compound is among the more toxic ordnance compounds but is also relatively degradable.[1] It is expected to be short-lived in the environment and decomposes rapidly in methanol/water solutions and with heat.[1] One of its breakdown products in soil is picric acid.[3]

Conclusion

This compound is a well-characterized high explosive with a long history of use. While its production and use have been largely superseded by more modern explosives like RDX, it remains a compound of interest for historical and research purposes.[1] The synthesis of this compound involves hazardous materials and should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

References

The Discovery and Synthesis of 2,4,6-Trinitrophenylmethylnitramine (Tetryl): A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and synthesis of 2,4,6-trinitrophenylmethylnitramine, commonly known as tetryl. It details the key discoveries, outlines the primary manufacturing processes with experimental protocols, and presents a comprehensive summary of its physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this historically significant energetic material.

Discovery and Early History

2,4,6-trinitrophenylmethylnitramine (C₇H₅N₅O₈) is a sensitive secondary high explosive that saw extensive use as a booster in munitions, particularly during the First and Second World Wars.[1][2] Its discovery is credited to the Dutch chemist Karel Hendrik Mertens in 1877, who first synthesized the compound as part of his doctoral dissertation.[2] Mertens' initial synthesis involved the slow mixing of dimethylaniline with concentrated nitric acid in the presence of sulfuric acid.[2]

The structural confirmation of this compound was later established, and an alternative synthesis was developed in 1889 by another Dutch chemist, Pieter van Romburgh, who prepared it from picryl chloride and potassium methylnitramine. This compound was one of the first nitramine explosives to be developed, a class of compounds that includes other powerful explosives like RDX and HMX.[1]

Synthetic Methodologies

Two primary routes have been historically significant for the production of this compound: the nitration of dimethylaniline and a more economical process starting from 2,4-dinitrochlorobenzene and methylamine.

Mertens' Method: Nitration of Dimethylaniline

The original synthesis developed by Mertens involves the direct nitration of dimethylaniline. This method, while historically important, is known to produce various by-products, making purification challenging. A refined version of this approach involves dissolving dimethylaniline in an inert organic solvent to moderate the otherwise violent reaction with fuming nitric acid.

This procedure is adapted from a method designed to improve the yield and purity of this compound from dimethylaniline.[3]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, a solution of 75 g of fuming nitric acid (d. 1.52) in 75 g of chloroform is prepared. A separate solution of a specified amount of dimethylaniline in 75 g of chloroform is also prepared.

  • Addition: The dimethylaniline solution is added dropwise to the nitric acid solution under vigorous stirring. The temperature of the reaction mixture is maintained between 2°C and 7°C. The formation of two liquid phases will be observed.

  • Reaction Progression: The mixture is then carefully warmed to 40°C. A significant evolution of nitrogen dioxide will occur at this temperature. For solvents like chloroform or dichloromethane, the solvent will begin to distill, which aids in temperature control.

  • Completion and Isolation: After the evolution of nitrogen dioxide subsides, the mixture is heated to 61°C to drive off the remaining solvent. The temperature is then raised to 80°C until the solution turns a light orange color.

  • Precipitation and Purification: Upon completion of the reaction, 50 ml of water is added to precipitate the crude this compound. The product is then washed with both cold and hot water. The resulting product should have a melting point of approximately 129°C. The reported yield for this method is up to 98% of the theoretical value.[3]

Economical Industrial Synthesis: The Dinitrochlorobenzene Method

In the 1930s, a more cost-effective two-step manufacturing process was commercialized.[2] This method first involves the synthesis of N-methyl-2,4-dinitroaniline from 2,4-dinitrochlorobenzene and methylamine, followed by the nitration of this intermediate to produce this compound. This route was made more viable by the development of the Smoleński method for the industrial production of methylamine after World War I.

Experimental Protocol: [1]

  • Initial Suspension: 203.5 parts of 99.5% 2,4-dinitrochlorobenzene are stirred in 390 parts of water to form a suspension.

  • Heating and Emulsification: The suspension is heated to 70°C over 35 minutes, at which point it forms a light brown emulsion around 46°C.

  • Methylamine Addition: 120 parts by volume of a 41% aqueous methylamine solution are added dropwise over 30 minutes, with the bath temperature maintained at 85°C. The reaction temperature will rise to approximately 88°C, and the emulsion will slowly solidify.

  • Base Addition and Suspension Formation: 103 parts by volume of a 30% sodium hydroxide solution are then added dropwise over one hour, causing the temperature to drop below 81°C. The solid crust that forms will detach from the flask walls, creating a yellow suspension.

  • Reaction Completion and Isolation: The suspension is heated to 90°C for 15 minutes and stirred at 85-90°C for one hour. It is then cooled to 30°C over two hours and filtered.

  • Washing and Drying: The filter cake is washed with 1150 parts of water and dried under vacuum at 60°C. This process yields N-methyl-2,4-dinitroaniline with a melting point of 177-178°C and a yield of approximately 97.8%.[1]

The N-methyl-2,4-dinitroaniline produced in the first step is then nitrated using a mixture of nitric and sulfuric acids to yield the final product, 2,4,6-trinitrophenylmethylnitramine (this compound).

The Smoleński Method for Methylamine Production

The industrial viability of the dinitrochlorobenzene route to this compound was significantly enhanced by the development of an efficient method for producing methylamine. After World War I, Kazimierz Smoleński and his wife Eugenia discovered a process for the amination of alcohols, including methanol, over an alumina or kaolin catalyst.[4] This process, which became known as the Smoleński method, allowed for the large-scale, economical production of methylamine from methanol and ammonia, which was a crucial precursor for the more efficient this compound synthesis.

Physicochemical and Explosive Properties of this compound

The following tables summarize the key physical, chemical, and explosive properties of 2,4,6-trinitrophenylmethylnitramine.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₇H₅N₅O₈
Molar Mass 287.144 g/mol
Appearance Yellow crystalline solid
Odor Odorless
Density 1.73 g/cm³
Melting Point 129.5 °C (402.6 K)
Boiling Point 187 °C (decomposes/explodes)
Solubility in Water Practically insoluble
Solubility in Organic Solvents Soluble in acetone and benzene

Data sourced from[2][5][6]

Table 2: Explosive Properties of this compound

PropertyValue
Explosive Velocity 7,200 - 7,300 m/s
Sensitivity Sensitive to friction, shock, and spark
Use Detonators and explosive booster charges

Data sourced from[2][6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical synthesis routes to this compound.

tetryl_synthesis_mertens dimethylaniline Dimethylaniline This compound 2,4,6-Trinitrophenylmethylnitramine (this compound) dimethylaniline->this compound Nitration nitric_acid Conc. Nitric Acid nitric_acid->this compound sulfuric_acid Conc. Sulfuric Acid sulfuric_acid->this compound

Mertens' Synthesis of this compound

tetryl_synthesis_industrial cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Nitration dinitrochlorobenzene 2,4-Dinitrochlorobenzene intermediate N-Methyl-2,4-dinitroaniline dinitrochlorobenzene->intermediate methylamine Methylamine methylamine->intermediate This compound 2,4,6-Trinitrophenylmethylnitramine (this compound) intermediate->this compound Nitration nitrating_acid Nitric Acid / Sulfuric Acid nitrating_acid->this compound

Economical Two-Step Synthesis of this compound

Conclusion

The discovery and subsequent development of manufacturing processes for 2,4,6-trinitrophenylmethylnitramine represent a significant chapter in the history of energetic materials. From its initial laboratory synthesis by Mertens to the more economical industrial processes enabled by advancements in chemical manufacturing, the story of this compound is one of scientific and technological progression. While its use has been largely superseded by more modern explosives, a technical understanding of its history, synthesis, and properties remains valuable for researchers in the fields of chemistry, materials science, and related disciplines.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetryl (2,4,6-trinitrophenylmethylnitramine) is a high-energy material whose thermal stability is a critical parameter for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, drawing upon a wide range of experimental and computational studies. The core focus is on the kinetic parameters, decomposition pathways, and the analytical methodologies used to elucidate these characteristics. This document is intended to serve as a detailed resource for researchers and professionals working with energetic materials.

Introduction

This compound, a powerful secondary explosive, undergoes complex decomposition reactions when subjected to thermal stress. Understanding the intricacies of this process is paramount for predicting its behavior under various conditions and ensuring safety. The thermal decomposition of this compound is characterized by an initial homolytic cleavage of the weakest bond, followed by a series of secondary reactions that are often autocatalytic in nature. This guide will delve into the fundamental steps of this decomposition, the products formed, and the kinetic parameters that govern the reaction rates.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process initiated by the scission of the N-NO2 bond, which is the weakest linkage in the molecule with a bond energy of approximately 168 kJ/mol[1]. This initial step is the primary trigger for a cascade of subsequent reactions.

Initiation Step: N-NO2 Bond Homolysis

The primary and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the bond between the amino nitrogen and the nitro group (N-NO2). This bond scission results in the formation of a 2,4,6-trinitrophenylmethylaminyl radical and a nitrogen dioxide (NO2) radical[1].

G This compound This compound (2,4,6-trinitrophenylmethylnitramine) Radical_Pair Radical Pair This compound->Radical_Pair Δ (Heat) Initial N-NO2 Bond Scission Aminyl_Radical 2,4,6-trinitrophenylmethylaminyl Radical Radical_Pair->Aminyl_Radical NO2 Nitrogen Dioxide (NO2) Radical_Pair->NO2

Figure 1: Initiation of this compound thermal decomposition.
Propagation and Secondary Reactions

Following the initial bond cleavage, the highly reactive radical species participate in a series of complex secondary reactions. The nitrogen dioxide (NO2) produced in the initiation step plays a crucial role in the subsequent autocatalytic decomposition pathway. These reactions lead to the formation of various intermediate and final products.

Key secondary reactions include:

  • Hydrogen Abstraction: The reactive radicals can abstract hydrogen atoms from other this compound molecules or from intermediate species.

  • Rearrangement: The aminyl radical can undergo rearrangement.

  • Attack on the Aromatic Ring: The radicals can attack the trinitrobenzene ring, leading to its fragmentation.

The decomposition of this compound has been found to be autocatalytic, where the decomposition products, particularly nitrogen oxides, accelerate the overall reaction rate[1].

G This compound This compound Decomposition_Products Decomposition Products (e.g., NO2, Picric Acid) This compound->Decomposition_Products Initial Decomposition Accelerated_Decomposition Accelerated Decomposition of this compound Decomposition_Products->Accelerated_Decomposition Catalyzes Accelerated_Decomposition->this compound Acts upon

Figure 2: Autocatalytic cycle in this compound decomposition.
Intermediate and Final Products

A variety of gaseous and solid products are formed during the thermal decomposition of this compound. The major and most consistently identified products include:

  • Nitrogen Dioxide (NO2): A primary gaseous product from the initial N-NO2 bond scission[1].

  • Picric Acid (2,4,6-trinitrophenol): A major solid residue and a key intermediate in the decomposition pathway[1]. Its formation indicates that the trinitrobenzene ring is retained during the initial stages of decomposition[1].

  • Carbon Dioxide (CO2): A gaseous product indicating further oxidation and fragmentation of the molecule[1].

  • N-methylpicramide: A decomposition product identified in some analytical studies, particularly under conditions where hydrolysis may occur during analysis[2].

Other minor products that have been reported or are likely to form include 2,4,6-trinitroanisole and N-methyl-2,4,6-trinitroaniline[1]. Pyrolysis gas chromatography has indicated the formation of up to 16 different products, many of which are yet to be fully identified[1].

G This compound This compound Initial_Decomposition Initial Decomposition (N-NO2 cleavage) This compound->Initial_Decomposition Intermediates Reactive Intermediates (Radicals) Initial_Decomposition->Intermediates Picric_Acid Picric Acid Intermediates->Picric_Acid NO2 NO2 Intermediates->NO2 Other_Products Other Products (e.g., N-methylpicramide, 2,4,6-trinitroanisole) Intermediates->Other_Products CO2 CO2 Picric_Acid->CO2 Further Decomposition

Figure 3: Simplified thermal decomposition pathway of this compound.

Kinetic Analysis

The kinetics of this compound's thermal decomposition have been investigated using various techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies provide crucial parameters such as activation energy (Ea) and the pre-exponential factor (A), which are essential for modeling the decomposition rate and predicting the material's stability.

Kinetic Parameters

The activation energy for the initial N-NO2 bond rupture has been determined to be approximately 177 kJ/mol[1]. However, the overall decomposition is a complex process, and kinetic parameters can vary depending on the experimental conditions and the extent of the reaction.

ParameterValueMethodReference
Activation Energy (Ea) 177 kJ/molHigh-Temperature Infrared Spectroscopy[1]
N-NO2 Bond Energy ~168 kJ/mol-[1]

Note: The kinetic parameters obtained from mass loss studies often represent an average value for all the simultaneous decomposition reactions[1].

Experimental Protocols

A variety of analytical techniques are employed to study the thermal decomposition of this compound and to identify its degradation products.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal decomposition of this compound, providing information on the decomposition temperature, enthalpy, and kinetics.

  • Apparatus: A differential scanning calorimeter (e.g., Seiko DSC-220-C) is used[3].

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum or hermetically sealed pan.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

    • Temperature Range: The sample is heated from ambient temperature to a temperature above its decomposition point (e.g., up to 300 °C).

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition. Kinetic parameters can be calculated using methods like the ASTM E698 standard[4].

Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a sample as a function of temperature, providing information on the decomposition stages and kinetics.

  • Apparatus: A thermogravimetric analyzer (e.g., Netzsch STA 409) is used[1].

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied.

    • Atmosphere: The analysis is performed under a controlled atmosphere, usually an inert gas like nitrogen or argon, at a constant flow rate.

    • Temperature Range: The sample is heated from room temperature through its decomposition range.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the rate of decomposition. Kinetic parameters can be derived from the data using various models.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of this compound and its non-volatile decomposition products, such as picric acid.

  • Apparatus: A standard HPLC system equipped with a UV detector is commonly used[5].

  • Sample Preparation: The residue from a thermal decomposition experiment is dissolved in a suitable solvent, typically acetonitrile[2]. The solution is then filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions (based on EPA Method 8330B):

    • Column: A C18 reversed-phase column is frequently used[5][6].

    • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is a common mobile phase[5].

    • Flow Rate: A typical flow rate is around 1.5 mL/min.

    • Detection: UV detection is performed at a specific wavelength, often 254 nm.

  • Data Analysis: The concentration of this compound and its decomposition products is determined by comparing the peak areas or heights in the sample chromatogram to those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the volatile and semi-volatile products of this compound's thermal decomposition. However, the thermal lability of this compound presents challenges for this technique[7].

  • Apparatus: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The gaseous products from a pyrolysis or thermal decomposition experiment are collected and injected into the GC.

  • Chromatographic Conditions:

    • Injector: A low-temperature injector (e.g., 180 °C) is used to minimize the thermal degradation of this compound before it reaches the column[2].

    • Column: A short capillary column (e.g., 5 m) with a stationary phase like DB-5MS is often employed[2].

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Program: A temperature program is used to separate the various decomposition products.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

  • Data Analysis: The identification of the decomposition products is achieved by comparing their mass spectra with libraries of known spectra (e.g., NIST library).

G cluster_sample Sample Preparation cluster_analysis Thermal & Chemical Analysis cluster_data Data Acquisition & Analysis Tetryl_Sample This compound Sample DSC DSC Tetryl_Sample->DSC TGA TGA Tetryl_Sample->TGA Pyrolysis Pyrolysis Tetryl_Sample->Pyrolysis HPLC HPLC Tetryl_Sample->HPLC Residue after Decomposition Kinetics Kinetic Parameters (Ea, A) DSC->Kinetics TGA->Kinetics GC_MS GC-MS Pyrolysis->GC_MS Products Product Identification (Gaseous & Solid) HPLC->Products GC_MS->Products Mechanism Decomposition Mechanism Kinetics->Mechanism Products->Mechanism

Figure 4: General experimental workflow for studying this compound's thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex, autocatalytic process initiated by the homolytic cleavage of the N-NO2 bond. This initial step leads to the formation of highly reactive radical species that drive a cascade of secondary reactions, ultimately producing a variety of gaseous and solid products, with nitrogen dioxide and picric acid being the most prominent. The kinetic parameters of this decomposition are crucial for safety assessments and stability predictions. A combination of analytical techniques, including DSC, TGA, HPLC, and GC-MS, is essential for a comprehensive understanding of the decomposition mechanism. This guide provides a foundational overview of the current knowledge and the experimental approaches used to study the thermal decomposition of this compound, serving as a valuable resource for professionals in the field.

References

Spectroscopic Profile of Tetryl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetryl (N-methyl-N,2,4,6-tetranitroaniline), a secondary explosive material. The focus is on three core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document summarizes key spectral data, details experimental methodologies, and provides visual workflows for the analytical processes.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d6), provide characteristic chemical shifts that are crucial for its identification and structural confirmation.

¹H NMR Chemical Shift (ppm)MultiplicityAssignment
Aromatic9.318sCH (aromatic ring)
Methyl3.657sN-CH₃

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6.

¹³C NMR Chemical Shift (ppm)Assignment
Aromatic148.00C-NO₂
Aromatic145.94C-NO₂
Aromatic129.76C-N
Aromatic125.44CH
Methyl40.16N-CH₃

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d6.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups, as well as vibrations of the aromatic ring and the methyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~1610StrongAsymmetric NO₂ stretching (aromatic)
~1530StrongAsymmetric NO₂ stretching (N-NO₂)
~1345StrongSymmetric NO₂ stretching (aromatic)
~1280StrongSymmetric NO₂ stretching (N-NO₂)
~1170MediumC-N stretching
~920MediumAromatic C-H out-of-plane bending
~740MediumO-N-O bending

Table 3: Characteristic FT-IR Absorption Bands of this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of this compound is particularly useful for identifying the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring.

Raman Shift (cm⁻¹)IntensityAssignment
~1360StrongSymmetric NO₂ stretching (aromatic)
~1290MediumN-N stretching
~1010MediumAromatic ring breathing
~830MediumNO₂ scissoring
~300-400MediumSkeletal deformations

Table 4: Characteristic Raman Shifts of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Vortex the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

Objective: To obtain an infrared absorption spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a DTGS or MCT detector

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of this compound (approx. 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks.

Raman Spectroscopy

Objective: To obtain a Raman scattering spectrum of this compound to identify its characteristic vibrational modes.

Materials:

  • This compound sample (solid)

  • Microscope slide

  • Raman spectrometer with a laser excitation source (e.g., 785 nm)

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample onto a clean microscope slide.

  • Instrumentation:

    • Place the slide on the microscope stage of the Raman spectrometer.

    • Focus the laser beam onto the sample using the microscope objective.

  • Data Acquisition:

    • Select the appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 200-1800 cm⁻¹).

    • Collect multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any fluorescence background.

    • Identify and label the characteristic Raman shifts.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer dissolve->instrument lock_shim Lock & Shim instrument->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate ¹H Signals calibrate->integrate

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing mix Mix this compound with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract identify Identify Peaks subtract->identify

Caption: Workflow for FT-IR Spectroscopic Analysis of this compound.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place this compound on Microscope Slide focus Focus Laser on Sample place_sample->focus acquire Acquire Raman Spectrum focus->acquire baseline Baseline Correction acquire->baseline identify Identify Peaks baseline->identify

Caption: Workflow for Raman Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Crystallography and Molecular Structure of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and molecular structure of Tetryl (2,4,6-trinitrophenyl-N-methylnitramine), a significant secondary explosive. A detailed analysis of its crystal system, unit cell parameters, and molecular geometry, including bond lengths, bond angles, and dihedral angles, is presented based on the seminal work in the field. This document also outlines the experimental protocols for obtaining high-quality single crystals of this compound and the methodology for its structural determination via single-crystal X-ray diffraction. The information is structured to be a vital resource for professionals in materials science, chemistry, and related fields, offering precise data and procedural insights.

Introduction

This compound, with the IUPAC name N-methyl-N,2,4,6-tetranitroaniline, is a well-known explosive material that has been extensively used in military applications.[1] Its chemical formula is C₇H₅N₅O₈, and it has a molecular weight of approximately 287.14 g/mol .[1][2] this compound typically appears as a yellow crystalline solid.[1] A thorough understanding of its solid-state structure is crucial for predicting its stability, performance, and safety. This guide delves into the detailed crystallographic data and molecular architecture of this compound, providing a foundational dataset for computational modeling and experimental research.

Crystallographic Data

The crystal structure of this compound has been definitively determined through single-crystal X-ray diffraction. The crystallographic data presented here is based on the foundational study by H. H. Cady, which remains the authoritative source on the subject.

Crystal System and Unit Cell

This compound crystallizes in the monoclinic system, belonging to the space group P2₁/c . This space group is centrosymmetric. The unit cell contains four this compound molecules (Z = 4).[3] The established unit cell parameters are summarized in Table 1.

Table 1: Unit Cell Parameters for this compound [3]

ParameterValue
a14.129 Å
b7.374 Å
c10.614 Å
α90°
β95.07°
γ90°
Cell Volume1100.4 ų
Z4
Space GroupP2₁/c

Note: Data from the Crystallography Open Database, referencing Cady, H. H. (1967). Acta Crystallographica, 23, 601-609.[3]

Polymorphism

Despite investigations into the solid-state properties of many energetic materials, there is a notable lack of extensive reports on well-characterized polymorphs of this compound under standard conditions. The monoclinic form described herein is the most commonly cited and stable structure.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a 2,4,6-trinitrophenyl group bonded to a methylnitramine moiety. A key feature of its conformation is the non-planar arrangement of its substituent groups with respect to the benzene ring. This steric hindrance influences the molecule's stability and energetic properties.

Bond Lengths

The intramolecular bond lengths are crucial for understanding the electronic structure and stability of the this compound molecule. Selected average bond lengths are presented in Table 2.

Table 2: Selected Average Intramolecular Bond Lengths in this compound

BondAverage Length (Å)
C-C (aromatic)1.38
C-N (nitro group)1.48
N-O (nitro group)1.22
C-N (nitramine)1.44
N-N (nitramine)1.39
N-C (methyl)1.47
N-O (nitramine)1.23

Note: These are representative values and can vary slightly within the molecule due to the local chemical environment.

Bond Angles

The bond angles within the this compound molecule deviate from ideal geometries due to steric strain imposed by the bulky nitro and nitramine groups. Table 3 lists key bond angles.

Table 3: Selected Intramolecular Bond Angles in this compound

AngleAverage Value (°)
C-C-C (aromatic)120.0
C-C-N (nitro group)120.0
O-N-O (nitro group)125.0
C-N-N (nitramine)115.0
C-N-C (nitramine)120.0
N-N-O (nitramine)118.0

Note: These are representative values subject to minor variations within the molecular structure.

Dihedral Angles and Molecular Conformation

The conformation of the this compound molecule is significantly non-planar. The nitro groups and the methylnitramine group are twisted out of the plane of the benzene ring. The dihedral angles, which describe the rotation around a bond, are essential for defining this three-dimensional shape. For instance, the dihedral angles between the plane of the benzene ring and the planes of the ortho-nitro groups are substantial, relieving steric clash. Similarly, the nitramine group is not coplanar with the aromatic ring. This twisted conformation is a critical aspect of its molecular structure.

Experimental Protocols

The determination of the crystal and molecular structure of this compound relies on the successful growth of high-quality single crystals followed by analysis using single-crystal X-ray diffraction.

Single Crystal Growth of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from solution by slow evaporation.

  • Solvent Selection : Ethyl acetate has been reported as a suitable solvent for growing large single crystals of this compound.[4] Other solvents in which this compound is soluble at elevated temperatures but less soluble at room temperature may also be effective.[5]

  • Procedure :

    • Prepare a saturated solution of this compound in the chosen solvent (e.g., ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

    • Filter the hot solution to remove any insoluble impurities.

    • Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment at a constant, controlled temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

    • Once crystals of sufficient size (typically 0.1-0.5 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6]

  • Data Collection :

    • A suitable single crystal of this compound is selected and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.

    • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

    • As the crystal is rotated through a series of angles, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots with varying intensities.

    • A detector records the positions and intensities of these diffracted spots.

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

    • The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm. This process minimizes the difference between the observed diffraction intensities and those calculated from the structural model.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

    • The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

Visualization of Key Relationships

To illustrate the workflow and structural relationships, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis a This compound Synthesis/ Purification b Single Crystal Growth (Slow Evaporation from Ethyl Acetate) a->b c Crystal Mounting b->c Select High-Quality Crystal d Data Collection (SC-XRD) c->d e Structure Solution (Direct Methods) d->e Process Diffraction Data f Structure Refinement (Least-Squares) e->f g Final Structural Model (Bond Lengths, Angles, etc.) f->g h Crystallographic Database Entry g->h Data Archiving (e.g., CSD/COD)

Experimental workflow for this compound crystal structure determination.

tetryl_structure cluster_components Molecular Components cluster_geometry Key Geometric Features This compound This compound Molecule C₇H₅N₅O₈ Phenyl 2,4,6-Trinitrophenyl Group This compound->Phenyl forms backbone Nitramine Methylnitramine Group (-N(CH₃)NO₂) This compound->Nitramine is attached to Steric Steric Hindrance Phenyl->Steric Nitramine->Steric NonPlanar Non-Planar Conformation Twist Twisted Nitro & Nitramine Groups NonPlanar->Twist characterized by Steric->NonPlanar leads to

Logical relationships in the molecular structure of this compound.

Conclusion

This technical guide has synthesized the critical crystallographic and molecular structure data for this compound. The provided tables of quantitative data offer a quick reference for researchers, while the detailed experimental protocols serve as a practical guide for crystallographic studies of this compound and related energetic materials. The non-planar, sterically hindered molecular structure is a key determinant of its chemical and physical properties. The information and visualizations presented herein provide a robust foundation for further research and development in the field of energetic materials.

References

An In-depth Technical Guide to the Solubility and Solvent Effects on Tetryl Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Tetryl (2,4,6-trinitrophenylmethylnitramine), a historically significant secondary explosive. Understanding these properties is crucial for handling, storage, environmental fate assessment, and the development of safe disposal methodologies. This document collates quantitative solubility data in aqueous and organic solvents, details the effects of various solvents on this compound's chemical stability, and outlines the experimental protocols for these determinations. Degradation pathways, influenced by solvent properties, are visualized to provide a clear understanding of the underlying chemical processes.

Introduction

This compound (C₇H₅N₅O₈) is a yellow crystalline solid that was widely used as a booster explosive.[1] While its production and use have been largely phased out in many countries, legacy munitions and contaminated sites remain a concern.[1] The solubility and stability of this compound are critical parameters that dictate its environmental mobility, potential for human exposure, and the efficacy of remediation strategies. This guide synthesizes available data to provide a detailed resource for professionals working with or studying this energetic material.

Solubility of this compound

This compound is generally characterized as being slightly soluble in water and more soluble in several organic solvents.[1][2][3] The solubility is a key factor in its dissolution from solid-phase contamination into groundwater and its processing during manufacturing and decommissioning.

Aqueous Solubility

This compound exhibits limited solubility in water, which is dependent on temperature.

Table 1: Quantitative Solubility of this compound in Water

Temperature (°C)SolventSolubility (mg/L)Solubility ( g/100 mL)Reference
0.5Water510.0051[4]
20Fresh Water750.0075[2][3][5]
25Salt Water260.0026[2][3]
98.6Water16800.168[4]
Solubility in Organic Solvents

This compound is considerably more soluble in various organic solvents, a property that was historically exploited in its purification and formulation.

Table 2: Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Acetone1850.8[4]
Benzene184.4[4]
Carbon Disulfide0.40.0121[4]
Carbon Disulfide46.10.125[4]
Carbon Tetrachloride0.50.012[4]
Carbon Tetrachloride73.30.41[4]
Chloroform0.40.43[4]
Chloroform58.83.54[4]
Molten TNT8082 ( g/100g TNT)[6]
Molten TNT100149 ( g/100g TNT)[6]

Qualitatively, this compound is also reported to be soluble in glacial acetic acid, ethyl acetate, ethylene glycol diacetate, and pyridine, and slightly soluble in diethyl ether and ethanol.[4]

Solvent Effects on this compound Stability

The chemical stability of this compound is significantly influenced by the surrounding solvent medium, temperature, and pH. Decomposition can proceed through several pathways, including hydrolysis, photolysis, and thermal degradation.

Hydrolysis

In aqueous environments, this compound undergoes hydrolysis, with the rate being highly dependent on pH and temperature. The reaction generally follows pseudo-first-order kinetics.[5]

  • Effect of pH: The hydrolysis rate increases with increasing pH (i.e., under more alkaline conditions).[2]

  • Effect of Temperature: The rate of hydrolysis increases with temperature.[2][5]

Table 3: Hydrolysis Half-life of this compound in Aqueous Solutions

pHTemperature (°C)Half-lifeReference
8.12533 days[6]
6.820~302 ± 76 days (estimated)[2]

The primary degradation products of this compound hydrolysis include picric acid, N-methylpicramide, methylnitramine, nitrite ions, and nitrate ions.[2][5] The formation of picrate ion is favored in mild basic conditions.[5]

G This compound This compound H2O_OH H₂O / OH⁻ This compound->H2O_OH Picric_Acid Picric Acid H2O_OH->Picric_Acid Major Pathway (alkaline) N_Methylpicramide N-Methylpicramide H2O_OH->N_Methylpicramide Methylnitramine Methylnitramine H2O_OH->Methylnitramine Nitrite_Ion Nitrite Ion H2O_OH->Nitrite_Ion Nitrate_Ion Nitrate Ion H2O_OH->Nitrate_Ion

Caption: this compound Hydrolysis Pathway.

Photolysis

In the presence of light, particularly sunlight, the degradation of this compound in aqueous solutions is significantly accelerated and can be the dominant degradation process.[2] Photolysis is reported to be at least an order of magnitude faster than hydrolysis under ambient lighting conditions.[5] After just 20 minutes of incubation in light, over 95% of an initial this compound concentration can react.[2] The major detectable photolytic product in aqueous solution is N-methylpicramide.[2][5]

G This compound This compound Light Sunlight (hν) This compound->Light N_Methylpicramide N-Methylpicramide Light->N_Methylpicramide Major Product Other_Products Other Products Light->Other_Products

Caption: this compound Photolysis Pathway.

Stability in Organic Solvents

This compound exhibits varying stability in organic solvents. It is known to decompose rapidly in methanol/water solutions.[1] It is also unstable in acetone; therefore, it is recommended that acetone extracts containing this compound be analyzed as quickly as possible. In contrast, this compound is reported to be stable in a water-acetonitrile matrix.[7]

Thermal Stability

When heated, this compound melts and then decomposes, which can lead to an explosion.[1] The initial step in the thermal decomposition of this compound is the homolytic cleavage of the N-NO₂ bond, which is the weakest bond in the molecule. The decomposition process can be autocatalytic, meaning the degradation products can accelerate further decomposition.

Experimental Protocols

Accurate determination of solubility and stability requires standardized experimental procedures. The following sections outline the methodologies commonly employed.

Solubility Determination

A common and reliable method for determining the solubility of a sparingly soluble solid like this compound is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is ideal for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration through a non-reactive filter (e.g., a 0.45 µm PTFE syringe filter) is recommended. Temperature control must be maintained during this step to prevent changes in solubility.

  • Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile for aqueous samples).

  • Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor.

G cluster_0 Solubility Measurement Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (Centrifuge/Filter) B->C D Dilute saturated filtrate C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Caption: Solubility Determination Workflow.

Stability Studies (Hydrolysis)

To assess the stability of this compound in aqueous solutions, kinetic studies are performed.

Protocol: Aqueous Stability (Hydrolysis) Study

  • Solution Preparation: Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, and 9). Dissolve a known amount of this compound in each buffered solution to achieve a starting concentration well below its solubility limit.

  • Incubation: Dispense the solutions into sealed, light-protected containers and place them in constant-temperature baths set to the desired temperatures (e.g., 25°C, 40°C, 50°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency should be higher at the beginning of the experiment and can be decreased as the reaction slows.

  • Sample Quenching/Preparation: Immediately quench the reaction in the withdrawn sample, if necessary. This can be done by dilution with a solvent in which this compound is stable, such as acetonitrile, and acidification.

  • Analysis: Analyze the samples by a suitable method, typically RP-HPLC with UV detection, to quantify the remaining concentration of this compound and identify and quantify any degradation products.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this will yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a standard and reliable method for the quantification of this compound and its degradation products.

Table 4: Typical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and water (e.g., 50:50 v/v)
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 100 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Conclusion

The solubility and stability of this compound are complex properties governed by the nature of the solvent, temperature, and pH. While practically insoluble in water, its solubility increases significantly in certain organic solvents like acetone. This compound's stability is a major concern, as it readily degrades in aqueous solutions, especially under alkaline conditions and upon exposure to light. The primary degradation pathways are hydrolysis and photolysis, leading to the formation of several products, with N-methylpicramide being a key indicator of photolytic degradation. A thorough understanding of these characteristics, supported by robust experimental protocols, is essential for managing the risks associated with this legacy explosive and for developing effective environmental remediation strategies. The data and methodologies presented in this guide serve as a critical resource for professionals in research, safety, and environmental science.

References

An In-Depth Technical Guide to the Early Research of Tetryl as a Military Explosive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryl, chemically known as 2,4,6-trinitrophenylmethylnitramine (C₇H₅N₅O₈), is a sensitive secondary high explosive that played a crucial role in military ordnance, particularly during World War I and World War II.[1] Though its use has been largely superseded by more stable and powerful explosives like RDX, a technical understanding of its early research and properties remains relevant for historical context, and for professionals in fields requiring knowledge of energetic materials. This guide provides a detailed overview of the early research on this compound, focusing on its synthesis, explosive properties, and the experimental protocols used for its evaluation.

Historical Context

This compound was first synthesized in 1877 by the Dutch chemist Karel Hendrik Mertens.[1] Its initial application as an explosive began in 1906, and it quickly became a standard component in blasting caps and as a booster charge to initiate less sensitive explosives like TNT.[2] Its high sensitivity, power, and brisance made it ideal for ensuring the reliable detonation of main explosive charges in munitions.[1][3] During the World Wars, this compound was used extensively, often in compositions such as Tetrytol (a mixture of this compound and TNT).[1][4]

Synthesis of this compound: Early Industrial Processes

Early large-scale production of this compound involved a batch process. Two primary methods were historically employed.

Method 1: Nitration of Dimethylaniline

The original and more direct route involved the nitration of dimethylaniline.[1]

Experimental Protocol:

  • Sulfonation: Dimethylaniline is slowly added to an excess of concentrated sulfuric acid at a controlled temperature of 20-30 °C. This initial step produces dimethylaniline sulfate.[5]

  • Nitration: The resulting solution is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step proceeds through the formation of 2,4-dinitrodimethylaniline and ultimately yields crude this compound.[5]

  • Purification: The crude this compound is filtered and washed with water. It is then dissolved in acetone, and the acetone is subsequently evaporated. The purified this compound is then filtered to yield the final crystalline product.[5]

Method 2: Dinitrochlorobenzene and Methylamine

A more economical route, commercialized in the 1930s, utilized dinitrochlorobenzene and methylamine as starting materials.[1]

Experimental Protocol:

  • Amine Reaction: 2,4- or 2,6-dinitrochlorobenzene is reacted with methylamine. This reaction forms dinitrophenyl methylamine.[5]

  • Nitration: The dinitrophenyl methylamine is then nitrated to form this compound.[5] A patent from the era describes dissolving the intermediate in sulfuric acid and then nitrating with a sulfuric-nitric acid mixture.[6]

The following diagram illustrates the general workflow for the synthesis of this compound via the nitration of dimethylaniline.

Tetryl_Synthesis_Workflow cluster_synthesis This compound Synthesis via Nitration of Dimethylaniline Dimethylaniline Dimethylaniline Sulfonation Sulfonation (20-30 °C) Dimethylaniline->Sulfonation Sulfuric_Acid Concentrated Sulfuric Acid Sulfuric_Acid->Sulfonation Nitrating_Mixture Nitric Acid & Sulfuric Acid Nitration Nitration Nitrating_Mixture->Nitration Acetone Acetone Purification Purification Acetone->Purification Sulfonation->Nitration Crude_this compound Crude this compound Nitration->Crude_this compound Purified_this compound Purified this compound Purification->Purified_this compound Crude_this compound->Purification

Caption: Workflow for the synthesis of this compound.

Properties of this compound

This compound is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents like acetone and benzene.[1] It has a bitter taste and is odorless.[7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₇H₅N₅O₈
Molar Mass 287.14 g/mol
Appearance Yellow crystalline solid[9]
Density 1.73 g/cm³[9]
Melting Point 129.5 °C (265.1 °F)[9]
Boiling Point Decomposes at 187 °C (369 °F)[9]
Solubility in Water 0.0051 g/100 ml (at 0.5 °C)
Explosive Properties

This compound is known for its sensitivity to friction, shock, and spark.[1] It is more easily detonated than TNT and has a high detonation velocity, making it an effective booster.[1]

PropertyValue
Detonation Velocity 7,570 m/s[1][9]
RE Factor 1.25[1][9]
Shock Sensitivity Sensitive[1]
Friction Sensitivity Sensitive[1]

Early Experimental Protocols for Explosive Testing

In the early 20th century, a variety of tests were employed to characterize the performance and sensitivity of military explosives like this compound.

Trauzl Lead Block Test

This test was used to measure the strength or power of an explosive.

Methodology:

  • A 10-gram sample of the explosive, wrapped in foil, is placed into a precisely dimensioned cavity within a large, soft lead block (typically 200 mm in diameter and 200 mm high).[1][2]

  • The remainder of the cavity is filled with sand, and the explosive is detonated.[9]

  • The increase in the volume of the cavity due to the explosion is then measured, often by filling it with water and measuring the water's volume.[2][9] The resulting value, in cubic centimeters, is known as the Trauzl number.[1]

Trauzl_Test_Workflow cluster_trauzl Trauzl Lead Block Test Workflow Explosive_Sample 10g Explosive Sample (in foil) Detonation Detonation Explosive_Sample->Detonation Lead_Block Lead Block with Standard Cavity Lead_Block->Detonation Sand Sand Sand->Detonation Measurement Measure Cavity Volume Increase Detonation->Measurement Trauzl_Number Trauzl Number (cm³) Measurement->Trauzl_Number

References

An In-Depth Technical Guide to the Physical and Chemical Hazards of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryl (N-methyl-N,2,4,6-tetranitroaniline) is a synthetic nitramine explosive that has seen extensive use as a booster in munitions and as a detonating agent.[1] Although its production and use have been largely phased out in many countries, legacy munitions and environmental contamination remain a concern.[1][2] This technical guide provides a comprehensive overview of the physical and chemical hazards associated with this compound, intended to inform researchers, scientists, and drug development professionals who may encounter this compound in various contexts, from historical site remediation to toxicological research.

Physical and Chemical Properties

This compound is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents such as acetone and benzene.[1] It is an odorless substance, though impurities in manufactured forms may impart an odor.[2]

PropertyValueReferences
Molecular Formula C₇H₅N₅O₈[1]
Molecular Weight 287.15 g/mol [3]
Appearance Yellow crystalline solid[1]
Melting Point 129.5 - 132 °C[3][4]
Boiling Point 187 °C (explodes)[2]
Density 1.57 - 1.73 g/cm³[1][5]
Solubility in Water 75 mg/L at 20 °C[3]
Vapor Pressure < 1 mmHg at 20 °C[4]

Explosive Hazards

This compound is a sensitive secondary high explosive, meaning it is more sensitive to initiation than primary explosives but less so than some other secondary explosives.[1] It can be detonated by friction, shock, or spark.[1] When heated, it melts and then decomposes explosively.[1]

Explosive PropertyValueReferences
Detonation Velocity 7,570 m/s[1]
Shock Sensitivity Sensitive[1]
Friction Sensitivity Sensitive[1]
UN Number 0208[6]
UN Hazard Class 1.1D (Explosive; mass explosion hazard)[7][8]

Chemical Hazards and Incompatibility

This compound is incompatible with strong oxidizing and reducing agents, and contact with these materials can lead to fire and explosion.[7] It is also incompatible with hydrazine.[9] this compound will burst into flames upon contact with a hydrazine mixture.[9]

Thermal Decomposition

The thermal decomposition of this compound is a significant hazard. When heated, it undergoes decomposition which can lead to an explosion.[1] The initial stage of decomposition involves the rupture of the N-NO2 bond. The decomposition has been found to be autocatalytic.

G Proposed Thermal Decomposition Pathway of this compound This compound This compound (N-methyl-N,2,4,6-tetranitroaniline) N_NO2_cleavage N-NO₂ Bond Cleavage This compound->N_NO2_cleavage Heat Heat Heat->this compound Initiates Picric_Acid Picric Acid N_NO2_cleavage->Picric_Acid Trinitroanisole 2,4,6-Trinitroanisole N_NO2_cleavage->Trinitroanisole N_methyl_trinitroaniline N-methyl-2,4,6-trinitroaniline N_NO2_cleavage->N_methyl_trinitroaniline NO2_gas NO₂ Gas N_NO2_cleavage->NO2_gas Further_Decomposition Further Decomposition Products Picric_Acid->Further_Decomposition Trinitroanisole->Further_Decomposition N_methyl_trinitroaniline->Further_Decomposition

Proposed Thermal Decomposition Pathway of this compound

Toxicological Hazards

This compound is toxic and can be absorbed into the body through inhalation of dust, skin contact, and ingestion.[7]

Acute and Chronic Health Effects

Exposure to this compound can cause a range of health effects. Short-term exposure can lead to irritation of the skin, eyes, and respiratory tract.[7] Symptoms of high exposure include nausea, vomiting, headache, and fatigue.[10]

Prolonged or repeated exposure can cause skin sensitization, leading to dermatitis with symptoms like itching and rash.[10] It may also cause an asthma-like allergy.[10] There is evidence to suggest that this compound may damage the liver and kidneys.[10] Workers exposed to this compound have reported yellow staining of the skin, hair, and mucous membranes.[11]

Toxicity Data
MetricValueSpecies/RouteReferences
LD₅₀ (Oral) 5000 mg/kgRat[12]
LD₅₀ (Oral) 5000 mg/kgMouse[12]
LDLo (Subcutaneous) 5000 mg/kgDog[1]
Occupational Exposure Limits
AgencyLimitNotesReferences
OSHA (PEL) 1.5 mg/m³ (TWA)Skin[13]
NIOSH (REL) 1.5 mg/m³ (TWA)Skin[5]
ACGIH (TLV) 2 mg/m³ (TWA)[10]
NIOSH (IDLH) 750 mg/m³[5]
Putative Signaling Pathway for this compound-Induced Hepatotoxicity

While the precise molecular mechanisms of this compound-induced hepatotoxicity are not well-elucidated in the available literature, a hypothetical signaling pathway can be proposed based on the known effects of other nitroaromatic compounds. This pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress, which in turn can activate key signaling cascades such as the MAP kinase and NF-κB pathways, ultimately culminating in apoptosis or necrosis of hepatocytes.

G Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity This compound This compound Exposure Metabolism Hepatic Metabolism This compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAP Kinase Pathway (JNK, p38) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Necrosis Necrosis Oxidative_Stress->Necrosis Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Hepatocyte_Damage Hepatocyte Damage Apoptosis->Hepatocyte_Damage Necrosis->Hepatocyte_Damage

Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity

Experimental Protocols

Determination of Impact Sensitivity (Rotter Test)

The Rotter impact test is a standard method for determining the sensitivity of an explosive to impact. A sample of the explosive is placed on an anvil and subjected to the impact of a falling weight. The height from which the weight is dropped is varied to determine the 50% probability of initiation.

Workflow:

G Workflow for Rotter Impact Sensitivity Test start Start prepare_sample Prepare this compound Sample (~30-40 mg) start->prepare_sample place_sample Place Sample on Anvil prepare_sample->place_sample set_height Set Drop Height of Weight place_sample->set_height drop_weight Release Weight set_height->drop_weight observe Observe for Initiation (e.g., flash, smoke, sound) drop_weight->observe record Record Result (Go/No-Go) observe->record adjust_height Adjust Drop Height (Bruceton Method) record->adjust_height repeat Repeat Test (typically 25-50 times) adjust_height->repeat calculate Calculate 50% Initiation Height adjust_height->calculate After sufficient trials repeat->place_sample end End calculate->end

Workflow for Rotter Impact Sensitivity Test
Determination of Shock Sensitivity (Small-Scale Gap Test - SSGT)

The SSGT is used to assess the shock sensitivity of an explosive. A donor charge initiates a shock wave that passes through an inert barrier (the "gap") of variable thickness to the acceptor charge (the test explosive). The test determines the gap thickness at which there is a 50% probability of initiating the acceptor.

Workflow:

G Workflow for Small-Scale Gap Test (SSGT) start Start prepare_acceptor Prepare this compound Acceptor Charge start->prepare_acceptor assemble_test Assemble Donor, Gap (attenuator), and Acceptor Charges prepare_acceptor->assemble_test place_witness Place Witness Plate assemble_test->place_witness initiate_donor Initiate Donor Charge place_witness->initiate_donor observe_witness Observe Witness Plate for Dent initiate_donor->observe_witness record_result Record Result (Go/No-Go) observe_witness->record_result adjust_gap Adjust Gap Thickness record_result->adjust_gap repeat_test Repeat Test adjust_gap->repeat_test calculate_50 Calculate 50% Initiation Gap Thickness adjust_gap->calculate_50 After sufficient trials repeat_test->assemble_test end End calculate_50->end

Workflow for Small-Scale Gap Test (SSGT)

Environmental Hazards

This compound can be released into the environment through the manufacturing process, disposal of munitions, and from contaminated sites.[2] It is slightly soluble in water and can contaminate soil and groundwater.[2] this compound is one of the more toxic ordnance compounds, but it is also relatively degradable in the environment.[1] Picric acid is a known breakdown product of this compound in soil.[2]

Conclusion

This compound presents significant physical, chemical, and toxicological hazards. Its high explosive nature demands careful handling and storage protocols. The health effects, particularly skin sensitization and potential for liver and kidney damage, necessitate stringent occupational hygiene practices to minimize exposure. While no longer in widespread production, the legacy of this compound use requires continued vigilance and a thorough understanding of its hazardous properties for safe management and remediation of contaminated sites. Further research into the specific molecular mechanisms of this compound's toxicity would be beneficial for developing more targeted risk assessments and potential therapeutic interventions in cases of exposure.

References

Theoretical Underpinnings of Tetryl Detonation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Physics and Chemistry Governing the Detonation of 2,4,6-Trinitrophenylmethylnitramine (Tetryl)

This technical guide provides a comprehensive overview of the theoretical principles underlying the detonation physics of this compound (C₇H₅N₅O₈). Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, detonation characteristics, theoretical models, and experimental methodologies crucial for a thorough understanding of this energetic material.

Physicochemical and Explosive Properties of this compound

This compound, a nitramine explosive, is a yellow crystalline solid.[1] Its high energy content and sensitivity have historically positioned it as a significant material for booster charges and detonators.[1] A summary of its key properties is presented in Table 1.

PropertyValueReferences
Chemical Formula C₇H₅N₅O₈[2]
Molecular Weight 287.14 g/mol [3]
Density 1.73 g/cm³
Melting Point 129.5 °C[4]
Boiling Point 187 °C (decomposes explosively)[2][4]
Appearance Odorless, colorless-to-yellow crystals[2]
Solubility in Water 0.0051 g/100 ml (0.5 °C)
Detonation Velocity ~7,570 m/s[1]
Chapman-Jouguet Pressure ~226.4 kbar (at 1.614 g/cm³)[5]
Impact Sensitivity Sensitive[1]
Friction Sensitivity Sensitive[1]

Theoretical Framework of Detonation

The detonation of this compound is a complex, rapid, and exothermic process that can be understood through several key theoretical models. These models provide a framework for predicting and analyzing the behavior of the explosive under detonation conditions.

Chapman-Jouguet (CJ) Theory

The Chapman-Jouguet (CJ) theory provides a fundamental model for a stable, one-dimensional detonation wave.[6] It postulates that the detonation propagates at a minimum velocity where the flow of the reaction products just behind the detonation front is sonic relative to the front.[6] This state, known as the CJ point, represents a condition of thermodynamic equilibrium. The theory allows for the calculation of key detonation parameters such as detonation velocity, pressure, and density, assuming the explosive instantaneously and completely reacts at the detonation front.

Zeldovich-von Neumann-Döring (ZND) Model

The Zeldovich-von Neumann-Döring (ZND) model refines the CJ theory by considering a finite reaction zone thickness.[7] It describes a detonation wave as a sharp shock front (the von Neumann spike) followed by a chemical reaction zone.[7] In this model, the unreacted explosive is first compressed and heated by the shock wave to a high-pressure, high-temperature state. This initiates the chemical decomposition, which proceeds through a series of reactions until equilibrium is reached at the CJ plane.

Logical Flow of the ZND Model

ZND_Model Unreacted_Explosive Unreacted this compound Shock_Front Shock Front (von Neumann Spike) Unreacted_Explosive->Shock_Front Compression & Heating Reaction_Zone Chemical Reaction Zone Shock_Front->Reaction_Zone Initiation CJ_Plane Chapman-Jouguet Plane (Sonic Flow) Reaction_Zone->CJ_Plane Exothermic Reactions Detonation_Products Detonation Products (Expansion) CJ_Plane->Detonation_Products

Caption: A diagram illustrating the sequence of events in the ZND model of detonation.

Equation of State (EOS) for Detonation Products

To accurately model the behavior of the detonation products, an Equation of State (EOS) is required. The EOS relates the pressure, volume, and temperature of the product gases. For many explosives, including this compound, the Jones-Wilkins-Lee (JWL) equation of state is widely used.[8][9] The JWL EOS is an empirical formula that accurately describes the pressure-volume relationship of the expanding detonation products.[8]

The general form of the JWL EOS is:

P = A(1 - ωV/R₁)e^(-R₁V) + B(1 - ωV/R₂)e^(-R₂V) + ωE/V

Detonation Reaction Mechanism and Kinetics

The detonation of this compound involves a rapid and complex series of chemical reactions. While a definitive, universally accepted multi-step reaction mechanism under the extreme conditions of detonation remains an area of active research, the initial decomposition steps are believed to be crucial for the initiation and propagation of the detonation wave.

Based on studies of similar nitroaromatic and nitramine explosives, the decomposition of this compound likely proceeds through the following key stages:

  • Initial Bond Scission: The high temperature and pressure behind the shock front provide the energy to break the weakest chemical bonds in the this compound molecule. The N-NO₂ bond is a likely candidate for initial homolytic cleavage, forming radical species.

  • Radical Propagation: The highly reactive radical species initiate a chain reaction, attacking other this compound molecules and leading to the rapid formation of intermediate products.

  • Formation of Stable Products: The intermediate species further react to form stable, gaseous detonation products such as CO₂, H₂O, N₂, and CO. The composition of these final products determines the energy release and the thermodynamic properties of the detonation.

Computational chemistry and reactive molecular dynamics simulations are powerful tools for investigating these complex reaction pathways and determining the associated kinetic parameters.[11][12] These studies can provide insights into the activation energies and reaction rates that govern the overall detonation process.

Proposed High-Level Decomposition Pathway

Tetryl_Decomposition This compound This compound Molecule Radicals Radical Species (e.g., •NO₂) This compound->Radicals Initial Bond Scission (Shock Induced) Intermediates Reactive Intermediates Radicals->Intermediates Chain Reactions Products Stable Gaseous Products (CO₂, H₂O, N₂, CO) Intermediates->Products Final Product Formation

Caption: A simplified diagram of the proposed high-level decomposition pathway of this compound during detonation.

Experimental Determination of Detonation Parameters

Theoretical models are validated and refined through experimental measurements of key detonation parameters. The following are standard experimental protocols for characterizing the detonation properties of explosives like this compound.

Measurement of Detonation Velocity: The Dautriche Method

The Dautriche method is a classic and straightforward technique for measuring the detonation velocity of a solid explosive.[13][14]

Methodology:

  • Sample Preparation: A cylindrical charge of the explosive (this compound) of a known length is prepared.

  • Detonating Cord Setup: A detonating cord with a known and uniform detonation velocity is selected. Two holes are drilled through the explosive charge at a precisely measured distance from each other. The detonating cord is passed through these holes, creating two paths of unequal length to a witness plate (typically a lead or steel plate).

  • Initiation: The explosive charge is initiated at one end.

  • Collision Point: The detonation wave in the explosive initiates the detonating cord at both insertion points. The two detonation waves within the cord travel in opposite directions and collide at a specific point on the witness plate, leaving a distinct mark.

  • Calculation: By measuring the distance of the collision mark from the center point between the two cord insertions on the witness plate, and knowing the detonation velocity of the cord and the distance between the insertion points on the explosive, the detonation velocity of the this compound sample can be calculated using a simple formula.[14]

Workflow for the Dautriche Method

Dautriche_Method cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Explosive_Charge Prepare this compound Charge Detonating_Cord Insert Detonating Cord at Known Distance Explosive_Charge->Detonating_Cord Witness_Plate Position Witness Plate Detonating_Cord->Witness_Plate Initiate Initiate Detonation of this compound Witness_Plate->Initiate Collision Detonation Waves Collide on Witness Plate Initiate->Collision Measure Measure Collision Point Collision->Measure Calculate Calculate Detonation Velocity Measure->Calculate

Caption: A workflow diagram outlining the key steps in the Dautriche method for measuring detonation velocity.

Measurement of Detonation Pressure: The Plate Dent Test

The plate dent test is a widely used method to determine the relative brisance and estimate the detonation pressure of an explosive.[15][16]

Methodology:

  • Charge and Plate Preparation: A cylindrical, unconfined charge of the explosive is placed on a standardized, thick steel witness plate.[15] The dimensions of the charge and the plate are critical for reproducible results.

  • Initiation: The explosive is initiated from the end opposite to the plate.

  • Dent Formation: The detonation wave propagates through the explosive and imparts a shock into the steel plate, creating a permanent, concave depression known as a dent.

  • Measurement: The depth of the dent is carefully measured.

  • Correlation: The measured dent depth is then correlated to the detonation pressure using empirical relationships established from explosives with known detonation pressures.[15]

Conclusion

The detonation of this compound is a multifaceted phenomenon governed by the interplay of its chemical composition, physical state, and the extreme conditions generated by a shock wave. The theoretical frameworks of Chapman-Jouguet and ZND provide essential models for understanding the macroscopic behavior of the detonation wave, while the Jones-Wilkins-Lee Equation of State is crucial for describing the expansion of the hot, dense product gases. The underlying chemical kinetics, though complex, are being increasingly elucidated through computational modeling. Standardized experimental techniques, such as the Dautriche method and the plate dent test, remain indispensable for validating theoretical predictions and providing the empirical data necessary to ensure the safe and effective application of this and other energetic materials. Further research focusing on the detailed reaction pathways and kinetics under detonation conditions will continue to enhance our predictive capabilities and fundamental understanding of this compound's detonation physics.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Tetryl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Tetryl (N-methyl-N,2,4,6-tetranitroaniline) in soil samples. The protocols outlined below are based on established and validated analytical techniques, ensuring reliable and reproducible results for environmental monitoring, forensic analysis, and site remediation studies.

Introduction

This compound is a sensitive explosive compound that was widely used as a booster in munitions.[1] Its presence in soil, often as a result of manufacturing, disposal, or military activities, poses a significant environmental and health concern.[2][3] Accurate and sensitive analytical methods are crucial for the assessment of this compound contamination. The primary methods for this compound analysis in soil involve solvent extraction followed by chromatographic separation and detection.[4][5] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for this purpose.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, particularly when coupled with techniques like Solid Phase Microextraction (SPME).[6][7]

General Experimental Workflow

The overall process for analyzing this compound in soil samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

Tetryl_Analysis_Workflow cluster_pre Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Soil Sample Collection Drying Air Drying SampleCollection->Drying Sieving Sieving (<2 mm) Drying->Sieving Homogenization Homogenization Sieving->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Ultrasonication Ultrasonic Bath Extraction->Ultrasonication Assisted Filtration Filtration (0.45 µm) Ultrasonication->Filtration Analysis Instrumental Analysis (HPLC-UV or GC-MS) Filtration->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the analysis of this compound in soil samples.

Quantitative Data Summary

The performance of various analytical methods for this compound detection in soil is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation, soil matrix, and laboratory conditions.

Analytical MethodLimit of Detection (LOD)RecoveryRelative Standard Deviation (RSD)
HPLC-UV 0.5 - 5.5 µg/g[8][9]>96%[8]0.1 - 6%[5]
GC-MS (SPME) pg/µL range[10]Not specified<7%[10]
LC-MS/MS 0.05 ng/g51.7 - 106%[11]1.31 - 4.59%[11]

Protocol 1: this compound Analysis in Soil by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on the widely accepted EPA Method 8330B for the analysis of explosives in soil.[12]

Sample Preparation and Extraction
  • Drying and Sieving: Air-dry the soil sample at ambient temperature to a constant weight.[13] Once dried, gently disaggregate the soil using a mortar and pestle and pass it through a 2-mm sieve to remove large debris.[13]

  • Extraction:

    • Weigh 2.0 g of the homogenized soil into a 15 mL centrifuge tube.[14]

    • Add 5.0 mL of acetonitrile.[14] To prevent the degradation of this compound, it is recommended to use acetonitrile acidified with 0.1% (v/v) formic acid.[14]

    • Vortex the mixture for 10 seconds.[14]

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.[8][14] Note: Maintaining ambient temperature is crucial as this compound can degrade at elevated temperatures.[5]

    • For exhaustive extraction, some protocols recommend a longer sonication period of 18 hours.[9]

    • After sonication, centrifuge the sample.[14]

  • Filtration:

    • Take a 1 mL aliquot of the supernatant and dilute it with 3 mL of 0.1% formic acid in water.[14]

    • Filter the diluted extract through a 0.45 µm regenerated cellulose membrane filter into an HPLC vial.[8][14]

HPLC-UV Analysis
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column.

  • Mobile Phase: A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[8]

  • Flow Rate: 1.5 mL/min.[15]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 44°C can be optimal for separating this compound from other explosives.[14]

  • Detection Wavelength: 254 nm.[8]

  • Quantification: Create a calibration curve using standard solutions of this compound in acetonitrile. The concentration of this compound in the soil sample is determined by comparing its peak area or height to the calibration curve.

Protocol 2: this compound Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Microextraction (SPME)

This protocol offers a sensitive and selective alternative to HPLC-UV. SPME is a solvent-free extraction technique that concentrates analytes from the sample matrix.[6]

Sample Preparation and SPME
  • Sample Preparation:

    • Place a known amount of sieved and homogenized soil into a headspace vial.

    • The addition of a small amount of water to the soil sample can be a critical variable in the response of explosives.[6]

  • SPME:

    • Place the vial in a heating block. The temperature can be varied (e.g., 80-120°C) to optimize the extraction.[6]

    • Expose a polydimethylsiloxane (PDMS) or other suitable SPME fiber to the headspace of the vial for a defined period (e.g., 5-30 minutes).[6] The response for this compound may increase with longer extraction times.[6]

    • After extraction, retract the fiber into the needle.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Insert the SPME device into the GC inlet, where the analytes are thermally desorbed from the fiber onto the analytical column.

  • Carrier Gas: Helium or Hydrogen. Note that using hydrogen as a carrier gas can alter the fragmentation pattern of this compound.[16]

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Temperature Program: An optimized temperature program is used to separate this compound from other compounds.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Quantification: An internal standard (e.g., 2,6-DNT-d3) is recommended for accurate quantification.[10] A calibration curve is generated by analyzing standards of known this compound concentrations.

Quality Control and Method Validation

For all analytical procedures, it is essential to include method blanks, laboratory control samples, and matrix spikes to ensure the quality and validity of the data. Method detection limits (MDLs) and reporting limits (RLs) should be established for each analyte and matrix.[17]

Sample Handling and Storage

This compound is known to be unstable, especially in non-frozen conditions.[18] Soil samples intended for this compound analysis should be stored frozen (-15°C) to prevent degradation.[15][18] The recommended maximum holding time for frozen soil samples is 7 days.[18] Refrigeration alone is not sufficient to prevent significant transformation of this compound.[18]

References

Application Notes and Protocols for Handling Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryl (N-methyl-N,2,4,6-tetranitroaniline) is a sensitive secondary high explosive compound.[1] While its use has been largely superseded, it may still be encountered in research and development settings. Due to its hazardous nature, strict adherence to standard operating procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory environment.

Hazard Identification and Risk Assessment

This compound presents several significant hazards that must be carefully managed. It is highly explosive and can be detonated by friction, shock, or spark.[1] It is also toxic by ingestion and skin absorption and can act as a skin irritant.[2][3]

Primary Hazards:

  • Explosion Hazard: this compound is a high explosive that can detonate when subjected to heat, shock, friction, or static discharge.[1] It is more sensitive to detonation than TNT.[1]

  • Health Hazards: this compound is toxic and can be absorbed through the skin.[2][3] Exposure can cause sensitization dermatitis, itching, redness of the skin, irritation to the eyes, nose, and throat, and may damage the liver and kidneys.[4]

  • Fire Hazard: this compound is a combustible solid and burns readily.[1] In case of fire, there is a significant risk of explosion.[3]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₇H₅N₅O₈[1]
Molar Mass 287.15 g/mol
Appearance Colorless to yellow crystalline solid[2]
Odor Odorless[2]
Melting Point 129.5 °C (265.1 °F)
Boiling Point Explodes at 187 °C (369 °F)[5]
Density 1.73 g/cm³
Solubility in Water Slightly soluble[1][5]
Solubility in other solvents Soluble in acetone and benzene[1]

Exposure Limits

Occupational exposure limits for this compound have been established by various regulatory agencies to protect workers from its adverse health effects.

OrganizationExposure Limit (Time-Weighted Average)Reference
OSHA (PEL) 1.5 mg/m³ (skin)
NIOSH (REL) 1.5 mg/m³ (skin)
ACGIH (TLV) 1.5 mg/m³ (skin)
IDLH 750 mg/m³[2]

Standard Operating Procedures

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.

  • Eye Protection: Safety goggles and a face shield are mandatory.[4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[4]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter should be used.[4]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood or other ventilated enclosure.[4]

  • Containment: Use of a blast shield is recommended for any operations involving more than trace amounts of this compound.

  • Static Control: Grounding and bonding of all equipment and containers is necessary to prevent static discharge.[3] Use of non-sparking tools is mandatory.[4]

Safe Handling Practices
  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Post warning signs indicating the presence of an explosive hazard.

    • Have all necessary PPE, spill containment materials, and emergency equipment readily available.

  • Weighing and Transfer:

    • Use a dedicated, clean, and smooth surface for weighing.

    • Handle this compound with non-sparking spatulas and tools.

    • Avoid any grinding, scraping, or other actions that could create friction or shock.

    • Transfer this compound in small, manageable quantities.

    • Close containers immediately after use.

  • General Precautions:

    • Do not work alone when handling this compound.

    • Avoid contact with incompatible materials, such as strong oxidizing agents and reducing agents.

    • Prohibit eating, drinking, and smoking in the laboratory.[6]

    • Wash hands thoroughly after handling this compound.[4]

Storage Requirements
  • Store this compound in a dedicated, locked, and well-ventilated cabinet or magazine that is approved for the storage of explosives.

  • The storage area should be cool, dry, and dark.[4]

  • Protect from heat, shock, friction, and sources of ignition.[4]

  • Store away from incompatible materials.[4]

  • Containers should be tightly sealed and clearly labeled with the chemical name and hazard warnings.

Emergency Procedures

Spill Response

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Isolate the spill area and prevent access.

  • Ventilate: Ensure the area is well-ventilated.

  • Decontaminate (for small spills):

    • Wearing appropriate PPE, gently moisten the spilled material with water to prevent dust generation.

    • Carefully collect the wetted material using non-sparking tools and place it in a labeled container for disposal.

    • Decontaminate the spill area with a 13% aqueous sodium sulfite solution, followed by a thorough wash with soap and water.

  • Large Spills: For large spills, evacuate the building and immediately contact emergency services and the institutional safety office.

Fire Response

DO NOT ATTEMPT TO FIGHT A FIRE INVOLVING this compound.

  • If a fire occurs in the vicinity of stored this compound, and it is safe to do so, activate the fire alarm.

  • Evacuate the area immediately and move to a safe distance, at least 1600 meters (1 mile) away.[2]

  • Inform emergency responders of the location and nature of the hazard.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Decontamination and Disposal

Decontamination Protocol

All surfaces and equipment contaminated with this compound should be decontaminated.

  • Prepare a 13% (w/v) solution of sodium sulfite in water.

  • Wearing appropriate PPE, wipe down the contaminated surfaces with the sodium sulfite solution.

  • Allow the solution to remain in contact with the surface for at least one hour.

  • Wipe the surfaces again with the sodium sulfite solution.

  • Wash the surfaces with soap and water, and then rinse with clean water.

  • Collect all cleaning materials for disposal as hazardous waste.

Waste Disposal Protocol (Laboratory-Scale Deactivation)

This compound waste can be chemically deactivated to non-explosive, water-soluble products using an aqueous solution of sodium sulfite.[7]

Materials:

  • This compound waste

  • Sodium sulfite (Na₂SO₃)

  • Water

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or meter

Procedure:

  • In a well-ventilated fume hood and behind a blast shield, prepare a 13% (w/v) aqueous solution of sodium sulfite. For example, dissolve 13 g of sodium sulfite in enough water to make 100 mL of solution.

  • Carefully and slowly add the this compound waste to the sodium sulfite solution while stirring. Do not exceed a concentration of 5 g of this compound per 100 mL of deactivating solution.

  • Continue stirring the mixture at room temperature for at least 48 hours to ensure complete deactivation.

  • After 48 hours, check the pH of the solution. It should be alkaline.

  • The resulting solution, now containing non-explosive byproducts, should be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Decomposition Pathways

This compound can decompose through several pathways, each yielding different products.

  • Hydrolysis: In aqueous solutions, this compound undergoes hydrolysis. The products of hydrolysis include picrate ion, N-methylpicramide, methylnitramine, nitrite ion, and nitrate ion.[5]

  • Photolysis: Exposure to sunlight can accelerate the degradation of this compound in water, with N-methylpicramide being a major photolytic product.[5]

  • Thermal Decomposition: When heated, this compound melts and then decomposes explosively.[1] The thermal decomposition of this compound below its melting point is a complex process.[8][9] While specific gaseous products are not well-documented in the readily available literature, it is stated that it "gives off irritating or toxic fumes (or gases) in a fire". These fumes likely include oxides of nitrogen and carbon.

Visualizations

Tetryl_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don PPE prep2 Prepare Work Area prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh this compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Deactivate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 store1 Return to Storage clean3->store1 store2 Lock Cabinet store1->store2

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Tetryl_Decomposition cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermal Thermal Decomposition This compound This compound Picrate Picrate Ion This compound->Picrate H₂O NMP N-methylpicramide This compound->NMP H₂O MN Methylnitramine This compound->MN H₂O Nitrite Nitrite Ion This compound->Nitrite H₂O Nitrate Nitrate Ion This compound->Nitrate H₂O NMP_photo N-methylpicramide This compound->NMP_photo Sunlight Gases Toxic Gases (NOx, COx) This compound->Gases Heat Explosion Explosion This compound->Explosion Heat, Shock, Friction

Caption: Decomposition pathways of this compound under different conditions.

Tetryl_Spill_Response start Spill Occurs evacuate Evacuate Area start->evacuate isolate Isolate Spill evacuate->isolate don_ppe Don Full PPE isolate->don_ppe assess Assess Spill Size don_ppe->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large moisten Moisten with Water small_spill->moisten evacuate_building Evacuate Building large_spill->evacuate_building collect Collect with Non-Sparking Tools moisten->collect decontaminate Decontaminate Area with Sodium Sulfite Solution collect->decontaminate dispose Dispose of Waste decontaminate->dispose end Response Complete dispose->end call_emergency Call Emergency Services evacuate_building->call_emergency

Caption: Emergency response procedure for a this compound spill.

References

Application Note: Tetryl as a Reference Standard in Explosives Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetryl (2,4,6-Trinitrophenylmethylnitramine) is a sensitive secondary high explosive that has been historically used in detonators and as a booster charge.[1][2] Although its use has been largely superseded by RDX, the analysis of this compound remains crucial in forensic science, environmental monitoring, and in the assessment of legacy military sites.[1][3] As a reference standard, this compound is essential for the accurate identification and quantification of explosive residues in various matrices. This document provides detailed protocols for the use of this compound as a reference standard in common analytical techniques.

This compound is a yellow crystalline solid that is practically insoluble in water but soluble in solvents like acetone and acetonitrile.[1] It is thermally labile and can decompose when heated, which presents challenges for certain analytical methods like gas chromatography (GC).[4][5] Therefore, proper handling and analytical method selection are critical for obtaining accurate results.

Properties of this compound Reference Standard

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Chemical FormulaC₇H₅N₅O₈[4][6]
Molecular Weight287.14 g/mol [6][7]
AppearanceYellow crystalline solid[1][8]
Melting Point129.5 °C (decomposes at 187 °C)[1][7]
SolubilityPractically insoluble in water; soluble in acetone, benzene.[1]
UV Wavelength222 nm[9]

Handling and Storage of this compound Standard

Commercially available this compound reference standards are typically supplied as solutions in acetonitrile or a mixture of methanol and acetonitrile.[10][11][12]

  • Storage: Store the this compound standard solution in a cool, dark, and well-ventilated area, typically at ≤ 10°C.[10][13] Keep the container tightly sealed.[13]

  • Handling: this compound is toxic and a skin irritant.[8][14] Handle the standard in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Stability: this compound is unstable and decomposes rapidly in methanol/water solutions and when heated.[2][15] Aqueous samples expected to contain this compound should be diluted with acetonitrile and acidified to a pH < 3.[2][16] Avoid exposing samples containing this compound to temperatures above room temperature.[2][16]

Experimental Protocols

The following sections detail the protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC is a preferred method for this compound analysis due to its operation at ambient temperatures, which minimizes the thermal degradation of the analyte.[5]

Protocol: HPLC Analysis of this compound

1. Objective: To identify and quantify this compound in a sample using a this compound reference standard.

2. Materials:

  • This compound reference standard (e.g., 1000 µg/mL in acetonitrile)[10]

  • HPLC-grade acetonitrile, methanol, and water[2]

  • Primary Column: C-18 reversed-phase, 25 cm x 4.6 mm, 5 µm particle size[15]

  • Confirmation Column: CN reversed-phase, 25 cm x 4.6 mm, 5 µm particle size[15]

  • HPLC system with a UV detector

3. Sample Preparation:

  • Water Samples (Low Concentration): Use solid-phase extraction (SPE) as described in EPA Method 3535 or a salting-out extraction.[2][16] For samples expected to contain this compound, dilute with acetonitrile and acidify to pH < 3 before filtration.[2][16]

  • Soil and Sediment Samples: Extract a 2g sample with 50 mL of acetonitrile in an ultrasonic bath.[17] Dilute a portion of the extract with water (1:1), filter through a 0.45 µm filter, and analyze.[17]

4. Instrument Setup and Calibration:

  • Mobile Phase: 50:50 methanol/water or an optimized gradient of isopropyl alcohol and water.[9][17]

  • Flow Rate: 1.0 - 1.7 mL/min[9]

  • Detector Wavelength: 222 nm or 254 nm[9][17]

  • Calibration: Prepare a series of calibration standards by diluting the this compound reference standard with the mobile phase to cover the expected concentration range of the samples. Inject the standards and create a calibration curve by plotting peak area or height against concentration.

5. Analysis:

  • Inject a known volume of the prepared sample into the HPLC system.

  • Record the chromatogram and identify the this compound peak by comparing its retention time to that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Confirm the identity of this compound using the secondary CN column if necessary.

6. Data Interpretation:

  • The retention time for this compound on an LC-18 column with a 50:50 water-methanol mobile phase is approximately 7.04 minutes.[17]

  • Note that degradation products of this compound may appear as a shoulder on the 2,4,6-TNT peak. In such cases, use peak heights instead of peak areas for quantification.[1][2]

HPLC Analysis Workflow

HPLC_Workflow start Start: Sample Collection prep Sample Preparation (Extraction/Dilution/Filtration) start->prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep->hplc_analysis standard_prep Prepare Calibration Standards from this compound Reference standard_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq peak_id Peak Identification (Compare Retention Time) data_acq->peak_id quant Quantification (Using Calibration Curve) peak_id->quant confirm Confirmation (Optional) (CN Column) quant->confirm end End: Report Results quant->end confirm->end

Caption: Workflow for this compound analysis using HPLC.

GC analysis of this compound is challenging due to its thermal lability, which can lead to degradation in the hot injector port and on the column.[4][5] However, with specialized techniques like Cold Electron Ionization (Cold EI) or fast GC with on-column injection, successful analysis is possible.[4][18]

Protocol: GC-MS Analysis of this compound (with Cold EI)

1. Objective: To identify and quantify this compound using GC-MS, minimizing thermal degradation.

2. Materials:

  • This compound reference standard (e.g., 500 ppm in acetone)[4]

  • GC-MS system equipped with a Cold EI source and a supersonic molecular beam (SMB) interface.[4]

  • GC Column: 5 m x 0.25 mm ID, 0.25 µm film DB-5MS UI[4]

  • High-purity helium carrier gas

3. Sample Preparation:

  • Extract samples with a suitable solvent such as acetone or acetonitrile.[19]

  • Ensure the final sample for injection is in a volatile solvent compatible with the GC system.

4. Instrument Setup and Calibration:

  • Injection: 1 µL at 180°C with pulsed split injection (split ratio 10).[4]

  • Helium Column Flow Rate: 16 mL/min.[4]

  • Oven Program: 80°C, then ramp at 20°C/min to 240°C.[4]

  • MS Parameters (Cold EI):

    • Electron Energy: 70 eV

    • Mass Range: 50-500 amu[4]

  • Calibration: Prepare a series of calibration standards by diluting the this compound reference standard in acetone. Analyze the standards to create a calibration curve.

5. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data, including the total ion chromatogram (TIC) and mass spectra.

  • Identify this compound by its retention time (approximately 4 minutes under these conditions) and by matching its mass spectrum with that of the reference standard or a library spectrum.[4] The Cold EI mass spectrum should show a molecular ion at m/z = 287.[4]

  • Quantify this compound using the calibration curve based on the peak area of a characteristic ion.

6. Data Interpretation:

  • The key advantage of this method is the presence of a significant molecular ion (m/z 287), which is often absent in conventional GC-MS due to degradation.[4]

  • Be aware of potential degradation products, such as N-methylpicramide, which may be observed if thermal decomposition is not fully suppressed.[4]

GC-MS Analysis Workflow

GCMS_Workflow start Start: Sample Collection prep Sample Preparation (Solvent Extraction) start->prep gcms_analysis GC-MS Analysis (e.g., Cold EI, Fast GC) prep->gcms_analysis standard_prep Prepare Calibration Standards from this compound Reference standard_prep->gcms_analysis data_acq Data Acquisition (TIC and Mass Spectra) gcms_analysis->data_acq peak_id Peak Identification (Retention Time & Mass Spectrum) data_acq->peak_id quant Quantification (Using Calibration Curve) peak_id->quant end End: Report Results quant->end

Caption: Workflow for this compound analysis using GC-MS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound using different analytical techniques.

Table 1: Chromatographic and Detection Data for this compound Analysis

Analytical MethodColumnMobile Phase / Carrier GasRetention TimeDetection LimitReference
HPLC-UVLC-1850:50 Water-Methanol7.04 min5.5 µg/g (in soil)[17]
HPLC-UVC-18Isopropyl alcohol-waterVariesNot specified[9]
GC-ECDNot specifiedNot specifiedNot specifiedppt range (in seawater)[5]
GC-MS (Cold EI)DB-5MS UI (5m)Helium (16 mL/min)4.0 minNot specified[4]
GC-MS (NCI)Not specifiedNot specified6.31 min1 pg/µL[20]

Table 2: Recovery and Precision Data for this compound Analysis

Analytical MethodMatrixRecoveryRelative Standard Deviation (RSD)Reference
HPLC-UVSoil>96%6%[17]
GC-ECDSeawater70%Not reported[5]
HRGC-ECDDrinking Water100%5.4 - 7.5%[5][19]
HPLC/UV/PCGroundwater62 - 82%7 - 47%[19]

Conclusion

This compound serves as an indispensable reference standard for the reliable identification and quantification of this explosive in various analytical applications. Due to its thermal lability, HPLC is often the method of choice. However, advanced GC-MS techniques can also provide accurate results when proper precautions are taken to prevent thermal degradation. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of explosives.

References

Application Notes and Protocols for the Recrystallization of Tetryl (N-methyl-N,2,4,6-tetranitroaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols for the purification of Tetryl (2,4,6-trinitrophenylmethylnitramine) through recrystallization. This compound is a sensitive secondary high explosive, and its handling requires strict adherence to safety protocols. The following sections outline two primary methods for recrystallization, leveraging solubility differences in various organic solvents. All procedures must be conducted by trained professionals in a controlled laboratory environment designed for handling explosive materials.

Introduction

This compound (C₇H₅N₅O₈) is a yellow crystalline solid that was historically used as a booster in explosive charges and as a component in some detonators.[1] Although its production and use have been largely superseded, stocks may still exist that require purification for research, analysis, or safe disposal.[1] Recrystallization is a standard technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution. This document details two established methods for this compound recrystallization.

Critical Safety Precautions

WARNING: this compound is a high explosive and is sensitive to shock, friction, and heat. It is also toxic and a skin irritant. All handling must be performed with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, flame-resistant lab coats, and heavy-duty gloves.

  • Controlled Environment: All work must be conducted in a laboratory specifically designed and approved for handling explosives. Use a fume hood with a blast shield.

  • Static Discharge: Prevent the buildup of electrostatic charges by using grounding straps and anti-static mats. All equipment must be properly grounded.

  • Ignition Sources: Absolutely no open flames, sparks, or hot surfaces are permitted in the handling area. Use explosion-proof electrical equipment and non-sparking tools.

  • Handling: Do not subject this compound to grinding, friction, or shock. Handle with care and avoid creating dust.

  • Temperature Control: Do not expose this compound to temperatures above room temperature unless specified in the protocol, as it can decompose and explode when heated.[1]

  • Waste Disposal: this compound waste is classified as hazardous and must be disposed of according to strict regulatory protocols, often involving deactivation with a sodium sulfite solution.[2]

Physicochemical Data for Recrystallization

The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve this compound readily at higher temperatures but poorly at lower temperatures. The following table summarizes the solubility and relevant physical properties of this compound.

PropertyValue
Chemical Formula C₇H₅N₅O₈
Molar Mass 287.14 g/mol
Appearance Yellow crystalline solid
Melting Point ~129.5 °C (Decomposes explosively at ~187 °C)
Solubility in Water Practically insoluble
Solubility in Acetone Soluble
Solubility in Benzene Soluble
Solubility in Ethanol Slightly soluble
Purity after Recrystallization >99% (Expected, dependent on initial purity and technique)
Yield 75-90% (Estimated, highly dependent on scale and precise execution of the protocol)

Note: The yield and purity values are estimates based on qualitative descriptions found in the literature. Actual results will vary and should be determined empirically.

Experimental Protocols

Two primary methods for the recrystallization of this compound are presented below. Method A is a simpler procedure using an acetone-water solvent/anti-solvent system. Method B is a more traditional, multi-step process using benzene and ethanol.

Method A: Recrystallization using Acetone and Water

This method relies on the high solubility of this compound in acetone and its insolubility in water. Water is used as an anti-solvent to precipitate the purified this compound from the acetone solution. This procedure is adapted from methods used for the recovery of nitramine explosives.[3][4]

Materials:

  • Crude this compound

  • Reagent-grade acetone

  • Distilled water

  • Beakers

  • Heating mantle with stirring (explosion-proof)

  • Büchner funnel and flask

  • Filter paper

  • Non-sparking spatula

Protocol:

  • Dissolution: In a fume hood behind a blast shield, place the crude this compound in a beaker. Add a minimal amount of acetone and gently stir at room temperature until the this compound is fully dissolved. Avoid heating acetone due to its high flammability.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a gravity filtration of the acetone solution while warm (do not boil). This step should be performed rapidly to prevent premature crystallization.

  • Precipitation: While stirring the acetone solution, slowly add distilled water dropwise. Water, being an anti-solvent, will cause the this compound to precipitate out of the solution. Continue adding water until precipitation appears complete.

  • Crystallization: Allow the mixture to stand at room temperature for a period to allow for crystal growth. For maximum yield, the mixture can be cooled in an ice bath.

  • Collection of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold distilled water to remove any remaining acetone and soluble impurities.

  • Drying: Carefully transfer the crystals to a drying dish. Dry the crystals in a vacuum desiccator at room temperature. DO NOT use a heated oven.

  • Characterization: Determine the purity of the recrystallized this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Method B: Recrystallization using Benzene and Ethanol

This is a classic method for purifying this compound. It involves preliminary washing steps before recrystallization first from a benzene solution, followed by a final recrystallization from ethanol.

Materials:

  • Crude this compound

  • Reagent-grade benzene

  • Reagent-grade ethanol

  • Distilled water

  • Beakers

  • Heating mantle with stirring (explosion-proof)

  • Büchner funnel and flask

  • Filter paper

  • Non-sparking spatula

Protocol:

  • Initial Washing: Make a slurry of the crude this compound in a large volume of water. Heat the slurry to boiling and maintain for several hours to remove water-soluble impurities. Cool the mixture and collect the this compound by filtration. Repeat this washing step.

  • Drying: Dry the washed this compound completely in a vacuum desiccator at room temperature.

  • Dissolution in Benzene: In a fume hood behind a blast shield, place the dried this compound in a beaker. Add a sufficient amount of benzene and warm gently (below 80°C) with stirring to dissolve the this compound.

  • Hot Filtration: While the solution is hot, perform a gravity filtration to remove any insoluble impurities.

  • Crystallization from Benzene: Allow the filtered benzene solution to cool slowly to room temperature. This compound will crystallize out. The benzene can be allowed to evaporate slowly in the fume hood, or the crystals can be collected by filtration.

  • Second Recrystallization from Ethanol: Collect the crystals from the benzene solution. Dissolve these crystals in a minimal amount of warm ethanol.

  • Final Crystallization: Allow the ethanol solution to cool slowly to room temperature, then cool further in an ice bath to maximize the yield of purified this compound crystals.

  • Collection and Drying: Collect the final crystals by vacuum filtration and wash with a small amount of ice-cold ethanol. Dry the product completely in a vacuum desiccator at room temperature.

  • Characterization: Determine the purity of the final product using an appropriate analytical method like HPLC.

Visualized Workflows

The following diagrams illustrate the logical flow of the described recrystallization protocols.

Recrystallization_Method_A cluster_prep Preparation cluster_purify Purification cluster_collect Collection start Start with Crude this compound dissolve Dissolve in minimal room temp. Acetone start->dissolve filter_hot Gravity Filter (optional, if insolubles present) dissolve->filter_hot precipitate Add Water (Anti-solvent) dropwise to precipitate this compound dissolve->precipitate No insolubles filter_hot->precipitate crystallize Allow crystals to form (Cool in ice bath) precipitate->crystallize collect Collect crystals by Vacuum Filtration crystallize->collect wash Wash crystals with ice-cold Water collect->wash dry Dry in Vacuum Desiccator (Room Temp) wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for this compound Recrystallization using Acetone-Water (Method A).

Recrystallization_Method_B cluster_wash Pre-Wash cluster_benzene Benzene Recrystallization cluster_ethanol Ethanol Recrystallization cluster_final Final Collection start Start with Crude this compound boil_water Boil in Water & Filter (Repeat) start->boil_water dry_initial Dry Washed this compound boil_water->dry_initial dissolve_bz Dissolve in warm Benzene dry_initial->dissolve_bz filter_bz Hot Gravity Filter dissolve_bz->filter_bz crystallize_bz Cool to crystallize filter_bz->crystallize_bz collect_bz Collect intermediate crystals crystallize_bz->collect_bz dissolve_etoh Dissolve in warm Ethanol collect_bz->dissolve_etoh crystallize_etoh Cool to crystallize (Room temp -> Ice Bath) dissolve_etoh->crystallize_etoh collect_final Collect final crystals by Vacuum Filtration crystallize_etoh->collect_final wash_final Wash with ice-cold Ethanol collect_final->wash_final dry_final Dry in Vacuum Desiccator (Room Temp) wash_final->dry_final end Pure this compound Crystals dry_final->end

Caption: Workflow for this compound Recrystallization using Benzene-Ethanol (Method B).

References

Tetryl's Application in Detonators and Blasting Caps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryl (2,4,6-trinitrophenylmethylnitramine) is a sensitive secondary high explosive that has historically seen extensive use as a booster charge in detonators and as the base charge in blasting caps.[1][2] Although its production and use in the United States have been largely discontinued in favor of more modern explosives like RDX, this compound remains relevant in the study of legacy munitions and as a reference compound in explosives research.[1][3] Its high sensitivity to initiation by primary explosives, combined with its stability and brisance, made it a crucial component in the explosive train for initiating less sensitive main charges like TNT.[3]

These application notes provide a detailed overview of this compound's properties and its historical application in detonators. The accompanying protocols outline the methodologies for key experiments to evaluate the performance of this compound-based initiating devices.

Data Presentation

Table 1: Physicochemical and Explosive Properties of this compound
PropertyValueReferences
Chemical FormulaC₇H₅N₅O₈[3]
AppearanceYellow crystalline solid[3]
Melting Point129.5 °C
Decomposition Temperature187 °C (explodes)[4]
Detonation Velocity7,570 m/s[3]
Shock SensitivitySensitive[3]
Friction SensitivitySensitive[3]
Relative Effectiveness (R.E.) Factor1.25
Table 2: Representative Composition of a this compound-Based Detonator
ComponentMaterialTypical QuantityFunction
Base Charge This compound0.2 - 2.0 gramsMain explosive output of the detonator
Primer Charge Lead Azide0.1 - 0.5 gramsInitiates the this compound base charge upon receiving a stimulus
Ignition Charge A mixture of potassium chlorate and mercury fulminateSmall quantityIgnites the primer charge from a fuse or electric match

Experimental Protocols

Protocol 1: Preparation of a this compound Booster Pellet

Objective: To prepare a pressed this compound pellet for use as a booster charge.

Materials:

  • This compound, powdered

  • Hydraulic press

  • Pellet die (e.g., 10 mm diameter)

  • Balance (accurate to 0.001 g)

  • Non-sparking tools

Procedure:

  • Ensure all equipment is clean, dry, and free of any contaminants.

  • Weigh the desired amount of powdered this compound (e.g., 1.0 g) using a balance.

  • Carefully transfer the this compound powder into the pellet die.

  • Level the powder using a non-sparking tool.

  • Place the die into the hydraulic press.

  • Apply pressure slowly and steadily to the desired density. A common pressure for pressing explosives is around 10,000 to 20,000 psi. The final density of the pellet should be recorded.

  • Carefully eject the pressed pellet from the die.

  • Measure the dimensions and weight of the pellet to calculate its density.

  • Store the pellet in a static-dissipative container in a designated explosives storage magazine.

Protocol 2: Detonation Velocity Measurement (Dautriche Method)

Objective: To determine the detonation velocity of a this compound charge.

Materials:

  • This compound charge of known length and diameter

  • Detonating cord with a known and uniform detonation velocity

  • Lead or steel plate

  • Two detonators

  • Measuring tape or calipers

  • Non-sparking marking tool

Procedure:

  • Measure the precise length of the this compound charge to be tested.

  • Cut a length of detonating cord that is at least twice the length of the this compound charge.

  • Mark the exact center of the detonating cord.

  • Insert the two ends of the detonating cord into the this compound charge at two points a known distance apart ('L'). The ends of the cord should be in direct contact with the explosive.

  • Secure the detonating cord along the lead or steel plate, ensuring it is straight.

  • Attach a detonator to one end of the this compound charge to initiate it.

  • Place the entire assembly in a safe firing range.

  • Initiate the detonator. The detonation of the this compound charge will initiate the two ends of the detonating cord at slightly different times.

  • The two detonation waves in the cord will travel towards each other and collide at a point offset from the center of the cord.

  • After the test, carefully examine the lead/steel plate. A distinct mark will be visible at the point of collision of the two detonation waves in the cord.

  • Measure the distance ('d') from the center mark on the cord to the collision mark.

  • Calculate the detonation velocity (V) of the this compound charge using the following formula: V = (L * V_cord) / (2 * d) Where:

    • V = Detonation velocity of the this compound charge (m/s)

    • L = Distance between the two points where the detonating cord was inserted into the this compound charge (m)

    • V_cord = Known detonation velocity of the detonating cord (m/s)

    • d = Distance from the center of the cord to the collision point (m)

Protocol 3: Brisance Measurement (Hess Lead Block Compression Test)

Objective: To measure the brisance (shattering effect) of a this compound charge.[5][6]

Materials:

  • Standardized lead block (typically 40 mm in diameter and 60 mm in height)[5]

  • This compound charge of a specified weight (e.g., 10 g)

  • Detonator

  • Steel base plate

  • Calipers or a micrometer

Procedure:

  • Measure the initial height of the lead block with high precision.

  • Place the steel base plate in a secure position within a blast chamber.

  • Place the lead block on the center of the steel base plate.

  • Place the this compound charge directly on top of the lead block.

  • Insert a detonator into the this compound charge.

  • Evacuate the blast chamber and detonate the charge remotely.

  • After the detonation, carefully retrieve the deformed lead block.

  • Measure the final height of the compressed lead block.

  • The brisance is expressed as the difference between the initial and final heights of the lead block in millimeters. This value can be compared to the compression caused by a standard explosive like TNT under the same test conditions.[7]

Mandatory Visualization

Detonator_Initiation_Train cluster_detonator Detonator/Blasting Cap Initiation_Source Initiation Source Fuse Electric Match Ignition_Charge Ignition Charge e.g., Potassium Chlorate / Mercury Fulminate Initiation_Source->Ignition_Charge Ignites Primer_Charge Primer Charge e.g., Lead Azide Ignition_Charge->Primer_Charge Initiates Base_Charge Base Charge This compound Primer_Charge->Base_Charge Detonates Main_Charge Main Explosive Charge (e.g., TNT) Base_Charge->Main_Charge Initiates Main Charge

Caption: Explosive train in a typical this compound-based detonator.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis Tetryl_Powder This compound Powder Pressing Pellet Pressing Tetryl_Powder->Pressing Tetryl_Pellet This compound Pellet Pressing->Tetryl_Pellet Det_Velocity Detonation Velocity Test (Dautriche Method) Tetryl_Pellet->Det_Velocity Brisance_Test Brisance Test (Hess Lead Block) Tetryl_Pellet->Brisance_Test Velocity_Data Detonation Velocity (m/s) Det_Velocity->Velocity_Data Brisance_Data Lead Block Compression (mm) Brisance_Test->Brisance_Data

Caption: Experimental workflow for this compound pellet preparation and testing.

References

Application Notes and Protocols for Studying the Sensitivity of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryl (2,4,6-trinitrophenyl-N-methylnitramine) is a sensitive secondary high explosive that has been historically used in detonators and as a booster for other explosives.[1] A thorough understanding of its sensitivity to external stimuli such as impact, friction, and heat is paramount for ensuring safety during its handling, storage, and disposal. These application notes provide a detailed experimental design and protocols for the systematic study of this compound's sensitivity.

The following protocols are based on internationally recognized and standardized test methods, including the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer for impact sensitivity and the BAM Friction Test for friction sensitivity. Thermal sensitivity is assessed using Differential Scanning Calorimetry (DSC), a powerful technique for characterizing the thermal behavior of energetic materials.[2][3][4]

Experimental Design

The experimental design focuses on quantifying this compound's sensitivity to three primary stimuli: impact, friction, and thermal energy. The objective is to determine the threshold at which this compound undergoes decomposition or explosion under controlled laboratory conditions.

Variables and Controls:

  • Independent Variables:

    • Impact Energy (Joules)

    • Frictional Force (Newtons)

    • Temperature (°C) and Heating Rate (°C/min)

  • Dependent Variables:

    • Initiation of reaction ( go/no-go )

    • Decomposition temperature and enthalpy

  • Controls:

    • Sample mass and preparation will be kept consistent for each test.

    • Environmental conditions (temperature and humidity) will be monitored and recorded.

    • The physical state and purity of the this compound sample will be characterized prior to testing.

Data Presentation

Quantitative data from the sensitivity tests should be summarized for clear comparison.

Sensitivity ParameterTest MethodResultUnits
Impact Sensitivity (H₅₀)BAM FallhammerTBDcm
Impact Energy (E₅₀)BAM FallhammerTBDJ
Friction SensitivityBAM Friction TestTBDN
Onset of DecompositionDSCTBD°C
Peak Exotherm TemperatureDSCTBD°C
Enthalpy of DecompositionDSCTBDJ/g

TBD: To be determined through experimentation.

Experimental Protocols

Impact Sensitivity: BAM Fallhammer Test

This test determines the impact energy required to cause a reaction in a sample of this compound. The result is often expressed as the H₅₀ value, the height from which a drop weight causes a reaction in 50% of trials.[5]

Apparatus:

  • BAM Fallhammer apparatus with a range of drop weights (e.g., 1 kg, 5 kg).

  • Steel anvil and striker assembly.

  • Sample holder (e.g., steel cylinders and guide rings).

  • Remote release mechanism.

  • Safety shield and sound/light detection system.

Procedure:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically around 40 mg) is placed in the sample holder.[6]

  • Apparatus Setup: The sample holder is placed on the anvil. The desired drop weight is selected and placed in the guide rails.

  • Test Execution:

    • The test area is cleared, and the safety shield is in place.

    • The drop weight is raised to a predetermined height.

    • The weight is released remotely, allowing it to fall and strike the sample.

  • Observation: The outcome is recorded as a "go" (reaction, indicated by sound, flash, or smoke) or "no-go" (no reaction).

  • Data Analysis (Up-and-Down Method):

    • If a "go" is observed, the drop height is decreased for the next trial.

    • If a "no-go" is observed, the drop height is increased.

    • This is repeated for a statistically significant number of trials (typically 20-50) to determine the H₅₀ value.

Friction Sensitivity: BAM Friction Test

This method assesses the sensitivity of this compound to frictional stimuli.

Apparatus:

  • BAM friction apparatus with a porcelain plate and porcelain peg.

  • A set of calibrated weights to apply a normal force.

  • Motor-driven carriage for the porcelain plate.

Procedure:

  • Sample Preparation: A small amount of this compound (approximately 10 mm³) is spread evenly on the porcelain plate.[7]

  • Apparatus Setup: The porcelain plate with the sample is placed on the carriage. The porcelain peg is positioned on the sample, and a specific load is applied using the weighted arm.

  • Test Execution: The motor is activated, causing the porcelain plate to move back and forth under the stationary, weighted peg once over a distance of 10 mm.[7][8]

  • Observation: The outcome is observed for any sign of reaction (e.g., spark, flame, crackling sound, or smoke).

  • Data Analysis: The test is repeated six times at a given load. If no reaction is observed, the load is increased. The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one of six trials.[8]

Thermal Sensitivity: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.[2][4]

Apparatus:

  • Differential Scanning Calorimeter.

  • Sample pans (typically aluminum, sealed for explosives).

  • Crimping press for sealing the pans.

  • Inert purge gas (e.g., nitrogen).

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 0.5-2.0 mg) is placed into a sample pan and hermetically sealed.[9]

  • Apparatus Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

  • Test Execution:

    • The DSC cell is purged with an inert gas.

    • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a specified temperature range (e.g., 50 °C to 300 °C).

  • Data Acquisition: The heat flow to the sample is continuously measured and recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine:

    • The onset temperature of decomposition (the temperature at which the exothermic decomposition begins).

    • The peak temperature of the exothermic event.

    • The enthalpy of decomposition (the total energy released, calculated from the area under the exothermic peak).

    • Kinetic parameters of decomposition can be calculated using methods like the Kissinger method by performing the experiment at multiple heating rates.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Sensitivity Testing cluster_analysis Data Analysis cluster_report Reporting Prep This compound Sample (Characterized for purity and physical state) Impact Impact Sensitivity (BAM Fallhammer) Prep->Impact Friction Friction Sensitivity (BAM Friction Test) Prep->Friction Thermal Thermal Sensitivity (DSC) Prep->Thermal H50 Determine H₅₀ (Impact Energy) Impact->H50 Friction_Limit Determine Limiting Frictional Force Friction->Friction_Limit Thermal_Params Determine Onset Temp, Peak Temp, Enthalpy Thermal->Thermal_Params Report Comprehensive Sensitivity Report H50->Report Friction_Limit->Report Thermal_Params->Report

Caption: Experimental workflow for assessing this compound's sensitivity.

Tetryl_Decomposition_Pathway This compound This compound (2,4,6-trinitrophenyl-N-methylnitramine) N_NO2_Cleavage Homolytic Cleavage of N-NO₂ Bond This compound->N_NO2_Cleavage Initial_Step Initial Stimulus (Impact, Friction, Heat) Initial_Step->this compound Radicals Formation of Radical Species N_NO2_Cleavage->Radicals NO2 •NO₂ (Nitrogen Dioxide) Radicals->NO2 Picryl_Radical N-methyl-2,4,6-trinitrophenylaminyl Radical Radicals->Picryl_Radical Decomposition_Products Further Decomposition Products Picryl_Radical->Decomposition_Products Picric_Acid Picric Acid Decomposition_Products->Picric_Acid Other_Products Other Gaseous Products (NO, CO, CO₂, N₂) Decomposition_Products->Other_Products

References

Tetryl: A Relic of the Past, Not a Tool for Modern Pyrotechnic Research

Author: BenchChem Technical Support Team. Date: December 2025

Tetryl (2,4,6-Trinitrophenyl-N-methylnitramine) is not utilized in modern pyrotechnic research due to its significant toxicity, instability, and the availability of safer, more effective alternatives. Historically, this compound was a key component in military explosives, particularly during World War I and II, but its use has been discontinued.[1][2][3]

This document clarifies the historical context of this compound and outlines the reasons for its absence in contemporary pyrotechnic applications. The information provided is for educational and safety awareness purposes only.

Historical Application: A Military Booster Explosive

This compound's primary role was as a booster in military ordnance.[2][4] Boosters are secondary explosives that, when initiated by a small detonator, amplify the detonation wave to reliably set off the main, less sensitive explosive charge, such as TNT.[2][5] this compound was effective in this role due to its high sensitivity to initiation and its powerful detonation.[2][6] It was often pressed into pellets for use in detonators and blasting caps.[2][6]

Reasons for Discontinuation in All Applications

The use of this compound has been phased out globally for several critical reasons:

  • High Toxicity: this compound is poisonous and readily absorbed through the skin.[7][8] Workers who handled this compound frequently experienced a range of health issues, including yellow staining of the skin, dermatitis, respiratory irritation, and potential liver damage.[1][3][9] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit for this compound at 1.5 mg/m³ over an 8-hour workday, highlighting its hazardous nature.[1][10]

  • Instability: this compound is sensitive to shock, friction, and heat, making it more dangerous to handle and store than modern explosives.[2][4] It can explode if heated above 187°C (370°F).[1][7]

  • Superseded by Safer Alternatives: Modern explosives like RDX (Research Department Explosive) have largely replaced this compound. RDX is more stable, more powerful, and less toxic, making it a safer and more effective option for military and industrial applications.[2][4][6]

The Absence of this compound in Pyrotechnic Research

The characteristics that made this compound a suitable military booster make it entirely unsuitable for pyrotechnic research and display. The goals of pyrotechnics are to create predictable and controlled visual and auditory effects. This compound's high brisance (shattering effect) and extreme sensitivity are contrary to these objectives.

Furthermore, the significant health risks associated with this compound make its use in a research or civilian context unacceptably dangerous. The pyrotechnics industry prioritizes the use of compounds that are stable, have predictable performance, and pose the lowest possible risk to technicians and the public.

Due to the obsolete and hazardous nature of this compound, there are no established or recommended protocols for its use in pyrotechnic research. Consequently, quantitative data on its performance in pyrotechnic compositions, relevant signaling pathways, or experimental workflows for such applications do not exist.

Properties of this compound

For informational purposes, the following table summarizes the key properties of this compound.

PropertyValue
Chemical Formula C₇H₅N₅O₈
Appearance Yellow crystalline solid
Detonation Velocity 7,570 m/s
Melting Point 130 °C (decomposes)
Explosion Temperature 187 °C

Source:[2][4][11]

Logical Flow of this compound's Obsolescence

The following diagram illustrates the factors leading to the discontinuation of this compound's use.

Tetryl_Obsolescence This compound This compound Military_Use Historical Military Use (Booster Explosive) This compound->Military_Use Primary Application High_Toxicity High Toxicity (Skin Irritant, Systemic Effects) Military_Use->High_Toxicity Identified Hazard Instability Instability (Sensitive to Shock, Friction, Heat) Military_Use->Instability Identified Hazard Discontinuation Discontinuation of Use High_Toxicity->Discontinuation Reason Instability->Discontinuation Reason Safer_Alternatives Development of Safer Alternatives (e.g., RDX) Safer_Alternatives->Discontinuation Reason

Caption: Factors leading to the discontinuation of this compound.

References

Application Notes and Protocols for the Safe Disposal of Tetryl Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetryl (N-methyl-N,2,4,6-tetranitroaniline) is a sensitive explosive material that has been historically used in military applications. Due to its toxicity and explosive nature, the safe disposal of this compound waste is of paramount importance to ensure environmental protection and personnel safety. These application notes provide detailed protocols for the safe handling and disposal of this compound waste through chemical degradation, bioremediation, and incineration. All procedures should be conducted in a controlled laboratory or a designated hazardous waste treatment facility by trained personnel, adhering to all applicable safety regulations and guidelines, including those from the Environmental Protection Agency (EPA).[1][2]

Data Presentation: Comparison of this compound Disposal Methods

The following tables summarize quantitative data for various this compound disposal methods, providing a basis for comparison and selection of the most appropriate technique based on the waste matrix and available resources.

ParameterValueReference
Initial this compound Concentration 100,000 mg/kg in soil[1]
Treatment Method Bioslurry process[1]
Slurry Composition Not specified
Duration 180-200 days[1]
Efficiency 99.9% reduction[1]
Final this compound Concentration < 100 mg/kg[1]
Notes Process modifications such as the addition of fertilizer or microbial biomass did not significantly increase the degradation rate.[1]
ParameterValueReference
Waste Matrix This compound-contaminated sediment[3]
Treatment Method Composting with hay-horse feed or sewage sludge-wood chips[3]
Duration 44 days[3]
Efficiency 90% removal[3]
ParameterValueReference
Matrix Seawater[4]
pH 8.1[4]
Temperature 25°C[4]
Duration 101 days[4]
Efficiency 88% hydrolysis[4]
Half-life 33 days[4]
Primary Product Picric acid[4]
ParameterValueReference
Matrix Buffered Aqueous Solution[5]
pH 6.88[5]
Temperature 40°C[5]
Half-life 63 days[5]
pH 8.96[5]
Temperature 40°C[5]
Half-life 16-17 hours[5]
Estimated Half-life at 20°C, pH 6.8 302 days[5]
Hydrolysis Products Picrate ion, N-methylpicramide, methylnitramine, nitrate ion, nitrite ion[4][5]

Experimental Protocols

Protocol 1: Chemical Degradation via Alkaline Hydrolysis

This protocol describes the chemical degradation of this compound waste using alkaline hydrolysis. This method is effective for breaking down the explosive nature of this compound and converting it into less hazardous, water-soluble compounds.[6]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (concentration to be determined based on the amount of this compound)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Heating mantle or oil bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Waste Characterization: Determine the concentration of this compound in the waste material.

  • Reagent Preparation: Prepare a sufficient volume of NaOH solution. While a specific concentration for pure this compound is not provided in the search results, a starting point could be a 6-12% caustic solution, as used for tetrytol.[6] The pH of the reaction mixture should be maintained above 11.[1][7]

  • Reaction Setup: Place the this compound waste into the reaction vessel. Add the NaOH solution to the vessel. The molar ratio of NaOH to this compound should be in excess to ensure complete reaction.

  • Reaction Conditions: Heat the mixture to a temperature between 90°C and 130°C under constant stirring. The reaction should be carried out under reflux to prevent the loss of volatile components.

  • Reaction Time: The reaction time will depend on the concentration of this compound and the reaction temperature. For tetrytol, a reaction time of approximately 3 hours was sufficient.[6] Monitor the reaction for the disappearance of solid this compound.

  • Post-treatment: After the reaction is complete, allow the mixture to cool. The resulting solution will contain the hydrolysis products, which are generally water-soluble and non-explosive.[7] This solution can then be further treated as hazardous waste according to local regulations.

  • Analysis: Analyze the final solution to confirm the complete degradation of this compound. The primary hydrolysis products to monitor for are picric acid, N-methylpicramide, and methylnitramine.[4]

Protocol 2: Chemical Deactivation with Sodium Sulfite

This protocol details the deactivation of this compound waste using an aqueous solution of sodium sulfite. This method effectively renders this compound non-explosive.[1][7]

Materials:

  • This compound waste

  • Hydrated sodium sulfite (Na₂SO₃·7H₂O)

  • Deionized water

  • Reaction vessel with stirring capability

  • PPE: safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Reagent Preparation: Prepare a 13% by weight aqueous solution of hydrated sodium sulfite.[1][7] To do this, dissolve 130 g of hydrated sodium sulfite in 870 mL of deionized water.

  • Reaction Setup: Place the this compound waste into the reaction vessel.

  • Deactivation: Slowly add the 13% sodium sulfite solution to the this compound waste while stirring continuously. The addition should be done in a controlled manner to avoid any rapid, exothermic reaction.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature. The reaction time should be sufficient to ensure complete deactivation. While a specific time is not provided in the search results, it is recommended to stir the mixture for several hours.

  • Post-treatment: The resulting mixture contains non-explosive, water-soluble products.[7] This solution should be disposed of as hazardous waste in accordance with local regulations.

  • Verification: Analyze a sample of the treated solution to confirm the absence of this compound.

Protocol 3: Bioremediation in a Sequencing Batch Soil Slurry Reactor

This protocol describes the bioremediation of this compound-contaminated soil using a sequencing batch reactor (SBR). This method utilizes microorganisms to degrade this compound in a controlled environment.

Materials:

  • This compound-contaminated soil

  • Deionized water

  • Molasses (as a co-substrate)

  • 2-L laboratory-scale sequencing batch reactor with a mixer

  • PPE: safety glasses, lab coat, gloves

Procedure:

  • Slurry Preparation: Create a 15% (weight/volume) slurry of the contaminated soil in deionized water within the 2-L reactor.[8] For example, mix 300 g of soil with 2 L of deionized water.

  • Reactor Operation:

    • Continuously mix the soil slurry at approximately 80 rpm.[8]

    • Operate the reactor in an anoxic-aerobic sequence.[8]

  • Nutrient Addition: Once a week, add molasses to the slurry at a concentration of 0.3% (volume/volume) to serve as a co-substrate for the microorganisms.[8] For a 2 L reactor, this would be 6 mL of molasses.

  • Monitoring: Periodically monitor the concentration of this compound in the soil.

  • Treatment Duration: Continue the process until the this compound concentration is reduced to the desired level. In one study, 100% removal was achieved within 3 months.[8]

  • Metabolite Analysis: During the process, monitor for the formation of metabolites such as trinitro-n-methylaniline, trinitrobenzeneamine, dinitrobenzenediamine, nitroaniline, and aniline.[8]

  • Final Disposal: Once the remediation goals are met, the treated soil and water should be disposed of in accordance with local environmental regulations.

Protocol 4: Incineration of this compound Waste

Incineration is a common method for the disposal of explosive wastes. This compound waste can be effectively destroyed using high-temperature incineration. The following is a general protocol; specific operating parameters will depend on the type of incinerator used.

Materials:

  • This compound waste

  • Water (for slurry preparation)

  • Grinding equipment

  • High-temperature incinerator (e.g., rotary kiln, fluidized bed)[1]

  • PPE: heat-resistant clothing, face shield, respiratory protection, gloves

Procedure:

  • Waste Preparation: The this compound waste is typically ground to a fine powder.[1]

  • Slurry Formation: The ground this compound is then mixed with water to form a slurry.[1] This reduces the risk of accidental detonation during handling and feeding into the incinerator.

  • Incineration:

    • The slurry is fed into the primary combustion chamber of the incinerator.

    • The incinerator is operated at a high temperature, typically between 850°C and 1200°C, to ensure complete destruction of the this compound.

    • The residence time in the combustion chamber must be sufficient for complete destruction.

  • Off-Gas Treatment: The gases produced during incineration must be treated to remove pollutants before being released into the atmosphere. This is typically done using scrubbers and filters.

  • Ash Disposal: The resulting ash should be tested to ensure that it is non-hazardous before being disposed of in a landfill.

Mandatory Visualizations

Tetryl_Disposal_Workflow cluster_start Waste Generation & Collection cluster_characterization Waste Characterization cluster_treatment Treatment & Disposal Options cluster_end Final Disposal Waste This compound Waste (Contaminated Soil, Water, or Pure Product) Characterization Physical & Chemical Analysis (Concentration, Matrix) Waste->Characterization Sample Collection Chem_Deg Chemical Degradation (Alkaline Hydrolysis, Sodium Sulfite) Characterization->Chem_Deg Select Treatment Biorem Bioremediation (Soil Slurry Reactor) Characterization->Biorem Select Treatment Incineration Incineration (Rotary Kiln, Fluidized Bed) Characterization->Incineration Select Treatment Final_Disposal Non-Hazardous Residue Disposal Chem_Deg->Final_Disposal Treated Effluent/Solid Biorem->Final_Disposal Treated Soil/Water Incineration->Final_Disposal Ash/Treated Off-gas

Caption: Overall workflow for the safe disposal of this compound waste.

Tetryl_Degradation_Pathway cluster_hydrolysis Hydrolysis / Photolysis cluster_bioremediation Bioremediation This compound This compound (N-methyl-N,2,4,6-tetranitroaniline) Picric_Acid Picric Acid This compound->Picric_Acid OH- N_Methylpicramide N-methylpicramide This compound->N_Methylpicramide H₂O / hv Methylnitramine Methylnitramine This compound->Methylnitramine OH- Ions Nitrate & Nitrite Ions This compound->Ions H₂O / hv Trinitro_N_methylaniline Trinitro-n-methylaniline This compound->Trinitro_N_methylaniline Microbial Action Trinitrobenzeneamine Trinitrobenzeneamine Trinitro_N_methylaniline->Trinitrobenzeneamine Dinitrobenzenediamine Dinitrobenzenediamine Trinitrobenzeneamine->Dinitrobenzenediamine Nitroaniline Nitroaniline Dinitrobenzenediamine->Nitroaniline Aniline Aniline Nitroaniline->Aniline

Caption: Chemical degradation pathways of this compound.

References

Troubleshooting & Optimization

Tetryl Technical Support Center: Troubleshooting Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetryl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound degradation is primarily caused by exposure to heat, light (photolysis), and high pH (hydrolysis).[1][2][3] It is a thermally labile compound and can decompose upon heating.[4][5] Contact with incompatible materials such as strong oxidizing agents can also lead to rapid decomposition and potentially an explosion.[6]

Q2: What are the visible signs of this compound degradation?

A2: While this compound is a yellow crystalline solid, significant degradation may not always be visually obvious without analytical testing.[7][8] However, discoloration or the appearance of new crystalline structures could indicate the presence of degradation products like picric acid.

Q3: How stable is this compound under optimal storage conditions?

A3: Under ideal conditions—cool, dark, and dry—this compound is highly stable and can be stored for prolonged periods, with some reports indicating stability for as long as 20 years at ordinary temperatures.[7]

Q4: What are the main degradation products of this compound?

A4: The primary degradation products depend on the degradation pathway.

  • Hydrolysis and Photolysis: Picrate ion, N-methylpicramide, methylnitramine, nitrite ion, and nitrate ion are common products.[1][3]

  • Thermal Decomposition: The initial stage of thermal decomposition primarily yields NO2 gas and picric acid.[9] N-methylpicramide is also a known thermal degradation product, often observed during GC analysis.[4]

Troubleshooting Guides

Issue 1: Unexpected or Poor Experimental Results

Possible Cause: Your this compound stock may have degraded, leading to lower effective concentrations and the presence of interfering degradation products.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your this compound stock has been stored in a cool, dark, and dry place, away from incompatible chemicals.[6]

  • Perform Analytical Characterization: Analyze a sample of your this compound stock using HPLC-UV or GC-MS to confirm its purity and identify any potential degradation products.

  • Review Sample Preparation: this compound can degrade during sample preparation. It decomposes rapidly in methanol/water solutions and when heated.[5][10] For aqueous samples, it is recommended to dilute with acetonitrile and acidify to a pH < 3 before filtration.[5][10] Avoid exposing samples to temperatures above room temperature.[5]

Issue 2: Inconsistent Analytical Readings (e.g., new peaks in chromatogram)

Possible Cause: Degradation may be occurring during the analytical procedure itself, or your stock has degraded over time.

Troubleshooting Steps:

  • Check for On-Column or Injector Degradation: this compound is thermally labile and can degrade in the heated injector port of a gas chromatograph, often forming N-methylpicramide.[4] Consider using a lower injector temperature or a cold injection technique if using GC.[4]

  • Analyze a Fresh Standard: Prepare a fresh standard from a new or certified this compound stock and compare its chromatogram to your sample.

  • Examine Chromatographic Data: Degradation products of this compound may appear as a shoulder on the 2,4,6-TNT peak in HPLC analysis. In such cases, using peak heights instead of peak areas for quantification is recommended.[5][10]

Data on this compound Degradation

The rate of this compound degradation is significantly influenced by environmental conditions. The following tables summarize key quantitative data on its stability.

Table 1: Hydrolysis Half-Life of this compound at Various Conditions

Temperature (°C)pHHalf-LifeReference
206.8~302 ± 76 days[1][2][3]
258.1~33 days (seawater)[2][7]
406.88~63 days[7]
404-9Rate increases with pH[1][2]
724-9Rate increases with pH[1][2]
854-9Rate increases with pH[1][2]

Table 2: Thermal Decomposition Information

ConditionObservationReference
Temperature Range (condensed state)131-145°C[9]
Initial Decomposition MechanismRupture of the N-NO2 bond[9]
Primary Initial Decomposition ProductsNO2 gas and picric acid[9]
Explosion TemperatureExplodes if heated above 187°C (370°F)[1][7]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound (Based on EPA Method 8330B)

This protocol is a general guideline for the analysis of this compound in solutions.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A confirmation column (e.g., CN or Phenyl) may be used to verify peak identity.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Reagent water (HPLC grade)

    • This compound standard

  • Chromatographic Conditions:

    • Mobile Phase: 50:50 (v/v) Methanol/Water.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • UV Detection: 254 nm.

    • Injection Volume: 100 µL.

  • Sample Preparation:

    • For aqueous samples expected to contain this compound, dilute with acetonitrile prior to filtration and acidify to pH < 3.[5][10]

    • For solid samples, perform a solvent extraction with acetonitrile.

    • Filter all samples through a 0.45 µm filter before injection.

  • Important Considerations:

    • This compound decomposes rapidly in methanol/water solutions; analyze samples promptly after preparation.[5][10]

    • Degradation products can co-elute with other analytes. For instance, this compound degradation products may appear as a shoulder on the 2,4,6-TNT peak.[5][10]

Protocol 2: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrument.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

    • Analytical Column: A low-bleed capillary column suitable for explosive analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Reagents:

    • Acetonitrile (HPLC grade) or Acetone

    • This compound standard

  • Chromatographic Conditions:

    • Injector Temperature: Use a low temperature (e.g., 180°C) or a cold splitless injection technique to minimize thermal degradation.[4]

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 80°C) to a final temperature of around 240°C at a rate of 20°C/min can be effective.[4]

    • Carrier Gas: Helium or Hydrogen.

    • MS Detection: Monitor for the molecular ion of this compound (m/z 287) and its characteristic fragment ions. Also monitor for the molecular ion of N-methylpicramide, a common thermal degradation product.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like acetone or acetonitrile.

    • Ensure the sample is dry before injection if using a hot injector to prevent pressure issues.

  • Important Considerations:

    • Be aware of the high potential for thermal degradation of this compound in the GC injector.[4] The presence of N-methylpicramide in the chromatogram is a strong indicator of this.

Visualizations

Tetryl_Degradation_Pathways cluster_hydrolysis Hydrolysis (Elevated pH, Water) cluster_photolysis Photolysis (Sunlight) cluster_thermal Thermal Degradation (Heat) This compound This compound (N-methyl-N,2,4,6-tetranitroaniline) Picrate_ion Picrate Ion This compound->Picrate_ion Hydrolysis N_methylpicramide_H N-methylpicramide This compound->N_methylpicramide_H Hydrolysis Methylnitramine_H Methylnitramine This compound->Methylnitramine_H Hydrolysis Ions_H Nitrite & Nitrate Ions This compound->Ions_H Hydrolysis Picrate_ion_P Picrate Ion This compound->Picrate_ion_P Photolysis N_methylpicramide_P N-methylpicramide This compound->N_methylpicramide_P Photolysis Methylnitramine_P Methylnitramine This compound->Methylnitramine_P Photolysis Ions_P Nitrite & Nitrate Ions This compound->Ions_P Photolysis Picric_Acid Picric Acid This compound->Picric_Acid Heat NO2_gas NO2 Gas This compound->NO2_gas Heat N_methylpicramide_T N-methylpicramide (especially in GC) This compound->N_methylpicramide_T Heat (e.g., GC injector) Troubleshooting_Workflow Start Start: Unexpected Experimental Results Check_Storage Verify Storage Conditions (Cool, Dark, Dry, Segregated) Start->Check_Storage Analyze_Stock Analyze this compound Stock (HPLC or GC-MS) Check_Storage->Analyze_Stock Purity_OK Purity Confirmed? Analyze_Stock->Purity_OK Review_Prep Review Sample Preparation (Solvent, pH, Temperature) Purity_OK->Review_Prep Yes New_Stock Procure New this compound Stock Purity_OK->New_Stock No Degradation_Source Potential Degradation Source Identified Review_Prep->Degradation_Source Check_Analysis Review Analytical Method (e.g., GC Injector Temperature) Degradation_Source->Check_Analysis End End: Problem Resolved New_Stock->End Check_Analysis->End

References

Technical Support Center: Optimization of HPLC Methods for Tetryl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Tetryl.

Frequently Asked Questions (FAQs)

Q1: What is a common starting HPLC method for this compound quantification?

A1: A widely used starting point for this compound analysis is based on EPA Method 8330B.[1][2] A common setup includes a C18 reversed-phase column with a mobile phase of 50:50 methanol:water at a flow rate of 1.5 mL/min and UV detection at 254 nm.[3][4]

Q2: What are the critical considerations for sample preparation when analyzing this compound?

A2: this compound is susceptible to degradation, particularly from heat and in certain solutions.[2][3][5][6] It is crucial to avoid exposing samples to high temperatures. For aqueous samples, it is recommended to dilute with acetonitrile and acidify to a pH < 3.[3][5][6] For soil and sediment samples, extraction with acetonitrile in an ultrasonic bath is a common procedure.[5]

Q3: this compound is known to be thermally labile. How does this impact the choice of analytical technique?

A3: this compound's thermal instability makes HPLC a more suitable technique than Gas Chromatography (GC) because HPLC analysis is performed at ambient temperature, which minimizes the risk of analyte degradation.[7][8] GC analysis involves heating, which can lead to partial degradation of this compound.[7]

Q4: What should I do if this compound co-elutes with other explosives like TNT?

A4: Co-elution of this compound and TNT can occur. To achieve separation, adjusting the mobile phase composition is a key strategy. For instance, a mobile phase of 50/50 methanol/water has been shown to separate TNT and this compound.[7] Alternatively, using a different stationary phase, such as a cyano (CN) or phenyl-based column for confirmation, can provide the necessary selectivity.[1][2]

Q5: How can I improve the sensitivity of my this compound analysis?

A5: To enhance sensitivity, you can optimize the detector wavelength. While 254 nm is commonly used, a wavelength of 222 nm has also been reported for this compound detection.[9] Additionally, using a more sensitive detector, such as a mass spectrometer (MS) or a thermal energy analyzer (TEA), can significantly improve detection limits.[1][2][8] Proper sample preparation to concentrate the analyte, such as solid-phase extraction, can also increase sensitivity.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC quantification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.[10][11]
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[12][13]
Inappropriate Mobile Phase pH For basic compounds like this compound, secondary interactions with silanol groups on the column packing can cause tailing. Adjusting the mobile phase pH can help suppress these interactions.[13][14]
Extra-column Band Broadening Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[15]
Sample Solvent Mismatch Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[16]
Problem 2: Poor Resolution or Co-elution
Possible Cause Suggested Solution
Inadequate Column Selectivity If this compound co-elutes with other compounds, consider switching to a column with a different stationary phase (e.g., from C18 to a CN or Phenyl-hexyl column) for better separation.[1][3]
Mobile Phase Composition Not Optimized Adjust the organic-to-aqueous ratio of the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.[12] A different organic modifier (e.g., acetonitrile instead of methanol) can also alter selectivity.
Flow Rate Too High A slower flow rate can sometimes improve resolution, although it will increase the analysis time.[10]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity.[10][17]
Problem 3: Baseline Noise or Drift
Possible Cause Suggested Solution
Contaminated or Degraded Mobile Phase Prepare fresh mobile phase daily and filter it before use. Degas the mobile phase to remove dissolved gases.[12][18]
Detector Lamp Failing If the noise is consistent and rhythmic, the detector lamp may be nearing the end of its life and require replacement.[18]
Leaks in the System Inspect all fittings and connections for any signs of leakage.[19]
Column Not Equilibrated Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses.[19]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile or methanol. Store this solution in a dark, cool place.

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by diluting the primary stock solution with the appropriate solvent (acetonitrile for soil sample analysis, methanol for aqueous sample analysis).[6]

  • Working Standards: Prepare a range of working standards by diluting the intermediate stock solutions with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation

Aqueous Samples:

  • If the sample is expected to contain this compound, dilute it with acetonitrile.[5][6]

  • Acidify the sample to pH < 3 with aqueous sodium bisulfate.[3][5][6]

  • Filter the sample through a 0.45 µm filter prior to injection.

Soil and Sediment Samples:

  • Air-dry the soil sample and grind it to a homogenous consistency.

  • Weigh a known amount of the soil sample (e.g., 2 g) into a vial.[4]

  • Add a known volume of acetonitrile (e.g., 10 mL).

  • Extract the sample using an ultrasonic bath for a specified time (e.g., 18 hours).

  • Allow the sediment to settle.

  • Take an aliquot of the supernatant and mix it with a calcium chloride solution.[6]

  • Filter the final extract through a 0.45 µm filter before HPLC analysis.

Optimized HPLC Methods for this compound Quantification

The following table summarizes various optimized HPLC methods for the quantification of this compound.

Parameter Method 1 Method 2 (EPA 8330B) Method 3
Stationary Phase Eclipse XDB-C18 (5 µm, 4.6 x 150mm)[9]C18 reversed-phase (primary), CN reversed-phase (confirmation)[6]Ultra II™ Aromax[1]
Mobile Phase 22% Isopropyl Alcohol in Water[9]50:50 Methanol:Water[3]65% Methanol in Water[1]
Flow Rate 1.7 mL/min[9]1.5 mL/min[4]1.2 mL/min[1]
Detection Wavelength 222 nm[9]254 nm[4]Not Specified
Column Temperature 25 °C[9]Room Temperature[5]30°C[2]
Injection Volume 10 µL[9]Not SpecifiedNot Specified

Visualized Workflows

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Sample Preparation (Aqueous or Soil Extraction) start->sample_prep std_prep Standard Solution Preparation (Stock and Working Standards) start->std_prep filtration Filter Samples & Standards (0.45 µm filter) sample_prep->filtration std_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chrom_separation Chromatographic Separation (e.g., C18 Column, Methanol/Water Mobile Phase) hplc_injection->chrom_separation uv_detection UV Detection (e.g., 254 nm) chrom_separation->uv_detection peak_integration Peak Integration & Identification uv_detection->peak_integration quantification Quantification (Based on Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification by HPLC.

troubleshooting_workflow start Problem Encountered (e.g., Poor Peak Shape, Low Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution check_baseline Assess Baseline start->check_baseline tailing_fronting Tailing or Fronting? check_peak_shape->tailing_fronting poor_resolution Poor Resolution? check_resolution->poor_resolution noisy_baseline Noisy or Drifting Baseline? check_baseline->noisy_baseline check_overload Reduce Sample Concentration/ Injection Volume tailing_fronting->check_overload Yes check_column_health Flush or Replace Column check_overload->check_column_health check_mobile_phase_pH Adjust Mobile Phase pH check_column_health->check_mobile_phase_pH solution Problem Resolved check_mobile_phase_pH->solution optimize_mobile_phase Optimize Mobile Phase (Organic Ratio, Solvent Type) poor_resolution->optimize_mobile_phase Yes change_column Change Column (Different Selectivity) optimize_mobile_phase->change_column optimize_flow_temp Adjust Flow Rate/ Column Temperature change_column->optimize_flow_temp optimize_flow_temp->solution prepare_fresh_mobile_phase Prepare Fresh, Filtered & Degassed Mobile Phase noisy_baseline->prepare_fresh_mobile_phase Yes check_for_leaks Inspect System for Leaks prepare_fresh_mobile_phase->check_for_leaks check_detector_lamp Check Detector Lamp check_for_leaks->check_detector_lamp check_detector_lamp->solution

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

References

reducing impurities in the nitration process of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the nitration process of Tetryl (2,4,6-trinitrophenyl-N-methylnitramine).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most frequently observed impurities in this compound synthesis are N-methylpicramide and picric acid.[1][2] These are primarily degradation products formed during the reaction or work-up. Other potential byproducts include various isomers and other nitrated phenolic compounds, analogous to those seen in TNT synthesis.[3] Additionally, unstable "tetra-nitro" compounds may be present in the crude product before purification.[3]

Q2: How are N-methylpicramide and picric acid formed during the this compound synthesis process?

A2: N-methylpicramide and picric acid are typically formed through the hydrolysis or photolysis of this compound.[1][4] The presence of excess water, elevated temperatures, or exposure to light during the reaction or purification stages can promote the degradation of this compound into these impurities.[1][5] Picric acid is a known hydrolysis product, particularly in aqueous solutions.[1][2]

Q3: What is the initial intermediate in the nitration of dimethylaniline to this compound?

A3: In the synthesis route starting from dimethylaniline, the initial major intermediate formed is 2,4-dinitrodimethylaniline.[6] This intermediate is subsequently nitrated further to yield the final this compound product.

Q4: Can the analytical method affect the impurity profile of my this compound sample?

A4: Yes, the analytical technique used can significantly impact the observed impurity profile. This compound is thermally labile, meaning it is sensitive to heat.[5] Analytical methods that use high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS), can cause the this compound to degrade within the instrument, primarily to N-methylpicramide.[5] High-Performance Liquid Chromatography (HPLC) is often a more suitable method as it is typically performed at ambient temperatures, minimizing in-analysis degradation.

Q5: What are the standard purification methods for crude this compound?

A5: Standard purification for crude this compound involves a multi-step process. The crude product is typically washed first with cold water, followed by boiling water. The boiling water step is effective in hydrolyzing and removing unstable tetra-nitro byproducts.[3] After washing, recrystallization is performed. Common solvent systems for recrystallization include dissolving the this compound in acetone and then precipitating it with water, or recrystallizing from benzene.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of this compound, focusing on impurity reduction.

Problem Potential Cause Recommended Solution
High levels of picric acid in the final product. Excess water in the reaction mixture or during work-up leading to hydrolysis of this compound.[1]Ensure the use of concentrated sulfuric and nitric acids with low water content. Minimize the exposure of the product to aqueous conditions, especially at elevated temperatures, during purification.
Significant presence of N-methylpicramide detected. - Hydrolysis or photolysis of this compound during the process.[1] - Thermal degradation during GC-MS analysis.[5]- Protect the reaction mixture and the isolated product from light. - Maintain controlled, low temperatures during the reaction and purification. - For analysis, use HPLC instead of GC-MS to avoid thermal degradation.
Low yield of this compound. Incomplete nitration of the 2,4-dinitrodimethylaniline intermediate.Ensure appropriate reaction time and temperature as per the established protocol. The concentration of the nitrating mixture (sulfuric and nitric acids) is crucial for driving the reaction to completion.
Final product has a low melting point. Presence of various impurities, including isomers and other nitrated byproducts, which can depress the melting point.[3]Perform a thorough purification process, including washing with boiling water to remove hydrolyzable impurities and at least one round of recrystallization from a suitable solvent like acetone/water.[3]
Inconsistent results between analytical runs. Degradation of this compound in the analytical sample solvent. This compound can decompose in methanol/water solutions.[7][8]Prepare analytical samples in acetonitrile. If aqueous dilutions are necessary, they should be acidified to a pH < 3.[7][8] Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol describes a general procedure for the purification of crude this compound to remove common impurities.

  • Initial Filtration and Washing: Filter the crude this compound product from the reaction mixture.

  • Cold Water Wash: Wash the filtered solid with several portions of cold water to remove residual acids.

  • Boiling Water Treatment: Transfer the washed solid to a flask and add deionized water. Heat the suspension to boiling and maintain it for a specified period (e.g., 1 hour) to hydrolyze unstable tetra-nitro compounds.[3]

  • Filtration: After cooling, filter the solid this compound and wash it again with cold water.

  • Recrystallization: Dissolve the purified this compound in a minimal amount of hot acetone. Slowly add water to the acetone solution until precipitation of this compound is observed. Allow the solution to cool slowly to maximize crystal formation.

  • Final Filtration and Drying: Filter the recrystallized this compound, wash with a small amount of cold water, and dry thoroughly under vacuum at a controlled, low temperature.

Protocol 2: HPLC Analysis of this compound and Impurities

This protocol outlines a general HPLC method for the quantitative analysis of this compound and its primary impurities, N-methylpicramide and picric acid.

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (acidified with a small amount of an acid like phosphoric acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detector: UV detector set at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual standard solutions of this compound, N-methylpicramide, and picric acid in acetonitrile at known concentrations.

  • Analysis: Inject the standards to determine their retention times and response factors. Inject the sample and quantify the impurities by comparing their peak areas to those of the standards.

Visualizations

Tetryl_Nitration_Pathway cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Dimethylaniline Dimethylaniline 2,4-Dinitrodimethylaniline 2,4-Dinitrodimethylaniline Dimethylaniline->2,4-Dinitrodimethylaniline Nitration (H2SO4, HNO3) This compound This compound 2,4-Dinitrodimethylaniline->this compound Further Nitration N-methylpicramide N-methylpicramide This compound->N-methylpicramide Hydrolysis / Photolysis Picric_Acid Picric Acid This compound->Picric_Acid Hydrolysis

Caption: Synthesis pathway of this compound and formation of major impurities.

Troubleshooting_Workflow start Impure this compound Detected check_impurity Identify Impurity (e.g., via HPLC) start->check_impurity picric_acid High Picric Acid? check_impurity->picric_acid n_methyl High N-methylpicramide? picric_acid->n_methyl No sol_picric Reduce Water Exposure Control Temperature picric_acid->sol_picric Yes low_mp Low Melting Point? n_methyl->low_mp No sol_n_methyl Protect from Light Control Temperature n_methyl->sol_n_methyl Yes sol_low_mp Improve Purification: - Boiling Water Wash - Recrystallize low_mp->sol_low_mp Yes end_node Pure this compound low_mp->end_node No sol_picric->n_methyl sol_n_methyl->low_mp sol_low_mp->end_node

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

References

Technical Support Center: Tetryl Production for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and safety protocols for challenges encountered when scaling up the production of Tetryl (2,4,6-trinitrophenylmethylnitramine) for research purposes. The information herein is intended for controlled laboratory settings and emphasizes safety and hazard mitigation.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: What are the primary synthesis routes for this compound at a research scale?

A1: Two main synthesis routes are historically documented for this compound production. The first involves the nitration of dimethylaniline using a mixture of concentrated nitric and sulfuric acids.[1][2][3] The second, more economical method, involves reacting dinitrochlorobenzene with methylamine to produce dinitromethylaniline, which is subsequently nitrated.[4] For laboratory-scale synthesis, the dimethylaniline method is a viable technique.[1]

Q2: My this compound yield is unexpectedly low. What are the common causes?

A2: Low yields can stem from several factors. Incomplete nitration is a primary cause, often due to incorrect acid concentrations, insufficient reaction time, or temperatures outside the optimal range. The presence of excess water in the reaction mixture can also lead to the formation of undesirable byproducts and impurities, reducing the final yield.[5] Additionally, losses during the purification and filtration stages can contribute to a lower-than-expected outcome.

Q3: The final product appears discolored or impure. How can I improve its purity?

A3: A common purification method involves recrystallization. Crude this compound can be dissolved in acetone, and the solvent is then evaporated to allow the purified this compound to be filtered out.[2][3] The presence of decomposition products, such as picric acid, can cause discoloration.[6][7] Ensure that the reaction is conducted under controlled temperatures, as this compound degrades with heat.[1]

Q4: I'm observing unexpected side reactions during synthesis. What could be the issue?

A4: Side reactions are often a consequence of poor temperature control, leading to a runaway reaction, or incorrect stoichiometry of the reactants.[5] The nitration process is highly exothermic, and scaling up can make heat dissipation more challenging than in small-scale experiments.[8] It is crucial to maintain strict control over the addition rate of reagents and the reaction temperature.

Stability & Storage

Q5: How should I properly store synthesized this compound?

A5: this compound should be stored for short periods in spark-free containers in a cool, dark, and well-ventilated location.[9] It must be stored separately from strong oxidants and in a building designed to protect against shock.[9] It is stable at typical storage temperatures but is sensitive to heat, shock, friction, and sparks.[10]

Q6: My this compound sample is showing signs of degradation. What are the causes and indicators?

A6: this compound degradation can be indicated by discoloration (yellowing) and the potential formation of picric acid.[6][7] The primary causes of degradation are exposure to heat and sunlight.[1][7] this compound also decomposes rapidly in certain solvents like methanol/water solutions.[1] All samples should be kept at or below room temperature to minimize degradation.[1]

Safety & Handling

Q7: What are the critical safety precautions when handling this compound, especially during scale-up?

A7: this compound is a toxic and sensitive explosive that must be handled with extreme care.[10]

  • Explosion Hazard: Prevent exposure to open flames, sparks, hot surfaces, friction, or shock.[9][11] Use a closed system with explosion-proof electrical equipment and grounding to prevent electrostatic charge buildup.[9][11]

  • Toxicity: this compound is a strong skin irritant and can be absorbed through inhalation of its dust or skin contact.[1][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective clothing, gloves, and safety goggles.[11][12] If dust is present, respiratory protection is necessary.[9][11]

  • Ventilation: All handling should occur in a well-ventilated area or under local exhaust.[11]

Q8: How do I handle accidental spills or dispose of this compound waste?

A8: In case of a spill, evacuate the danger area and consult an expert.[9] Do not sweep or burn spilled material unless supervised by an explosives specialist.[11] For disposal, controlled incineration is one method, though it can release contaminants.[10][2] A safer chemical method involves deactivation by adding the this compound waste to an aqueous solution of sodium sulfite, which converts it into non-explosive, water-soluble products.[2] Wastes containing this compound are classified as hazardous and must be disposed of according to regulatory guidelines.[3]

Troubleshooting Guides

Problem: Runaway Exothermic Reaction During Nitration

  • Symptoms: Rapid increase in reaction temperature, release of brown nitrogen oxide fumes, potential for boiling or overflow.

  • Potential Causes:

    • Addition rate of nitrating acids is too fast.

    • Inadequate cooling of the reaction vessel.

    • Insufficient mixing, leading to localized "hot spots."

    • Scale-up without proper adjustment of heat transfer calculations.[8][13]

  • Solutions:

    • Immediate: Halt the addition of reagents. Increase cooling to maximum capacity. If safe, add a pre-chilled, inert solvent to dilute the reaction mass. Prepare for emergency containment.

    • Preventative: Use a syringe pump or dropping funnel for slow, controlled addition of acids. Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale. Use an efficient overhead stirrer.

Problem: Product Fails to Crystallize or Precipitate

  • Symptoms: The final reaction mixture remains an oil or solution after the expected reaction time and cooling.

  • Potential Causes:

    • The product is too soluble in the current solvent mixture.

    • Formation of non-crystalline byproducts or impurities that inhibit crystallization.

    • Insufficient concentration of the product.

  • Solutions:

    • Induce Crystallization: Try seeding the solution with a small crystal of pure this compound. Gently scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

    • Change Solvent: Slowly add a non-solvent (a liquid in which this compound is insoluble) to the solution to force precipitation.

    • Purify: If impurities are suspected, attempt to isolate the crude product and perform a recrystallization using a suitable solvent like acetone.[2][3]

Data Presentation

Table 1: Physical and Explosive Properties of this compound

PropertyValueSource
Chemical FormulaC₇H₅N₅O₈
AppearanceYellow, crystal-like solid[10][6]
SolubilityPractically insoluble in water; soluble in acetone, benzene
Explosion Temperature≥ 187 °C (369 °F)[6]
Detonation Velocity7,570 m/s[10]

Table 2: Recommended Personal Protective Equipment (PPE) for this compound Synthesis

Protection TypeRecommended EquipmentRationale
Eye/Face Safety goggles and a face shield.Protects against splashes of corrosive acids and potential projectiles.[11]
Skin Chemical-resistant gloves (e.g., Butyl rubber) and a lab coat or protective suit.This compound is a strong skin irritant.[1][12]
Respiratory Use only in a well-ventilated fume hood. If dust is generated, a particulate filter respirator is required.[9][11]Protects against inhalation of toxic dust and acid vapors.[9]
General Emergency shower and eyewash station must be immediately accessible.For immediate decontamination in case of accidental exposure.[12]

Experimental Protocols

Protocol: Laboratory-Scale Synthesis via Nitration of Dimethylaniline

Disclaimer: This protocol is for informational purposes only and outlines a known historical method. It must only be attempted by trained professionals in a facility equipped to handle explosive and toxic materials. A thorough risk assessment must be conducted prior to any experimentation.

Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place an excess of concentrated sulfuric acid. The flask should be submerged in an ice/salt bath to maintain a low temperature.

  • Sulfonation: Begin stirring and slowly add dimethylaniline to the sulfuric acid via the dropping funnel. The temperature must be carefully controlled and maintained between 20-30 °C during this addition to form dimethylaniline sulfate.[2][3]

  • Nitration: Once the dimethylaniline is fully dissolved and the solution has cooled, begin the slow, dropwise addition of a pre-mixed solution of concentrated nitric acid and sulfuric acid. This step is highly exothermic. The temperature must be rigorously controlled and kept low throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until the nitration is complete.

  • Isolation: Carefully and slowly pour the reaction mixture over crushed ice. The crude this compound will precipitate as a yellow solid.

  • Filtration & Washing: Filter the crude product using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acids.

  • Purification (Recrystallization): Dissolve the crude, washed this compound in a minimal amount of acetone. Filter the solution to remove any insoluble impurities. Evaporate the acetone slowly in a fume hood to yield the purified this compound crystals. Filter the final product.[2][3]

  • Drying: Dry the purified product carefully at a temperature well below its decomposition point. Do not use high heat.

Visualizations

G cluster_workflow This compound Synthesis Workflow (Dimethylaniline Route) Reactants Reactants (Dimethylaniline, H₂SO₄, HNO₃) Sulfonation 1. Sulfonation (Dissolve Dimethylaniline in H₂SO₄) Temp: 20-30°C Reactants->Sulfonation Nitration 2. Nitration (Slow addition of H₂SO₄/HNO₃ mix) **Strict Temp Control** Sulfonation->Nitration Isolation 3. Isolation (Pour onto ice) Precipitation Nitration->Isolation Filtration 4. Filtration & Washing (Wash with cold water) Isolation->Filtration Purification 5. Purification (Recrystallize from Acetone) Filtration->Purification Product Purified this compound Purification->Product

Caption: Workflow for the laboratory synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckTemp Was reaction temp in optimal range? Start->CheckTemp CheckAcids Were acid concentrations correct? CheckTemp->CheckAcids Yes ResultTemp Adjust cooling/addition rate for better temp control CheckTemp->ResultTemp No CheckLoss Significant loss during filtration/transfer? CheckAcids->CheckLoss Yes ResultAcids Use fresh, correct concentration acids CheckAcids->ResultAcids No ResultLoss Refine product handling and transfer techniques CheckLoss->ResultLoss Yes ResultOK Review reaction time and stoichiometry CheckLoss->ResultOK No

Caption: Decision tree for troubleshooting low this compound yield.

G cluster_safety Safety Protocol Checklist Start Experiment Start PreChecks Pre-Experiment Checks - Risk Assessment Done? - PPE Worn? - Equipment Grounded? Start->PreChecks DuringOps During Experiment - Monitor Temperature - Ensure Ventilation - Controlled Addition PreChecks->DuringOps All Yes Stop STOP Do Not Proceed PreChecks->Stop Any No PostChecks Post-Experiment - Decontaminate Glassware - Proper Waste Disposal - Store Product Safely DuringOps->PostChecks End Experiment Complete PostChecks->End

Caption: Logical flow of safety checks for this compound synthesis.

References

Technical Support Center: Thermal Stabilization of Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies related to the thermal stabilization of Tetryl (2,4,6-Trinitrophenylmethylnitramine). Given the inherent instability of this compound and the limited success in finding effective stabilizers, this guide focuses on providing a framework for screening and evaluating potential stabilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's thermal decomposition?

A1: The thermal decomposition of this compound is primarily initiated by the cleavage of the weakest bond in the molecule, which is the N-NO2 bond. This initial step leads to the formation of nitrogen dioxide (NO2) and picric acid. The decomposition process is known to be autocatalytic, meaning the products of the decomposition can accelerate further decomposition reactions.

Q2: Are there any well-established stabilizers for this compound?

A2: Historically, finding an effective stabilizer for this compound has been challenging. While compounds like diphenylamine and carbazole are used to stabilize other explosives such as Pentolite, they have not been found to be effective for Tetrytol (a mixture containing this compound). Much of the modern research has shifted towards replacing this compound with more stable energetic materials like RDX (Research Department eXplosive).

Q3: What classes of compounds could potentially be screened as stabilizers for this compound?

A3: While specific data on this compound stabilization is scarce, researchers can screen compounds from classes known to be effective for other nitramine and nitrate ester explosives. These include:

  • Aromatic Amines: Such as diphenylamine and its derivatives, which act as radical scavengers.

  • Urea Derivatives: Including Akardite and Centralite, which are known to react with and neutralize decomposition products like nitrogen oxides.

  • Fullerene Derivatives: These have been explored for their ability to scavenge free radicals.

  • Zeolites: These porous materials could potentially trap decomposition products, thereby inhibiting the autocatalytic process.

Q4: What analytical techniques are recommended for evaluating the thermal stability of this compound?

A4: The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition and the enthalpy of decomposition.

  • TGA measures the change in mass of a sample as a function of temperature, providing information on the decomposition kinetics and the temperature at which mass loss occurs.

Troubleshooting Guide: Screening for Potential Stabilizers

This guide provides a systematic approach to identifying and evaluating potential stabilizers for this compound.

Problem: Unstabilized this compound shows a low onset of thermal decomposition.

Solution Workflow:

cluster_0 Phase 1: Stabilizer Selection & Preparation cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Evaluation & Optimization start Identify Potential Stabilizers (e.g., Aromatic Amines, Urea Derivatives) prep Prepare this compound-Stabilizer Mixtures (e.g., 1-2% w/w) start->prep dsc_tga Perform DSC/TGA Analysis on Mixtures and Control (Pure this compound) prep->dsc_tga data_analysis Analyze Data: - Onset Decomposition Temperature - Peak Exotherm Temperature - Mass Loss Profile dsc_tga->data_analysis compare Compare Results of Stabilized Samples to Control data_analysis->compare eval Evaluate Stabilizer Efficacy: - Increase in Onset Temperature? - Change in Decomposition Kinetics? compare->eval optimize Optimize Concentration of Promising Stabilizers eval->optimize

Workflow for Screening this compound Stabilizers
Problem: Autocatalytic decomposition is observed.

Solution: The goal is to inhibit the autocatalytic cycle.

Decomposition and Inhibition Pathway:

This compound This compound Decomp_Products Decomposition Products (NO₂, Picric Acid, etc.) This compound->Decomp_Products Initial Decomposition Autocatalysis Accelerated Decomposition Decomp_Products->Autocatalysis Catalyzes Neutral_Products Neutralized Products Decomp_Products->Neutral_Products Reacts with Autocatalysis->this compound Attacks more this compound Stabilizer Potential Stabilizer (e.g., Diphenylamine) Stabilizer->Neutral_Products

This compound Autocatalytic Decomposition and Potential Inhibition

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilizer Mixtures
  • Materials:

    • This compound (recrystallized)

    • Candidate stabilizer (e.g., diphenylamine, 2-nitrodiphenylamine, ethyl centralite)

    • Acetone (analytical grade)

    • Beakers, magnetic stirrer, and hot plate

    • Fume hood

  • Procedure:

    • In a fume hood, dissolve a known mass of this compound in a minimal amount of acetone with gentle warming and stirring until fully dissolved.

    • Add the desired weight percentage of the stabilizer (typically 1-2% of the this compound mass) to the solution and stir until it is also fully dissolved.

    • Allow the solvent to evaporate slowly in the fume hood at ambient temperature.

    • Once the solvent has evaporated, gently grind the resulting co-precipitate to ensure homogeneity.

    • Dry the mixture under a vacuum at a temperature not exceeding 50°C to remove any residual solvent.

    • Prepare a control sample of pure this compound using the same recrystallization and drying procedure but without the addition of a stabilizer.

Protocol 2: Thermal Analysis using DSC and TGA
  • Instrumentation:

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Aluminum or hermetically sealed sample pans

    • Inert gas supply (e.g., Nitrogen)

  • DSC Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh 1-2 mg of the this compound-stabilizer mixture (or the control sample) into a sample pan.

    • Seal the pan (hermetically sealed pans are recommended for explosives to contain any pressure generated).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond the decomposition point (e.g., 250°C).

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the peak exotherm temperature.

  • TGA Procedure:

    • Calibrate the TGA instrument for mass and temperature.

    • Accurately weigh 2-5 mg of the this compound-stabilizer mixture (or the control sample) into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over the same temperature range as the DSC experiment.

    • Record the mass loss as a function of temperature.

    • Analyze the resulting curve to determine the temperatures at which significant mass loss occurs.

Data Presentation

The following table summarizes typical thermal properties of unstabilized this compound, which can be used as a baseline for comparison when evaluating potential stabilizers.

PropertyValueAnalytical Method
Melting Point~130 °CDSC
Onset of Decomposition~185 - 195 °CDSC
Peak Decomposition Exotherm~200 - 210 °CDSC
Major Mass Loss Region190 - 220 °CTGA
Heat of DecompositionVaries with conditionsDSC

Disclaimer: The handling of this compound and other explosive materials requires specialized training and appropriate safety precautions. All experimental work should be conducted in a laboratory designed for handling energetic materials and in accordance with all applicable safety regulations.

overcoming matrix interference in Tetryl analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetryl analysis. Here, you will find information to help overcome common challenges, particularly those related to matrix interference.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing in my HPLC-UV analysis. What are the likely causes and how can I fix it?

Peak tailing in HPLC analysis of this compound can be caused by several factors. A common issue is the interaction of the analyte with active sites on the stationary phase, such as acidic silanol groups.[1] To address this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can help suppress the ionization of silanol groups, thereby reducing peak tailing. Operating at a lower pH (around 2-3) is often effective for silica-based reversed-phase columns.[1]

  • Buffer Strength: Increasing the buffer concentration in the mobile phase can also help mask the active sites on the stationary phase.[1]

  • Column Choice: If the problem persists, consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[1]

Q2: I am observing significant signal suppression for this compound in my LC-MS analysis of soil extracts. What steps can I take to mitigate this matrix effect?

Signal suppression in LC-MS is a common matrix effect, especially with complex samples like soil extracts.[2][3] Here are several strategies to mitigate this issue:

  • Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up soil extracts.[2][4] Using a dual-sorbent SPE approach can further enhance selectivity and reduce matrix effects.[2]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.[5]

  • Dilution: A simple approach is to dilute the sample extract.[5] This can reduce the concentration of interfering compounds, but it may also lower the this compound concentration to below the detection limit of the instrument.

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most reliable way to correct for matrix effects.[5][6]

Q3: My this compound recoveries are low and inconsistent when analyzing water samples. What could be the cause and how can I improve them?

Low and inconsistent recoveries of this compound from water samples can stem from several factors throughout the analytical process:

  • Sample Stability: this compound can be unstable in certain matrices. For instance, it has been found to be unstable in a methanol-water matrix over extended periods but is more stable in a water-acetonitrile matrix.[7] It is also known to be unstable in acetone, so extracts should be analyzed promptly.[7]

  • Extraction Efficiency: The choice of extraction method is critical. Solid-phase extraction (SPE) with C18 adsorbents is a common and effective method for concentrating this compound from water samples.[7] Ensure proper conditioning, loading, washing, and elution steps are followed for the SPE cartridges.

  • pH Adjustment: The pH of the water sample can influence the extraction efficiency. While not always specified for this compound, for many organic analytes, adjusting the pH can improve recovery.

  • Thermal Degradation: If using Gas Chromatography (GC), the high temperatures of the injector port can cause thermal degradation of this compound, leading to low recoveries.[7][8] High-Performance Liquid Chromatography (HPLC) is generally preferred as it is performed at ambient temperature.[7]

Q4: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the source of these peaks and how can I eliminate them?

Ghost peaks are peaks that appear in a chromatogram that are not from the sample itself. They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common cause.[9] Always use high-purity solvents and freshly prepared mobile phases.

  • System Contamination: Carryover from previous injections can lead to ghost peaks.[9] A thorough washing of the injection port and the entire system between runs is recommended.

  • Sample Preparation: Contaminants can be introduced during the sample preparation steps. Ensure all glassware is scrupulously clean and that reagents are of high purity.

  • Late Elution: A peak from a previous injection may elute very late and appear in a subsequent chromatogram.[1] Ensure the run time is sufficient to elute all components of the sample.

Troubleshooting Guides

Guide 1: Poor Peak Shape in HPLC

This guide will help you troubleshoot common peak shape problems encountered during this compound analysis by HPLC.

Symptom Possible Cause Troubleshooting Action
Peak Tailing Interaction with active silanols on the column.Decrease mobile phase pH to suppress silanol ionization.[1]
Chelation with metal ions in the stationary phase.Use a column with high-purity silica.
Column overload.Reduce the amount of sample injected.[1]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse (in reversed-phase).Ensure the mobile phase contains a sufficient amount of organic solvent.
Split Peaks Clogged frit or void at the head of the column.Reverse flush the column (disconnect from the detector). If the problem persists, the column may need to be replaced.
Sample injection issue.Ensure the injector is functioning correctly and that the injection volume is appropriate.
Broad Peaks Low mobile phase flow rate.Check and adjust the flow rate.
Large extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Column degradation.Replace the column.
Guide 2: Overcoming Matrix Interference in LC-MS

This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS analysis of this compound.

Problem Diagnostic Check Mitigation Strategy
Ion Suppression/Enhancement Post-column infusion experiment to identify regions of suppression/enhancement.Modify the HPLC gradient to move the this compound peak to a region with less matrix effect.[6]
Compare the response of this compound in a clean solvent versus a matrix extract.Implement a more effective sample cleanup procedure, such as Solid-Phase Extraction (SPE).[2]
Dilute the sample extract.[5]
Poor Reproducibility Analyze replicate injections of the same sample extract.Use a stable isotope-labeled internal standard to correct for variations.[5][6]
Ensure consistent sample preparation across all samples.
False Positives/Negatives Analyze a matrix blank to check for interfering peaks.Improve chromatographic resolution to separate this compound from interfering compounds.[5]
Use a more selective MS/MS transition.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Soil

This protocol outlines a general procedure for the extraction and cleanup of this compound from soil samples using SPE.

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh 5-10 g of the homogenized soil into a centrifuge tube.

  • Extraction:

    • Add 10-20 mL of acetonitrile to the soil sample.

    • Vortex for 1 minute, then sonicate in an ultrasonic bath for 15-30 minutes.

    • Centrifuge at 3000-4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the acetonitrile extract with deionized water to a final acetonitrile concentration of <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of acetonitrile or acetone into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a starting point for the analysis of this compound by HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 50:50 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection: UV detector at 254 nm.

  • Quantification: Use an external standard calibration curve prepared with this compound standards of known concentrations.

Quantitative Data Summary

The following tables summarize key performance data for this compound analysis from various sources.

Table 1: Recovery and Precision Data for this compound Analysis

MatrixAnalytical MethodSample PreparationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Drinking WaterHRGC/ECDSimple preparation1005.4 - 7.5[7]
Sea WaterGC/ECDNot specified70Not reported[7]
GroundwaterHPLC/UV/PCSolid sorbent cartridge62 - 827 - 47[7]
Explosive DebrisHPLC/UVDual column cleanup96Not reported[7]
SoilUHPLC/MSExtraction90.6 (at 10 µg/kg)Not reported[10]
SoilUHPLC/MSExtraction95.4 (at 500 µg/kg)Not reported[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
WaterHPLC/UV0.05 ppbNot reported[7]
SoilUHPLC/MS0.2 - 0.6 µg/kgNot reported[10]
Standard SolutionUHPLC/MSppb levelNot reported[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection 1. Sample Collection (Water, Soil, etc.) Extraction 2. Extraction (Acetonitrile, Sonication) SampleCollection->Extraction Cleanup 3. Cleanup/Preconcentration (Solid-Phase Extraction) Extraction->Cleanup HPLC 4. HPLC Separation (C18 Column) Cleanup->HPLC Detection 5. Detection (UV or MS) HPLC->Detection Quantification 6. Quantification (Calibration Curve) Detection->Quantification Reporting 7. Data Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_interference Start Start: Poor quantitative results (Low recovery, high variability) CheckPeakShape Is peak shape acceptable? Start->CheckPeakShape CheckMatrixEffect Is there evidence of ion suppression/enhancement? CheckPeakShape->CheckMatrixEffect Yes OptimizeHPLC Troubleshoot HPLC: - Adjust mobile phase - Check column CheckPeakShape->OptimizeHPLC No ImproveCleanup Improve Sample Cleanup: - Optimize SPE method - Use different sorbent CheckMatrixEffect->ImproveCleanup Yes UseInternalStandard Implement Internal Standard: - Use stable isotope-labeled standard for correction CheckMatrixEffect->UseInternalStandard No OptimizeHPLC->CheckMatrixEffect ModifyGradient Modify HPLC Gradient: - Separate analyte from interfering region ImproveCleanup->ModifyGradient ModifyGradient->UseInternalStandard End End: Reliable quantitative results UseInternalStandard->End

Caption: Troubleshooting decision tree for matrix interference.

References

Technical Support Center: Refining Methods for Tetryl Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining methods for Tetryl, with a specific focus on controlling particle size.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamentals of this compound refining and particle size control.

Q1: What are the common methods for purifying crude this compound?

A1: Crude this compound is typically purified through recrystallization. This process involves dissolving the crude product in a suitable solvent and then inducing crystallization under controlled conditions to isolate the purified this compound, leaving impurities in the solution. Acetone is a commonly mentioned solvent for this purpose. The crude product is first filtered and washed with water before being dissolved in the recrystallization solvent.

Q2: Why is controlling the particle size of this compound important?

A2: The particle size and morphology of explosive materials like this compound significantly impact their performance and safety characteristics. Key properties influenced by particle size include:

  • Sensitivity: Finer particles can be more sensitive to initiation by shock, friction, or electrostatic discharge.

  • Detonation Velocity: Particle size distribution can affect the detonation velocity and overall explosive performance.

  • Bulk Density: The particle size and shape influence the packing density of the material, which is crucial for charging into munitions.

  • Flowability: For processing and handling, consistent particle size and morphology ensure good flow properties.

Q3: What are the primary factors that influence this compound particle size during recrystallization?

A3: The final particle size distribution of this compound is governed by the interplay of nucleation and crystal growth. The key process parameters that control these phenomena are:

  • Solvent Selection: The choice of solvent affects solubility, supersaturation, and crystal habit.[1][2][3][4]

  • Cooling Rate: The rate at which the solution is cooled determines the level of supersaturation and thus influences whether nucleation or crystal growth is the dominant process.[5][6]

  • Agitation: Stirring affects mass transfer, prevents sedimentation, and can influence secondary nucleation and agglomeration.[7][8][9][10][11]

  • Seeding: Introducing seed crystals can control the onset of crystallization and promote the growth of existing crystals over the formation of new nuclei.[12][13][14][15][16]

  • Purity of the Solution: Impurities can inhibit or alter crystal growth patterns.

Q4: What advanced techniques can be used for this compound particle size control?

A4: Beyond traditional recrystallization, several advanced methods can provide more precise control over particle size and morphology:

  • Spray Drying: This technique involves atomizing a solution of the material into a hot gas stream, leading to rapid solvent evaporation and the formation of fine, often spherical particles.[17][18][19][20][21]

  • Ultrasonication (Sonocrystallization): Applying ultrasonic energy to a crystallizing solution can induce nucleation, reduce induction times, and often results in smaller, more uniform crystals.[22][23][24][25][26]

  • Solvent/Antisolvent Precipitation: This method involves dissolving the material in a good solvent and then adding an antisolvent in which the material is insoluble, causing rapid precipitation of fine particles.

Section 2: Troubleshooting Guide for this compound Recrystallization

This guide provides solutions to common problems encountered during the recrystallization of this compound for particle size control.

Problem Potential Cause Troubleshooting Steps
No Crystals Form Upon Cooling 1. Too much solvent was used , resulting in a solution that is not supersaturated at the lower temperature.[27] 2. The solution is super-saturated but requires nucleation initiation. [27]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration. Re-cool the solution. 2. Induce Nucleation:     a. Scratch the inner surface of the flask with a glass rod at the meniscus.     b. Add seed crystals of this compound to the solution.[12][13][14][15][16]     c. Cool to a lower temperature using an ice bath.
Formation of an Oil Instead of Crystals 1. The solution is too concentrated, or the cooling is too rapid , causing the this compound to come out of solution above its melting point. 2. Presence of impurities that depress the melting point or inhibit crystallization.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent and cool the solution more slowly. 3. Attempt to crystallize from a more dilute solution.
Particle Size is Too Small 1. Cooling rate is too fast , leading to rapid nucleation and the formation of many small crystals.[5][6] 2. High degree of supersaturation. 3. High agitation speed causing crystal breakage (attrition).[7][8]1. Decrease the cooling rate. Allow the solution to cool slowly at room temperature before transferring to a cooling bath. 2. Use a seeded crystallization. This will promote the growth of existing crystals rather than the formation of new ones.[12][13][14][15][16] 3. Reduce the agitation speed , especially during the crystal growth phase.[7][8][9][10][11]
Particle Size is Too Large or Agglomerated 1. Cooling rate is too slow , leading to excessive crystal growth. 2. Low agitation speed , allowing crystals to settle and grow together.[7][8][9][10][11] 3. Low nucleation rate. 1. Increase the cooling rate. [5][6] 2. Increase the agitation speed to keep crystals suspended and reduce agglomeration.[7][8][9][10][11] 3. Consider unseeded crystallization at a lower temperature to promote nucleation.
Wide Particle Size Distribution 1. Uncontrolled nucleation occurring throughout the cooling process. 2. Temperature gradients within the crystallizer. 3. Inefficient mixing. 1. Implement a seeded crystallization to control the point of nucleation.[12][13][14][15][16] 2. Ensure uniform cooling and agitation to minimize temperature and concentration gradients. 3. Optimize the agitator design and speed for better mixing.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound refining and particle size analysis.

Protocol for Recrystallization of this compound

Objective: To purify crude this compound and control the final particle size through controlled cooling crystallization.

Materials:

  • Crude this compound

  • Acetone (or other suitable solvent)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Controlled temperature bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of acetone while stirring.

    • Gently heat the solution using a heating mantle or water bath until all the this compound dissolves. Avoid boiling for extended periods. Add more solvent in small increments if necessary to achieve complete dissolution.

  • Cooling and Crystallization (Control Point for Particle Size):

    • For larger particles: Allow the flask to cool slowly at room temperature, undisturbed. Insulating the flask can further slow the cooling rate.

    • For smaller particles: Cool the flask more rapidly by placing it in a controlled temperature bath set to a lower temperature.

  • Seeding (Optional but Recommended for Control):

    • Once the solution is saturated upon cooling, add a small amount of finely ground, pure this compound crystals (seed crystals). .

  • Isolation and Drying:

    • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a temperature well below the decomposition temperature of this compound.

Protocol for Particle Size Analysis

Objective: To determine the particle size distribution of the refined this compound.

Method: Laser Diffraction is a common and effective method for particle size analysis of powders.[28][29]

Materials:

  • Laser diffraction particle size analyzer

  • Dispersant (a liquid in which this compound is insoluble, e.g., isopropanol)

  • Ultrasonic bath/probe

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a suspension of the this compound sample in the dispersant. The concentration should be optimized for the instrument being used.

    • Use a small amount of surfactant if necessary to prevent agglomeration.

    • Disperse the sample thoroughly using an ultrasonic bath or probe for a short period to break up any agglomerates without fracturing the primary crystals.

  • Measurement:

    • Introduce the dispersed sample into the laser diffraction instrument.

    • The instrument will pass a laser beam through the sample, and the scattered light will be detected by an array of detectors.

    • The software will calculate the particle size distribution based on the scattering pattern.

  • Data Analysis:

    • The results are typically presented as a volume-based distribution.

    • Key parameters to report include the mean particle size (e.g., D50), and the width of the distribution (e.g., the span).

Section 4: Visualizations

Experimental Workflow for this compound Recrystallization

G cluster_prep Preparation cluster_control Particle Size Control cluster_isolation Isolation & Analysis crude_this compound Crude this compound dissolution Dissolve Crude this compound in Minimal Hot Solvent crude_this compound->dissolution solvent Select Solvent (e.g., Acetone) solvent->dissolution cooling Controlled Cooling dissolution->cooling seeding Seeding (Optional) cooling->seeding agitation Controlled Agitation seeding->agitation filtration Vacuum Filtration agitation->filtration washing Wash with Cold Solvent filtration->washing drying Dry Purified this compound washing->drying analysis Particle Size Analysis drying->analysis G cluster_params Process Parameters cluster_phenomena Crystallization Phenomena cluster_outcome Outcome cooling_rate Cooling Rate nucleation Nucleation Rate cooling_rate->nucleation + growth Crystal Growth Rate cooling_rate->growth - agitation_speed Agitation Speed agitation_speed->nucleation +/- agitation_speed->growth + agglomeration Agglomeration agitation_speed->agglomeration - breakage Crystal Breakage agitation_speed->breakage + seeding_protocol Seeding Protocol seeding_protocol->nucleation - seeding_protocol->growth + solvent_choice Solvent Choice solvent_choice->nucleation solvent_choice->growth particle_size Final Particle Size nucleation->particle_size - psd Particle Size Distribution nucleation->psd Broadens growth->particle_size + growth->psd Narrows agglomeration->particle_size + agglomeration->psd Broadens breakage->particle_size - breakage->psd Broadens

References

addressing Tetryl's incompatibility with other materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling of Tetryl by addressing its incompatibility with other materials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to mitigate risks during experiments and storage.

Troubleshooting Guide: Material Incompatibility

This guide provides solutions to common issues that may arise from this compound's reactivity.

Problem Possible Cause Solution
Yellowing or discoloration of this compound upon contact with another material. Chemical reaction with an incompatible substance.Immediately and safely separate the materials. Review the material safety data sheet (MSDS) of the contact material. Perform a compatibility test before further use.
Unexpected gas evolution from a mixture containing this compound. Decomposition of this compound due to contact with an incompatible material, such as a strong base or reducing agent.Safely ventilate the area and handle the mixture as hazardous. Neutralize basic or acidic contaminants if safe to do so. Refer to established disposal protocols for energetic materials.[1]
Exothermic reaction (heat generation) observed in a this compound mixture. Incompatibility leading to an uncontrolled reaction. This is a critical safety concern.Immediately follow emergency protocols for exothermic reactions. Evacuate the area and alert safety personnel. Do not attempt to handle the material without specialized equipment and training.
Physical changes in polymers or elastomers (swelling, embrittlement) in contact with this compound. While this compound has been observed to have minimal effect on some thermoplastics and rubbers at 60°C, prolonged contact or different conditions may cause degradation.Discontinue use of the affected polymer or elastomer. Select an alternative material with known compatibility with energetic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials this compound is incompatible with?

A1: this compound is a sensitive high explosive and is incompatible with a range of materials. Contact with these substances can lead to accelerated decomposition, fire, or explosion. Key incompatibilities include:

  • Strong Bases: Such as sodium hydroxide and potassium hydroxide, which can cause rapid decomposition.

  • Strong Acids: While this compound is synthesized using strong acids, uncontrolled contact can be hazardous.

  • Oxidizing Agents: Contact with strong oxidizers can create a fire and explosion hazard.[2]

  • Reducing Agents: These can react vigorously with the nitro groups on the this compound molecule.

  • Hydrazine: Contact with hydrazine can cause immediate ignition.[3]

  • Some Metals: While many common metals are considered compatible, reactive metals or metal compounds can pose a risk, especially at elevated temperatures.

Q2: How can I determine if a material is compatible with this compound before my experiment?

A2: It is crucial to perform compatibility testing. Standardized military and NATO protocols, such as those outlined in MIL-STD-286B and STANAG 4147, provide methodologies for this purpose.[4][5][6] The primary methods are the Vacuum Stability Test (VST) and Differential Scanning Calorimetry (DSC).

Q3: What are the acceptance criteria for material compatibility with this compound?

Test Method Parameter Measured Compatibility Criteria Standard Reference
Vacuum Stability Test (VST) Volume of gas evolved from a 1:1 mixture of this compound and the test material.Compatible: ≤ 5.0 mL/g of evolved gas after 40 hours at 100°C.MIL-STD-286B, Method 403.1.2; STANAG 4147
Differential Scanning Calorimetry (DSC) Shift in the exothermic decomposition temperature of this compound when mixed with the test material.Compatible: The shift in the peak exotherm temperature is less than 4°C compared to pure this compound.STANAG 4147
Thermogravimetry (TG) Change in the mass loss profile of this compound when mixed with the test material.Compatible: The observed mass loss of the mixture is not significantly greater than the sum of the individual components at a given temperature.STANAG 4147

Q4: What are the decomposition products of this compound when it reacts with incompatible materials?

A4: The decomposition of this compound can follow different pathways depending on the conditions.

  • In alkaline (basic) conditions , the primary decomposition product is typically picrate ion.

  • In acidic conditions , N-methylpicramide is a major product.

  • Under neutral or light-catalyzed conditions , a mixture of products including picrate ion, N-methylpicramide, methylnitramine, nitrite, and nitrate ions can be formed.

Experimental Protocols

Vacuum Stability Test (VST) for this compound Compatibility

Objective: To determine the compatibility of a material with this compound by measuring the volume of gas evolved from a mixture at an elevated temperature.

Apparatus:

  • Vacuum stability apparatus (as described in MIL-STD-286B, Method 403.1.2)

  • Constant temperature bath (100 ± 0.5°C)

  • Sample tubes

  • Analytical balance

Procedure:

  • Prepare a 1:1 by weight mixture of this compound and the test material. Ensure both materials are finely divided to maximize contact.

  • Accurately weigh 2.5 g of the mixture into a sample tube.

  • Prepare control samples of 2.5 g of this compound alone and 2.5 g of the test material alone.

  • Place the sample tubes in the vacuum stability apparatus.

  • Evacuate the system to the specified pressure.

  • Immerse the samples in the constant temperature bath at 100°C.

  • Record the volume of gas evolved over a period of 40 hours.

  • Calculate the reactivity as the volume of gas from the mixture minus the sum of the gas evolved from the individual components.

Interpretation of Results:

  • Compatible: ≤ 5.0 mL/g of gas evolved.

  • Incompatible: > 5.0 mL/g of gas evolved.

Differential Scanning Calorimetry (DSC) for this compound Compatibility

Objective: To assess the compatibility of a material with this compound by observing changes in its thermal decomposition profile.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Analytical balance

Procedure:

  • Prepare a 1:1 by weight mixture of this compound and the test material.

  • Accurately weigh 1-2 mg of the mixture into a DSC pan and hermetically seal it.

  • Prepare a control sample of 1-2 mg of this compound alone in a sealed DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2°C/min or 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature until the exothermic decomposition is complete.

  • Determine the peak temperature of the exothermic decomposition for both the mixture and the pure this compound.

Interpretation of Results:

  • Compatible: The difference between the peak exotherm temperature of the mixture and pure this compound is less than 4°C.[4]

  • Incompatible: The peak exotherm temperature of the mixture is shifted by more than 4°C, or new exothermic peaks appear at lower temperatures.[4]

Visualizations

MaterialCompatibilityWorkflow start Start: New Material for use with this compound is_known Is the material known to be incompatible with this compound? (e.g., strong base, hydrazine) start->is_known incompatible Incompatible: Do Not Use is_known->incompatible Yes perform_test Perform Compatibility Testing (VST and/or DSC) is_known->perform_test No / Uncertain criteria_met Do results meet compatibility criteria? (VST: ≤5 mL/g, DSC: ΔT < 4°C) perform_test->criteria_met criteria_met->incompatible No compatible Compatible: Proceed with Experiment criteria_met->compatible Yes

Material Compatibility Decision Workflow

TetrylDecompositionPathways cluster_conditions Reaction Conditions cluster_products Decomposition Products alkaline Alkaline Conditions (e.g., NaOH) picrate Picrate Ion alkaline->picrate acidic Acidic Conditions (e.g., H+) n_methylpicramide N-methylpicramide acidic->n_methylpicramide This compound This compound This compound->picrate Hydrolysis This compound->n_methylpicramide Decomposition

Simplified this compound Decomposition Pathways

References

Validation & Comparative

A Comparative Analysis of the Performance of Tetryl, RDX, and HMX High Explosives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of three historically significant secondary high explosives: Tetryl, Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX). This document is intended for researchers, scientists, and professionals in the fields of chemistry and materials science engaged in the study and development of energetic materials.

Performance Characteristics

The performance of a high explosive is primarily determined by its detonation velocity, detonation pressure, and its stability under various stimuli. HMX is generally the most powerful of the three, followed by RDX, and then this compound. This compound's use has been largely superseded by RDX and HMX due to their superior performance and stability.

Quantitative Performance Data

The following table summarizes the key performance and sensitivity parameters for this compound, RDX, and HMX.

PropertyThis compoundRDXHMX
Chemical Formula C₇H₅N₅O₈C₃H₆N₆O₆C₄H₈N₈O₈
Molar Mass ( g/mol ) 287.15222.12296.16
Density (g/cm³) 1.71 - 1.731.76 - 1.821.89 - 1.91
Detonation Velocity (m/s) 7,570[1][2]8,550 - 8,700[1][3]9,100[1][3]
Detonation Pressure (GPa) ~22.6[4]~33 - 34~39 - 42
Melting Point (°C) 129.5205 (with decomposition)[5]280 - 282[3][5]
Decomposition Temperature (°C) 187[6]~210~280
Impact Sensitivity (Rotter Test, F of I) 90[7]80 - 110[7]~120
Friction Sensitivity (Figure of Friction) 4.5[8]3.0[8]1.5[8]

Note: Values can vary depending on the crystal form, purity, and test conditions.

Experimental Protocols

The data presented in this guide are derived from standardized experimental tests designed to quantify the performance and sensitivity of explosive materials. Key methodologies are outlined below.

Detonation Velocity Measurement

The detonation velocity is a primary measure of an explosive's performance and is the speed at which the detonation wave propagates through the material.

  • Methodology: Fiber-Optic Detonation Velocity (FODV) Testing

    • A cylindrical charge of the explosive material is prepared at a specific density.

    • Optical fibers are placed at known intervals along the length of the charge.

    • The explosive is initiated at one end by a detonator.

    • As the detonation front passes each optical fiber, a light signal is generated.

    • The time intervals between the signals from consecutive fibers are precisely measured.

    • The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.

Detonation Pressure Measurement

Detonation pressure is a measure of the pressure exerted by the detonation products at the detonation front and is indicative of the explosive's brisance or shattering effect.

  • Methodology: Aquarium Test

    • A cylindrical, unconfined explosive charge is suspended in a water tank (aquarium).

    • The charge is detonated, and the resulting shock wave propagates through the water.

    • High-speed cameras and pressure transducers are used to measure the shock wave's velocity and pressure profile in the water at a known distance from the charge.

    • The Chapman-Jouguet (C-J) pressure of the explosive is then calculated from the water shock data using hydrodynamic equations.[9]

Thermal Stability Analysis

Thermal stability is crucial for the safe handling and storage of explosives. It is often assessed using techniques like Differential Scanning Calorimetry (DSC).

  • Methodology: Differential Scanning Calorimetry (DSC)

    • A small, precisely weighed sample of the explosive is placed in a sample pan, and an empty reference pan is also prepared.

    • Both pans are heated in a controlled atmosphere at a constant rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

    • Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the resulting thermogram. The temperatures at which these events occur provide information on the material's thermal stability.[10]

Impact Sensitivity Testing

Impact sensitivity refers to the susceptibility of an explosive to initiation by impact.

  • Methodology: Rotter Impact Test

    • A small sample of the explosive is placed on an anvil.

    • A specified weight is dropped from varying heights onto a striker in contact with the sample.

    • The "Figure of Insensitiveness" (F of I) is determined by comparing the height required to cause detonation in 50% of trials to that of a standard explosive (historically picric acid, now more commonly RDX).[8] A higher F of I indicates lower sensitivity.

Friction Sensitivity Testing

Friction sensitivity assesses the tendency of an explosive to detonate when subjected to friction.

  • Methodology: BAM Friction Test

    • A small amount of the explosive is placed on a porcelain plate.

    • A porcelain pin is then moved across the sample under a specified load.

    • The test is repeated with increasing loads until initiation (e.g., crackling, smoke, or explosion) is observed.

    • The "Figure of Friction" is the lowest load at which initiation occurs. A higher value indicates less sensitivity.[8]

Visualized Comparison

The following diagrams illustrate the hierarchical relationship of the performance and sensitivity characteristics of this compound, RDX, and HMX.

cluster_performance Detonation Performance cluster_sensitivity Sensitivity to Initiation cluster_stability Thermal Stability HMX_perf HMX (High Performance) RDX_perf RDX (Intermediate Performance) HMX_perf->RDX_perf Tetryl_perf This compound (Lower Performance) RDX_perf->Tetryl_perf Tetryl_sens This compound (More Sensitive) RDX_sens RDX (Intermediate Sensitivity) Tetryl_sens->RDX_sens HMX_sens HMX (Less Sensitive) RDX_sens->HMX_sens HMX_stab HMX (High Stability) RDX_stab RDX (Intermediate Stability) HMX_stab->RDX_stab Tetryl_stab This compound (Lower Stability) RDX_stab->Tetryl_stab

Caption: Performance and Stability Hierarchy of Explosives.

cluster_performance Performance Metrics cluster_safety Safety & Stability Metrics Explosive Explosive Properties Det_Velocity Detonation Velocity Explosive->Det_Velocity Det_Pressure Detonation Pressure Explosive->Det_Pressure Thermal_Stab Thermal Stability Explosive->Thermal_Stab Impact_Sens Impact Sensitivity Explosive->Impact_Sens Friction_Sens Friction Sensitivity Explosive->Friction_Sens

References

A Comparative Guide to the Validation of Analytical Methods for Tetryl in Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the determination of Tetryl (2,4,6-trinitrophenylmethylnitramine) in water. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and reliable quantification of this explosive compound. This document summarizes key performance data, details experimental protocols, and presents a logical workflow for analytical method validation.

Introduction to this compound Analysis

This compound is a sensitive explosive compound historically used in detonators and as a booster charge.[1] Its presence in water sources, primarily due to contamination from manufacturing sites and military installations, is a significant environmental and health concern.[2] Accurate and validated analytical methods are crucial for monitoring its presence and ensuring water safety. The primary analytical techniques for this compound determination in water include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors.[2][3] Mass Spectrometry (MS) and immunoassays have also been employed.[3] Due to this compound's thermal lability, which can lead to degradation during analysis, HPLC methods are often preferred over GC.[1][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, and the nature of the water matrix. The following table summarizes the performance of common methods used for this compound analysis in water.

MethodDetectorSample MatrixLimit of Detection (LOD) / Quantitation (LOQ)RecoveryPrecision (RSD)LinearityReference
HPLC UVGroundwaterLOQ: 0.09–1.32 ppm (for a mix of explosives)95.3%–104.3%Not SpecifiedNot Specified[4]
UVWaterDetection Limit: 0.05 ppbNot SpecifiedNot SpecifiedNot Specified[3]
ED (gold-mercury electrode)Well and Surface WaterLow ppb rangeAdequate (resin-dependent)Not ReportedNot Specified[3]
GC ECDSeawaterppt range70%Not ReportedNot Specified[3]
ECDDrinking WaterLow ppb range100%5.4-7.5%Not Specified[3]
GC-MS Cold EIAcetone SolventNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Immunoassay Monoclonal AntibodiesWater2 ppmNot SpecifiedNot SpecifiedNot Specified[3]

Note: The performance characteristics can vary based on the specific instrumentation, experimental conditions, and water matrix.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical methods. Below are generalized protocols for the most common techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the analysis of explosives, as outlined in EPA Method 8330.

  • Sample Preparation:

    • Aqueous samples should be diluted with acetonitrile and acidified to a pH < 3 to ensure this compound stability.[5]

    • For trace analysis, solid-phase extraction (SPE) can be used to concentrate the analyte. A common procedure involves passing a 500 mL water sample through a Hayesep R solid sorbent cartridge.[6]

    • The cartridge is then eluted with acetone, followed by a solvent exchange to a methanol/water mixture.[6]

  • Instrumentation:

    • An HPLC system equipped with a C18 reversed-phase column is typically used.

    • Detection is commonly performed using a UV detector at a wavelength of 254 nm.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

    • Flow Rate: Typically around 1.5 mL/min.

    • Injection Volume: Varies depending on the expected concentration and instrument sensitivity.

  • Quantitation:

    • Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a certified reference standard. Due to potential degradation products interfering with the 2,4,6-TNT peak, using peak heights is recommended when this compound concentrations are significant.[5]

2. Gas Chromatography with Electron Capture Detection (GC-ECD)

While less common due to this compound's thermal instability, GC-ECD offers high sensitivity.

  • Sample Preparation:

    • Liquid-liquid extraction is a common sample preparation technique. Toluene is an effective solvent for extracting this compound from water.[7]

    • The organic extract is then concentrated to a suitable volume before injection.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column and an electron capture detector (ECD).

  • Chromatographic Conditions:

    • Injector Temperature: A lower injector temperature (e.g., 180°C) is crucial to minimize thermal degradation.[1]

    • Oven Temperature Program: A temperature program starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 240°C) is used to separate the analytes.[1]

    • Carrier Gas: High-purity nitrogen or helium.

  • Quantitation:

    • Similar to HPLC, quantitation is based on the comparison of the peak response of the sample to that of a standard.

Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. A typical validation workflow is illustrated below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Begin Validation E Linearity and Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Stability J->K L Routine Analysis K->L Method Validated M Ongoing Method Performance Verification L->M

Caption: Workflow for Analytical Method Validation.

This diagram outlines the essential stages of developing and validating an analytical method, from defining the initial requirements to ensuring its ongoing performance in a routine laboratory setting. Each validation parameter (Specificity, Linearity, Accuracy, etc.) must be systematically evaluated to demonstrate that the method is reliable and fit for its intended purpose.

References

Comparative Analysis of Tetryl and Picric Acid as Explosive Boosters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Energetic Materials

This guide provides a detailed, objective comparison of Tetryl (2,4,6-trinitrophenylmethylnitramine) and picric acid (2,4,6-trinitrophenol), two historically significant secondary high explosives frequently used as boosters. The subsequent sections present a quantitative comparison of their properties, detailed experimental protocols for performance evaluation, and visualizations of key concepts and workflows.

Performance and Properties: A Quantitative Comparison

This compound and picric acid both function as booster explosives, designed to amplify the initial detonation from a primary explosive (like a detonator) to reliably initiate a less sensitive main charge. While this compound, a nitramine, generally exhibits superior performance in terms of detonation velocity and brisance, picric acid, a nitrated phenol, remains a relevant benchmark. The data below summarizes their key characteristics.

PropertyThis compoundPicric Acid
Chemical Formula C₇H₅N₅O₈C₆H₃N₃O₇
Molar Mass 287.15 g/mol 229.10 g/mol [1]
Appearance Yellow crystalline solid[2][3]Yellow crystals[1]
Density 1.73 g/cm³[3]1.76 g/cm³[1][4]
Melting Point 129.5 °C (decomposes at 187 °C)[2][3]121.8 °C (explodes at ~300 °C)[1][5]
Detonation Velocity 7,570 m/s[2][3][6]7,350 m/s[7][8]
Trauzl Lead Block Test 410 cm³/10g315 cm³/10g
Hess Lead Block Test Data not available17.85 mm (50g sample)
Impact Sensitivity Sensitive (Reported as 14 J)7.4 J
Friction Sensitivity Sensitive353 N

Experimental Protocols

The quantitative data presented above is derived from standardized experimental tests. The methodologies for these key evaluations are detailed below.

Impact Sensitivity: BAM Fallhammer Test

This test determines the sensitivity of an explosive to impact energy. The result is given as the impact energy in Joules (J) at which a reaction (explosion, flame, or flash) occurs.[9]

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight (masses ranging from 0.25 kg to 10 kg), a steel anvil, and a guiding system.[6]

  • Steel cylinders and guide rings to confine the sample.[3]

  • Sample preparation tools.

Protocol:

  • A small, precisely measured amount of the explosive substance (typically around 40 mm³) is placed in the steel cylinder assembly.

  • The assembly is placed on the anvil of the fallhammer.

  • A drop weight of a specified mass is raised to a known height and released, allowing it to fall and impact the sample.

  • The outcome (reaction or no reaction) is observed. A positive reaction includes an explosion, flash, or audible report.[2]

  • The "up-and-down" method is typically used: if a reaction occurs, the drop height is decreased for the next trial; if no reaction occurs, the height is increased.

  • This process is repeated through a series of trials to determine the lowest impact energy (calculated from the mass of the weight and the drop height) at which a reaction is reliably observed.[10]

Friction Sensitivity: BAM Friction Test

This method assesses the sensitivity of a substance to frictional stimuli. The result is expressed as the load in Newtons (N) at which a reaction is initiated.

Apparatus:

  • BAM Friction Apparatus, which includes a fixed porcelain peg and a moving porcelain plate.[11]

  • A loading arm with a set of weights to apply a specific force (load) onto the peg, ranging from 5 N to 360 N.[12][13]

Protocol:

  • A small quantity (approximately 10 mm³) of the explosive is spread on the porcelain plate.[12]

  • The loading arm is fitted with a weight to apply a specific load onto the porcelain peg, which rests on the sample.

  • An electric motor moves the porcelain plate back and forth under the peg a single time over a distance of 10 mm.[12][13]

  • The trial is observed for any reaction (e.g., crackling, sparks, smoke, flame, or explosion).[14]

  • The test is repeated six times at a given load. If no reaction occurs, the load is increased.

  • The result is the lowest load at which a positive reaction is observed in at least one of the six trials.[13]

Brisance (Shattering Effect): Hess Lead Block Compression Test

The Hess test measures the brisance, or shattering power, of an explosive by quantifying the compression of a lead cylinder.

Apparatus:

  • A massive steel base.

  • A standardized lead cylinder (typically 60 mm in height and 40 mm in diameter).[7][11]

  • A steel disc (10-30 mm thick).[7]

  • A 50-gram sample of the explosive.[7]

  • A detonator.

Protocol:

  • The lead cylinder is placed on the steel base.

  • The steel disc is placed on top of the lead cylinder. This disc helps attenuate the shock wave pressure.[7]

  • The 50 g explosive charge is placed on top of the steel disc.[7]

  • The charge is initiated with a detonator.

  • After the detonation, the final height of the compressed lead cylinder is measured.

  • The brisance is reported as the difference between the initial and final height of the cylinder in millimeters.[1]

Strength (Heave): Trauzl Lead Block Test

The Trauzl test is used to measure the strength or heaving power of an explosive, which relates to its ability to do work by gas expansion.

Apparatus:

  • A standardized soft lead block, typically a cylinder 200 mm in height and 200 mm in diameter.[7]

  • A central borehole drilled into the block (125 mm deep, 25 mm diameter).[7]

  • A 10-gram sample of the explosive, wrapped in foil.[7]

  • Tamping material (e.g., fine sand).[7]

  • Water and a graduated cylinder for volume measurement.

Protocol:

  • The 10-gram foil-wrapped explosive sample is placed at the bottom of the borehole in the lead block.[7]

  • A detonator is inserted into the sample.

  • The remainder of the borehole is filled with sand, which is then tamped.[6]

  • The explosive is detonated.

  • The detonation expands the internal cavity.

  • The final volume of the enlarged cavity is measured by filling it with water and then measuring the water's volume in a graduated cylinder.

  • The initial volume of the borehole is subtracted from the final volume. The result, in cubic centimeters (cm³), is the Trauzl number.[7]

Velocity of Detonation (VoD): D'Autriche Method

This classic method measures the detonation velocity of an explosive charge.

Apparatus:

  • The explosive charge to be tested.

  • A length of detonating cord with a precisely known detonation velocity.

  • A lead or steel witness plate.

  • Two detonators or initiation points.

Protocol:

  • Two holes are made in the explosive charge at a known distance apart (e.g., 100 mm).

  • The detonating cord is threaded through these holes, forming a loop.

  • The loop of the detonating cord is laid flat against the witness plate, and the center point of the cord between the two insertion points is marked on the plate.

  • The main explosive charge is initiated at one end.

  • The detonation wave in the main charge initiates the detonating cord at the first insertion point, and then at the second.

  • This creates two detonation waves traveling in opposite directions within the detonating cord loop.

  • These two waves collide at a specific point, leaving a distinct mark on the witness plate.

  • The distance from the center mark to the collision mark on the plate is measured.

  • Using the known detonation velocity of the cord and the measured distances, the detonation velocity of the test explosive can be calculated.[11]

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Explosive_Train cluster_Initiator Primary Explosive cluster_Booster Secondary Explosive cluster_MainCharge Main Charge Detonator Detonator (e.g., Lead Azide) Booster Booster (e.g., this compound, Picric Acid) Detonator->Booster Initiates MainCharge Main Charge (e.g., TNT, Composition B) Booster->MainCharge Initiates

Caption: An explosive train illustrates the sequence of initiation.

BAM_Fallhammer_Workflow start Start prep_sample Prepare 40 mm³ of explosive sample start->prep_sample place_sample Place sample in steel cylinder assembly prep_sample->place_sample set_height Set drop height (initial or adjusted) place_sample->set_height drop_weight Release drop weight set_height->drop_weight observe Observe outcome drop_weight->observe reaction Reaction Occurred (Explosion, Flash, Report) observe->reaction Yes no_reaction No Reaction observe->no_reaction No decrease_height Decrease drop height reaction->decrease_height increase_height Increase drop height no_reaction->increase_height end_condition Is end condition met? (e.g., lowest height for reaction) decrease_height->end_condition increase_height->end_condition end_condition->set_height No end End: Record Impact Energy (J) end_condition->end Yes

Caption: Workflow for the BAM Fallhammer impact sensitivity test.

References

A Comparative Guide to the Cross-Validation of Tetryl Detection: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of Tetryl, a nitroamine explosive, is critical in forensic science, environmental monitoring, and security applications. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of the performance of these two methods for this compound detection, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Executive Summary

Both GC-MS and LC-MS are powerful tools for the detection and quantification of this compound. However, the inherent thermal lability of this compound presents a significant challenge for GC-based methods, often leading to in-source degradation. This necessitates either specialized injection techniques to minimize thermal stress or the indirect quantification of this compound through its stable degradation products. In contrast, LC-MS avoids high temperatures during sample introduction and separation, allowing for the direct analysis of the intact this compound molecule with high sensitivity and specificity.

Performance Comparison

Performance MetricGC-MSLC-MS / UHPLC-MS
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Analyte Stability This compound is thermally labile and prone to degradation at high injector temperatures.[1][2] Analysis often relies on detecting the degradation product, N-methylpicramide.[1][3]Avoids thermal degradation, allowing for the direct analysis of intact this compound.[1]
Limit of Detection (LOD) Method Dependent. Can achieve low pg/µL range with specialized techniques.[4] For this compound's degradation product, specific ions are monitored.[3]0.2 - 0.6 µg/kg in soil matrices.
Limit of Quantification (LOQ) Data not readily available for direct this compound quantification due to degradation.Data not explicitly stated, but method demonstrates linearity over a wide range.
Linearity A fast GC-MS method showed a linear fit of r² > 0.99 for this compound.[4]Calibration curves for this compound showed linearity over four orders of magnitude with r² ≥ 0.999.
Precision A fast GC-MS method demonstrated coefficients of variation of less than 7% for a 50 – 250 pg/µL sample.[4]Data not readily available in the reviewed literature.
Sample Throughput A fast GC-MS method has a run time of less than seven minutes, with this compound eluting at 6.31 minutes.[4]Method dependent, but UHPLC systems can offer rapid analysis times.
Matrix Effects Can be susceptible to matrix interferences, which may require extensive sample cleanup.Can also be affected by matrix effects, but the selectivity of MS/MS can mitigate this.

Experimental Protocols

GC-MS for this compound (Indirect Analysis via Degradation Product)

The analysis of this compound by conventional GC-MS often involves monitoring its thermal degradation product, N-methylpicramide, for indirect quantification.

Sample Preparation (General Approach):

  • Extraction of the sample (e.g., soil, wipe) with a suitable solvent such as acetonitrile or acetone.

  • Sonication or vortexing to ensure efficient extraction.

  • Filtration or centrifugation to remove particulate matter.

  • Concentration or dilution of the extract as needed to fall within the instrument's linear range.

Instrumental Parameters (Example):

  • Gas Chromatograph: Agilent 6890N GC or similar.[5]

  • Injector: Split/splitless or Programmable Temperature Vaporizing (PTV) inlet. To minimize degradation, a lower injector temperature is often employed.[2]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature ramp suitable for the separation of explosive compounds.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for nitroaromatic compounds.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the this compound degradation product, N-methylpicramide.

    • Quantifying and Confirming Ions for this compound Degradation Product (N-methylpicramide): m/z 194, 212, 225, 242.[3]

LC-MS/MS for this compound (Direct Analysis)

LC-MS, particularly with the use of Ultra-High-Performance Liquid Chromatography (UHPLC), is a robust method for the direct analysis of this compound.

Sample Preparation (Soil Matrix):

  • Weigh 2.0 g of the dried and homogenized soil sample into a centrifuge tube.

  • Add 5 mL of acetonitrile.

  • Cap the tube and sonicate for 15 minutes.

  • Transfer 3.5 mL of the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen at 37 °C.

  • Reconstitute the residue with 200 µL of acetonitrile.

Instrumental Parameters (Example - UHPLC-MS):

  • Liquid Chromatograph: A UHPLC system capable of high-pressure gradients.

  • Column: A reversed-phase column, such as a C18, suitable for the separation of explosive compounds.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of additive like formic acid to improve peak shape.

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode for nitroaromatic compounds.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for tandem quadrupole instruments, monitoring the transition of the precursor ion to one or more product ions for high selectivity and sensitivity.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes, the following diagrams were generated using the DOT language.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Validation Sample Sample Collection (e.g., Soil, Wipe) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Filtration / Cleanup Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMS LC-MS Analysis Cleanup->LCMS Quant_GC Quantification (Indirect via Degradant) GCMS->Quant_GC Quant_LC Quantification (Direct) LCMS->Quant_LC Compare Performance Comparison (LOD, LOQ, Linearity, etc.) Quant_GC->Compare Quant_LC->Compare Validation Cross-Validation Compare->Validation

A high-level workflow for the cross-validation of this compound detection methods.

GCMS_vs_LCMS cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis GC_Inject Injection Port (High Temperature) Degradation Thermal Degradation of this compound GC_Inject->Degradation GC_Column Gas Chromatography Column (Separation) Degradation->GC_Column MS_Detect_GC Mass Spectrometry (Detection of Degradant) GC_Column->MS_Detect_GC LC_Inject Injection (Ambient Temperature) LC_Column Liquid Chromatography Column (Separation) LC_Inject->LC_Column MS_Detect_LC Mass Spectrometry (Direct Detection of this compound) LC_Column->MS_Detect_LC

A conceptual comparison of the GC-MS and LC-MS analytical pathways for this compound.

Conclusion

The choice between GC-MS and LC-MS for this compound detection hinges on the specific requirements of the analysis.

GC-MS can be a viable option, particularly with the use of advanced injection techniques that mitigate thermal degradation, or when the analytical focus is on the detection of its degradation products for screening purposes. Fast GC-MS methods can offer high sample throughput.

LC-MS , and especially UHPLC-MS, is generally the superior technique for the quantitative analysis of this compound. It circumvents the issue of thermal lability, allowing for the direct, sensitive, and specific measurement of the intact molecule. This makes it the preferred method for applications requiring high accuracy and reliability, such as in quantitative forensic investigations and environmental risk assessments.

Ultimately, for a comprehensive cross-validation, it is recommended that laboratories performing this compound analysis consider developing and validating both methods. This would allow for confirmatory analysis and provide a more complete picture of the sample , leveraging the strengths of each technique.

References

A Comparative Analysis of Tetryl and Modern Insensitive Munitions Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between the legacy explosive, Tetryl, and modern insensitive munitions (IM) compounds, specifically FOX-7, NTO, and DNAN. The development of insensitive munitions is a critical aspect of modern explosives research, aiming to create energetic materials that are highly resistant to accidental detonation from stimuli such as shock, friction, and heat, without compromising performance.[1][2] this compound, a nitramine booster explosive widely used during the World Wars, has been largely superseded due to its sensitivity and toxicity.[3][4][5] This document details the performance characteristics, sensitivity, and synthesis of these compounds, supported by experimental data for researchers, scientists, and professionals in the field.

Data Presentation: A Quantitative Comparison

The following tables summarize the key physical, chemical, and performance properties of this compound and the selected modern IM compounds.

Table 1: Chemical and Physical Properties

PropertyThis compoundFOX-7NTODNAN
Chemical Formula C₇H₅N₅O₈[4]C₂H₄N₄O₄[6]C₂H₂N₄O₃[7]C₇H₆N₂O₅[8]
Molar Mass ( g/mol ) 287.15148.08[6]130.063[7]198.134[8]
Appearance Yellow crystalline solid[3][5]Bright yellow crystalline powder[6]Off-white to light yellow powder[7]Pale yellow granular crystals[8]
Density (g/cm³) 1.731.885[6]1.9[7]1.52[9]
Melting Point (°C) ~130[4]238 (decomposes)[6]268–271[7]94.5[8]

Table 2: Explosive Performance and Sensitivity

PropertyThis compoundFOX-7NTODNAN
Detonation Velocity (m/s) 7,570[3][10]8,870 (calculated)[6]8,500[7]5,590 (casted)
Detonation Pressure (GPa) Not Available28.8[11]Not AvailableNot Available
Impact Sensitivity Sensitive[3]Less sensitive than RDX[6][12]Very Low[7]Low Sensitivity[8][13]
Friction Sensitivity Sensitive[3]>350 N[6]Very Low[7]Low Sensitivity[13]
Thermal Decomposition (°C) 187 (explodes)[4][14]238 (decomposes)[6]~272 (decomposes)[2]>315 (peak exotherm)
Relative Effectiveness (RE) Factor 1.25[3][10]Not AvailableNot Available~0.9 (vs. TNT)[8][13]

Experimental Protocols

The data presented above are typically determined using standardized experimental methods designed to quantify the performance and safety of energetic materials.

  • Impact Sensitivity Test: This test evaluates an explosive's reaction to a specific impact energy. A common method is the drop-weight test, where a known weight is dropped from a specified height onto a sample of the material. The result is often expressed as the height at which there is a 50% probability of causing a reaction (H₅₀). A higher H₅₀ value indicates lower sensitivity.

  • Friction Sensitivity Test: This assesses the explosive's sensitivity to frictional stimuli. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus is a standard instrument where a weighted pin is drawn across a sample spread on a porcelain plate. The result is the load (in Newtons) at which a reaction (e.g., crackling, smoke, or explosion) occurs. Higher values signify lower sensitivity.[6]

  • Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermal stability of explosives. A small sample is heated at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. This method identifies the melting point and the onset and peak temperatures of exothermic decomposition, providing critical data on the material's stability at elevated temperatures.[9]

  • Detonation Velocity Measurement: The speed at which a detonation wave travels through an explosive is a key performance metric. It is often measured by placing ionization probes at precise intervals along a column of the explosive. As the detonation front passes each probe, it creates an electrical signal. The velocity is calculated from the time intervals and the known distances between the probes.[11]

Synthesis Pathways and Methodologies

The manufacturing processes for these compounds differ significantly, reflecting advancements in chemical synthesis toward greater safety and efficiency.

This compound Synthesis

Historically, this compound was produced in a batch process by dissolving dimethylaniline in concentrated sulfuric acid, followed by nitration with a mixture of nitric and sulfuric acids.[5][15] An alternative route involved the reaction of 2,4-dinitrochlorobenzene with methylamine, followed by nitration.[15] Both methods involve aggressive nitrating agents and produce a sensitive final product.

G cluster_this compound This compound Synthesis Dimethylaniline Dimethylaniline Crude this compound Crude this compound Dimethylaniline->Crude this compound Nitration Nitrating Mixture\n(HNO₃ + H₂SO₄) Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating Mixture\n(HNO₃ + H₂SO₄)->Crude this compound Purification Purification Crude this compound->Purification Washing & Recrystallization This compound This compound Purification->this compound G cluster_fox7 FOX-7 Synthesis 4,6-dihydroxy-\n2-methylpyrimidine 4,6-dihydroxy- 2-methylpyrimidine Tetranitro Intermediate Tetranitro Intermediate 4,6-dihydroxy-\n2-methylpyrimidine->Tetranitro Intermediate Nitration Nitrating Mixture\n(HNO₃ + H₂SO₄) Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating Mixture\n(HNO₃ + H₂SO₄)->Tetranitro Intermediate Hydrolysis\n(Aqueous Ammonia or Acid) Hydrolysis (Aqueous Ammonia or Acid) Tetranitro Intermediate->Hydrolysis\n(Aqueous Ammonia or Acid) FOX-7 FOX-7 Hydrolysis\n(Aqueous Ammonia or Acid)->FOX-7 G cluster_nto NTO Synthesis Semicarbazide HCl Semicarbazide HCl Intermediate (TO) Intermediate (TO) Semicarbazide HCl->Intermediate (TO) Condensation Formic Acid Formic Acid Formic Acid->Intermediate (TO) NTO NTO Intermediate (TO)->NTO Nitration Nitric Acid Nitric Acid Nitric Acid->NTO G cluster_dnan DNAN Synthesis (Modern Route) Anisole Anisole DNAN DNAN Anisole->DNAN Dinitration (Solvent-Free) Nitrating Reagent\n(Propionyl Nitrate) Nitrating Reagent (Propionyl Nitrate) Nitrating Reagent\n(Propionyl Nitrate)->DNAN G Start Select Explosive Type HighPerformance High Performance (Detonation Velocity/Pressure) Required? Start->HighPerformance HighSafety High Safety Margin (Low Sensitivity) Required? HighPerformance->HighSafety Yes This compound Consider Legacy Explosive (e.g., this compound) HighPerformance->this compound No (and safety is secondary) IM_HighPerf Select High-Performance IM (e.g., FOX-7, NTO) HighSafety->IM_HighPerf Yes IM_MeltCast Select Melt-Cast IM (e.g., DNAN-based) HighSafety->IM_MeltCast No (performance secondary to safety/processing) ReEvaluate Re-evaluate Requirements or Consider Composite Formulation This compound->ReEvaluate High risk

References

Performance Comparison of Tetryl-Based Melt-Cast Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of Tetryl-based melt-cast formulations, primarily Tetrytol, against traditional and modern alternative melt-cast explosives. Developed for researchers, scientists, and drug development professionals in the energetics field, this document summarizes key performance data, details experimental methodologies, and visualizes comparative frameworks to support informed material selection and development.

Introduction

This compound (2,4,6-trinitrophenylmethylnitramine) has historically been a significant component in explosive formulations, valued for its high energy output. In melt-cast applications, this compound is typically mixed with a castable binder, most commonly TNT, to form Tetrytol. However, due to health and environmental concerns associated with this compound, its use has been largely superseded by other high-performance explosives.[1][2]

This guide provides a comparative analysis of Tetrytol against key alternatives, including the widely used Composition B (a melt-cast mixture of RDX and TNT) and modern insensitive munitions (IM) formulations based on 2,4-dinitroanisole (DNAN). The objective is to present a clear, data-driven comparison of their performance characteristics to aid in research and development of new energetic materials.

Comparative Performance Data

The following tables summarize the key performance parameters of Tetrytol in comparison to Composition B and representative DNAN-based formulations, IMX-101 and IMX-104. Data has been aggregated from multiple sources; variations may exist due to different testing conditions and formulation specifics.

Table 1: Composition of Compared Melt-Cast Explosives

FormulationCompositionBinderPrimary Energetic Material
Tetrytol (70/30)70% this compound, 30% TNTTNTThis compound
Composition B~60% RDX, ~40% TNT, ~1% WaxTNTRDX
IMX-10143.5% DNAN, 36.8% NQ, 19.7% NTODNANNQ, NTO
IMX-104DNAN, NTO, RDXDNANNTO, RDX

Table 2: Detonation and Energy Performance

FormulationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Gurney Velocity (km/s)
Tetrytol (70/30)~1.637,300 - 7,400[3][4]~22-24 (Estimated)~2.5 (Estimated)
Composition B~1.727,920 - 8,050~28.1 - 29.7~2.70
IMX-101~1.60~6,900~21.3Not Available
IMX-104~1.75~7,400~25.2Not Available

Table 3: Sensitivity and Stability Properties

FormulationImpact Sensitivity (Drop Weight, 50% probability)Friction Sensitivity (BAM Test)Thermal Stability (Decomposition Temp.)
TetrytolMore sensitive than TNT, less than this compound[3]SensitiveDecomposes above melting point
Composition B78 cm (2.5 kg weight)120 NRDX dissolves in molten TNT, decomposition accelerates >145°C
IMX-101Significantly less sensitive than TNTLow SensitivityHigh
IMX-104Significantly less sensitive than Comp BLow SensitivityHigh

Table 4: Mechanical Properties

FormulationCompressive Strength (MPa)Tensile Strength (MPa)
TetrytolData not readily availableData not readily available
TNT/HMX (25/75)~24~4
DNAN/HMX (20/80)~29~6

Note: Data for TNT/HMX and DNAN/HMX formulations are provided as representative values for melt-cast explosives, as specific data for Tetrytol's mechanical properties is limited.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard military and civilian testing procedures.

Impact Sensitivity Test (Drop Weight Method)

Objective: To determine the sensitivity of an explosive to a specific impact energy. The result is typically expressed as the height from which a standard weight must be dropped to cause a reaction in 50% of trials (H50).

Apparatus: A drop weight impact tester (e.g., ERL Type 12 or similar, conforming to ASTM E680) consisting of a guided drop weight, an anvil, a striker, and a base.

Procedure:

  • Sample Preparation: A small, precisely weighed sample of the explosive (typically 35-40 mg) is placed on the anvil. For some tests, the sample is placed on a piece of sandpaper to increase friction.

  • Test Execution: A standard weight (e.g., 2.5 kg) is dropped from a predetermined height onto the striker, which is in contact with the explosive sample.

  • Observation: The outcome is observed and recorded as either a "go" (reaction, indicated by flash, flame, smoke, or audible report) or a "no-go" (no reaction).

  • Bruceton Method (Up-and-Down Method): A series of trials is conducted, with the drop height for each trial being determined by the result of the previous one. If a "go" occurs, the height is decreased for the next trial. If a "no-go" occurs, the height is increased.

  • Data Analysis: The H50 value and its standard deviation are calculated from the series of "go" and "no-go" results at different heights.

Friction Sensitivity Test (BAM Method)

Objective: To assess the sensitivity of an explosive to frictional stimuli.

Apparatus: A BAM (Bundesanstalt für Materialprüfung) friction tester, which consists of a fixed porcelain pin and a movable porcelain plate.

Procedure:

  • Sample Preparation: A small amount of the explosive (approximately 10 mm³) is placed on the porcelain plate.

  • Test Execution: A load is applied to the porcelain pin via a weighted lever. The porcelain plate is then moved back and forth under the pin once, over a distance of 10 mm.

  • Observation: The test is observed for any sign of reaction (e.g., spark, flame, crackling, or smoke).

  • Load Variation: The test is repeated with fresh samples and clean porcelain surfaces, varying the load until the lowest load that causes a reaction in at least one of six trials is determined.

Detonation Velocity Measurement (Rate Stick Test)

Objective: To measure the steady-state detonation velocity of an explosive.

Apparatus: A cylindrical charge of the explosive (a "rate stick") of a specific diameter, an initiation system (detonator and booster), and a velocity measurement system (e.g., ionization probes, optical fibers, or shorting pins) placed at precise intervals along the charge.

Procedure:

  • Charge Preparation: The explosive is cast or pressed into a cylindrical charge of a diameter large enough to support a stable detonation.

  • Probe Insertion: Timing probes are inserted into the charge at accurately measured distances from each other along its length.

  • Initiation: The explosive charge is initiated at one end.

  • Data Acquisition: As the detonation wave propagates along the rate stick, it triggers each probe in sequence. The time of arrival of the detonation wave at each probe is recorded by a high-speed data acquisition system.

  • Calculation: The detonation velocity is calculated by dividing the known distance between probes by the measured time interval for the detonation wave to travel between them. The results from multiple probe pairs are averaged to obtain a steady-state velocity.

Thermal Stability Test (Vacuum Stability Test)

Objective: To determine the thermal stability of an explosive by measuring the volume of gas evolved when it is heated under a vacuum at a constant temperature.

Apparatus: A heating block capable of maintaining a constant temperature, a glass sample tube connected to a manometer, and a vacuum pump.

Procedure:

  • Sample Preparation: A known weight of the explosive (e.g., 5 grams) is placed in the sample tube.

  • Assembly and Evacuation: The sample tube is connected to the manometer, and the system is evacuated to a low pressure.

  • Heating: The sample tube is inserted into the heating block, which is maintained at a specified temperature (e.g., 100°C or 120°C).

  • Measurement: The apparatus is kept at the test temperature for a specified duration (e.g., 40-48 hours). The increase in pressure due to the evolved gases is measured on the manometer.

  • Calculation: The volume of gas evolved is calculated from the pressure change, the volume of the apparatus, and the temperature, and is typically reported in ml of gas per gram of explosive.

Visualization of Comparative Frameworks

The following diagrams illustrate the logical relationships in the comparison of this compound-based formulations with their alternatives.

G cluster_this compound This compound-Based Formulation cluster_alternatives Alternative Melt-Cast Formulations cluster_tnt_based TNT-Based cluster_dnan_based DNAN-Based (Insensitive) tetrytol Tetrytol (this compound + TNT) compB Composition B (RDX + TNT) tetrytol->compB Performance Comparison imx101 IMX-101 (DNAN + NTO + NQ) tetrytol->imx101 Modern Replacement imx104 IMX-104 (DNAN + NTO + RDX) compB->imx104 Sensitivity Improvement

Caption: Comparison of this compound-based formulations with alternatives.

G det_vel Detonation Velocity det_pres Detonation Pressure gurney Gurney Energy impact Impact Sensitivity friction Friction Sensitivity thermal Thermal Stability comp_strength Compressive Strength tens_strength Tensile Strength

Caption: Key metrics for comparing explosive formulations.

Conclusion

The data presented in this guide indicates that while Tetrytol offers a higher detonation velocity than pure TNT, it is generally outperformed by RDX-containing formulations like Composition B. Furthermore, Tetrytol is significantly more sensitive to initiation stimuli than modern insensitive melt-cast explosives such as IMX-101 and IMX-104. The move away from this compound-based formulations is supported by the superior combination of performance and safety offered by these alternatives. The lack of readily available data on the mechanical properties of Tetrytol also highlights a gap in the historical characterization of this explosive. This guide serves as a valuable resource for researchers by consolidating comparative data and standardizing the understanding of the experimental protocols used in the field of energetic materials.

References

Validating Computational Models of Tetryl Detonation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and computational models for the detonation properties of Tetryl (2,4,6-trinitrophenylmethylnitramine). By presenting quantitative data in a clear, comparative format and detailing the experimental and computational methodologies, this document aims to assist researchers in the validation and refinement of computational models for energetic materials.

Comparison of Experimental and Computational Detonation Properties of this compound

The performance of computational models in predicting the detonation characteristics of this compound can be evaluated by comparing their outputs with established experimental data. The following table summarizes key detonation parameters from both experimental measurements and computational simulations.

Detonation PropertyExperimental ValueComputational ModelPredicted Value
Detonation Velocity (D) 7,570 m/s (at 1.71 g/cm³)Kamlet-Jacobs (K-J) Method~7,600 - 7,700 m/s
Detonation (Chapman-Jouguet) Pressure (PCJ) 22.64 GPa (at 1.614 g/cm³)CHEETAH (Thermochemical Code)Value not explicitly found in search results
Detonation Temperature (Td) Value with an average deviation of 180 K reportedThermodynamic CalculationsValue not explicitly found in search results

Note: The predicted values from computational models can vary based on the specific implementation, input parameters, and equations of state used. The values presented here are indicative of typical results found in the literature.

Experimental Protocols

Accurate experimental data is the bedrock for validating any computational model. The following are brief descriptions of standard experimental techniques used to determine the detonation properties of solid explosives like this compound.

Measurement of Detonation Velocity

A common and historically significant method for measuring the detonation velocity of solid explosives is the Dautriche method . This technique involves initiating an explosive charge at two points separated by a known distance. A detonating cord with a known, stable detonation velocity is placed in contact with the explosive charge between these two initiation points. The point at which the two detonation waves from the cord collide is marked on a witness plate. By measuring the distances from the collision point to the initial contact points on the cord, and knowing the cord's detonation velocity, the detonation velocity of the explosive charge can be calculated.

Another widely used technique is the Rate Stick Test . In this method, a cylindrical charge of the explosive is prepared with a series of embedded probes (e.g., ionization pins, fiber optic sensors) at precisely known intervals along its length. As the detonation front propagates through the charge, it triggers each probe sequentially. The time intervals between the triggering of successive probes are recorded electronically. The detonation velocity is then calculated by dividing the known distance between probes by the measured time interval.

Measurement of Detonation Pressure

The Plate Dent Test is a well-established method for estimating the Chapman-Jouguet (C-J) pressure of an explosive. A cylindrical charge of the explosive is detonated in contact with a thick steel witness plate. The detonation creates a dent in the plate, and the depth of this dent is empirically correlated to the C-J pressure of the explosive.

More modern and direct measurements of detonation pressure can be achieved using techniques like Photonic Doppler Velocimetry (PDV) or embedded manganin pressure gauges . PDV measures the velocity of a reflective surface (a thin foil or the explosive-window interface) as the detonation wave arrives, from which the particle velocity and subsequently the pressure can be inferred. Manganin gauges are piezoelectric sensors that can be embedded within the explosive or in a material in contact with it to directly measure the pressure profile of the detonation wave.

Measurement of Detonation Temperature

Determining the temperature of a detonation front is experimentally challenging due to the extremely high temperatures and transient nature of the event. One established method is the electro-optical method . This technique involves inserting a light pipe (e.g., a transparent rod) into the explosive charge. As the detonation front passes the end of the light pipe, the intense light emitted from the hot detonation products is transmitted to a spectrometer. By analyzing the spectral distribution of this light and fitting it to a black-body radiation model, the color temperature of the detonation front can be determined.

Computational Modeling Approaches

A range of computational models, from empirical methods to sophisticated thermochemical codes, are employed to predict the detonation properties of explosives.

Kamlet-Jacobs (K-J) Method

The Kamlet-Jacobs method is a well-regarded empirical technique for estimating the detonation velocity and pressure of C-H-N-O explosives. It relies on the elemental composition, the heat of formation, and the loading density of the explosive. The K-J equations provide a relatively simple yet reasonably accurate means of predicting detonation performance, making them a valuable tool for initial assessments and for comparing with more complex models. Studies have shown that the detonation velocities calculated for this compound using the K-J method are in good agreement with experimental results.[1]

Thermochemical Codes (e.g., CHEETAH)

Thermochemical codes like CHEETAH (Chemical Equilibrium at High Temperature and High Pressure) are advanced computational tools that predict detonation properties by solving the thermodynamic equations of chemical equilibrium for the detonation products at the high pressures and temperatures characteristic of a detonation. These codes utilize extensive libraries of thermodynamic data for various chemical species and employ sophisticated equations of state to model the behavior of the detonation products. CHEETAH can provide detailed predictions of detonation velocity, pressure, temperature, and the composition of the detonation products.

Validation Workflow

The process of validating a computational model for this compound detonation involves a systematic comparison of its predictions with reliable experimental data.

Caption: Workflow for validating computational models of this compound detonation.

References

Comparative Toxicology of Tetryl and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Tetryl (2,4,6-trinitrophenyl-N-methylnitramine) and its primary metabolites. The information is compiled from available literature and presented to facilitate objective assessment and further research. All quantitative data are summarized in tables, and key experimental protocols are detailed.

Executive Summary

This compound, a nitroaromatic explosive, undergoes metabolic transformation in vivo, leading to the formation of several metabolites, most notably picric acid and picramic acid. This guide evaluates the available toxicological data for this compound and its key metabolites, highlighting differences in their acute toxicity and genotoxic potential. While data for some metabolites remain limited, this compilation provides a foundational understanding of their comparative toxicology.

Acute Toxicity Profile

Table 1: Comparative Acute Toxicity Data

CompoundSpeciesRouteLD50/LDLoValue (mg/kg)Reference
This compound RatOralLD50> 5000[1]
MouseOralLD50> 5000[1]
RabbitDermalLD50> 2000[1]
DogSubcutaneousLDLo5000
Picramic Acid RatOralLD50110 - 290
MouseOralLD50378
N-methylpicramide ---Data not available-
Aminodinitrophenyl-methylnitramine ---Data not available-

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound

SpeciesRouteDurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
RatOralSubchronicDose-related weight loss0.1421.72[2]

Metabolism of this compound

This compound undergoes biotransformation primarily through the reduction of its nitro groups and cleavage of the N-NO2 bond. The proposed metabolic pathway suggests the initial transformation to picric acid, which is then further metabolized to picramic acid. Other metabolites, including N-methyl-2,4,6-trinitroaniline (N-methylpicramide) and aminodinitrophenylmethylnitramine, have also been identified.[3][4]

Tetryl_Metabolism This compound This compound (N-methyl-N,2,4,6-tetranitroaniline) PicricAcid Picric Acid (2,4,6-trinitrophenol) This compound->PicricAcid Removal of methylnitramine group NMethylpicramide N-methylpicramide (N-methyl-2,4,6-trinitroaniline) This compound->NMethylpicramide Biotransformation Aminodinitro Aminodinitrophenyl- methylnitramine This compound->Aminodinitro Biotransformation PicramicAcid Picramic Acid (2-amino-4,6-dinitrophenol) PicricAcid->PicramicAcid Nitro group reduction Unidentified Other Unidentified Polar Metabolites Aminodinitro->Unidentified OECD_425 cluster_0 Dosing Phase cluster_1 Main Study & Analysis Start Start with a dose just below the estimated LD50 DoseAnimal Dose a single animal Start->DoseAnimal Observe Observe for 48 hours DoseAnimal->Observe StoppingCriteria Stopping criteria met? (e.g., 3 consecutive survivors, 5 reversals in 6 animals) Outcome Animal Survives? Observe->Outcome IncreaseDose Increase dose for the next animal Outcome->IncreaseDose Yes DecreaseDose Decrease dose for the next animal Outcome->DecreaseDose No IncreaseDose->DoseAnimal DecreaseDose->DoseAnimal StoppingCriteria->DoseAnimal No CalculateLD50 Calculate LD50 using Maximum Likelihood Method StoppingCriteria->CalculateLD50 Yes End End of Study CalculateLD50->End

References

A Comparative Analysis of Brisance and Detonation Velocity: Tetryl vs. TNT

Author: BenchChem Technical Support Team. Date: December 2025

In the field of energetic materials, a thorough understanding of an explosive's performance characteristics is paramount for research, development, and application. This guide provides a detailed comparison of two well-known secondary explosives, Tetryl (2,4,6-trinitrophenylmethylnitramine) and TNT (2,4,6-trinitrotoluene), focusing on two critical performance metrics: brisance and detonation velocity. This analysis is supported by quantitative data from established experimental protocols, which are also detailed herein.

Quantitative Performance Comparison

The primary performance characteristics of this compound and TNT are summarized in the table below. The data clearly indicates that this compound possesses both a higher detonation velocity and greater brisance, as indicated by its higher detonation pressure, when compared to the standard military explosive, TNT.

Performance MetricThis compoundTNTUnit
Detonation Velocity 7,570[1]6,900[1]m/s
Detonation Pressure 260[1]~200[1]kbar

Experimental Protocols

The accurate and reproducible measurement of brisance and detonation velocity is crucial for characterizing explosive materials. The following sections detail the methodologies for key experiments used to determine these properties.

Measurement of Brisance

Brisance refers to the shattering effect of an explosive and is often quantified through methods that measure the deformation or fragmentation of a standardized material.

Sand Crush Test

The Sand Crush Test is a widely used method to determine the relative brisance of an explosive.[2][3]

  • Apparatus : A robust steel bomb apparatus, a set of standardized sieves, a container for the sand, and the explosive charge.

  • Procedure :

    • A standardized mass of sand, typically Ottawa sand of a specific grain size (e.g., passing a 30-mesh sieve), is meticulously weighed.[4]

    • A small, known quantity of the explosive being tested is centrally placed within the sand inside the bomb.

    • The explosive is detonated.

    • Following the detonation, the sand is carefully collected and passed through the same sieve used for the initial grading.

    • The weight of the sand that has been crushed finely enough to pass through the sieve is measured. This weight serves as a quantitative measure of the explosive's brisance. Results are often normalized against a standard explosive like TNT.[5]

Plate Dent Test

The Plate Dent Test provides a measure of an explosive's ability to deform a metal plate, which is correlated with its brisance and detonation pressure.[6]

  • Apparatus : A cylindrical explosive charge, a witness plate of a standard material (e.g., cold-rolled steel), and a means of measuring the resulting dent depth.

  • Procedure :

    • A cylindrical charge of the explosive is placed on a thick, standardized steel plate.

    • The explosive is initiated by a detonator.

    • The detonation creates a dent in the witness plate.

    • The depth of this dent is precisely measured using a depth gauge or a 3D scanner.[7] The depth of the dent is directly related to the brisance of the explosive.

Measurement of Detonation Velocity

Detonation velocity is the speed at which the detonation wave propagates through the explosive.

D'Autriche Method

The D'Autriche method is a classic and reliable technique for measuring the detonation velocity of an explosive charge.[8][9]

  • Apparatus : A column of the explosive to be tested, a length of detonating cord with a known and uniform detonation velocity, and a lead or steel witness plate.

  • Procedure :

    • Two holes are made in the explosive column at a precisely measured distance apart.

    • The two ends of the detonating cord are inserted into these holes.

    • The midpoint of the detonating cord is marked on the witness plate.

    • The explosive column is initiated at one end.

    • The detonation wave in the explosive initiates the two ends of the detonating cord at different times.

    • The two detonation waves in the cord travel towards each other and collide at a point that is offset from the midpoint marked on the witness plate.

    • By measuring the distance of this collision point from the midpoint and knowing the detonation velocity of the cord and the distance between the insertion points in the explosive, the detonation velocity of the test explosive can be calculated.

Electronic Probe Method

Modern electronic methods provide a more direct and often more precise measurement of detonation velocity.

  • Apparatus : A series of electronic probes (such as ionization pins or fiber optic sensors) and a high-speed timing device (e.g., an oscilloscope).[8][10]

  • Procedure :

    • The electronic probes are placed at accurately known distances along the length of the explosive charge.

    • The explosive is initiated at one end.

    • As the detonation wave propagates along the charge, it triggers each probe sequentially.

    • The timing device records the precise time at which each probe is triggered.

    • The detonation velocity is calculated by dividing the known distance between consecutive probes by the measured time interval for the detonation wave to travel between them.

Relationship between Explosive Properties and Measurement Techniques

The selection of an appropriate experimental method is directly linked to the explosive property being investigated. The following diagram illustrates the logical relationship between the key performance indicators of brisance and detonation velocity and the experimental workflows used to quantify them.

G cluster_properties Explosive Performance Properties cluster_tests Experimental Measurement Techniques cluster_outputs Quantitative Outputs Brisance Brisance (Shattering Effect) Sand_Crush Sand Crush Test Brisance->Sand_Crush Measured by Plate_Dent Plate Dent Test Brisance->Plate_Dent Measured by Detonation_Velocity Detonation Velocity (Propagation Speed) DAutriche D'Autriche Method Detonation_Velocity->DAutriche Measured by Electronic_Probe Electronic Probe Method Detonation_Velocity->Electronic_Probe Measured by Crushed_Sand Mass of Crushed Sand (g) Sand_Crush->Crushed_Sand Dent_Depth Dent Depth (mm) Plate_Dent->Dent_Depth Velocity_Calculation Calculated Velocity (m/s) DAutriche->Velocity_Calculation Electronic_Probe->Velocity_Calculation

Caption: Logical workflow for evaluating explosive performance.

References

A Comparative Guide to the Compatibility of Tetryl with Polymer Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the compatibility and performance of the explosive Tetryl when combined with various polymer binders. Due to the historical use of this compound and its gradual replacement by other explosives, direct comparative data with modern polymer binders is limited. This document synthesizes available information on this compound and relevant data from studies on its replacements and other polymer-bonded explosives (PBXs) to offer a comparative perspective.

Introduction to this compound and Polymer Binders

This compound (2,4,6-trinitrophenylmethylnitramine) is a sensitive secondary high explosive that has been historically used in detonators and booster charges.[1] Polymer binders are used in explosive formulations to reduce sensitivity to accidental initiation, improve mechanical properties, and facilitate processing.[2] Common binders include hydroxyl-terminated polybutadiene (HTPB), polybutadiene acrylonitrile (PBAN), and various fluoropolymers like Viton A. The compatibility of an explosive with its binder is critical for the safety, stability, and performance of the resulting polymer-bonded explosive (PBX).

Data Presentation: Performance and Sensitivity

The following tables summarize key performance and sensitivity parameters for this compound and compositions containing different types of binders. It is important to note that much of the available data pertains to this compound replacement formulations, which often use RDX as the primary explosive. These are included to provide a comparative context for the performance of this compound.

Table 1: Thermal Properties of this compound and Polymer Binders

MaterialMelting Point (°C)Decomposition Onset (°C)Reference
This compound129.5~187 (explodes)[3]
HTPB-based Polyurethane-~282 (first stage)[4]
Viton A-~450[2]

Table 2: Impact and Friction Sensitivity

Explosive CompositionImpact Sensitivity (Figure of Insensitiveness - F of I)Friction SensitivityReference
This compound90 (minimum accepted)Similar to RDX/wax compositions[5]
RDX/Wax Formulations (this compound Replacements)100-120Similar to this compound[5]
PBXN-5 (HMX/Viton A)High-[5]

Table 3: Detonation and Stability Parameters

ExplosiveDetonation Velocity (m/s)Density (g/cm³)Vacuum Stability (gas evolution)Reference
This compound7,5701.71High gas evolution[5]
RDX/Wax Formulations--Lower than this compound[5]
PBXN-5 (HMX/Viton A)--Good thermal stability[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and compatibility of this compound with polymer binders by measuring heat flow and mass loss as a function of temperature.

  • Methodology (based on STANAG 4147 and general practices):

    • Samples of this compound, the polymer binder, and their mixture (typically in a 1:1 ratio for compatibility testing) are prepared.

    • A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum pan.

    • The pan is hermetically sealed.

    • For DSC, the sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference pan is measured. Exothermic peaks indicate decomposition. A shift in the decomposition temperature of the mixture compared to the pure components indicates potential incompatibility.

    • For TGA, the sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded. The onset of mass loss indicates the beginning of decomposition.

Impact Sensitivity Testing
  • Objective: To determine the sensitivity of the explosive composition to initiation by impact.

  • Methodology (e.g., Rotter Impact Test):

    • A small sample of the explosive material is placed on an anvil.

    • A specified weight is dropped from a known height onto the sample.

    • The "Figure of Insensitiveness" (F of I) is determined by comparing the height required to cause initiation in 50% of trials to that of a standard material (e.g., RDX). A higher F of I indicates lower sensitivity.

Vacuum Stability Test
  • Objective: To assess the chemical stability of the explosive composition by measuring the volume of gas evolved upon heating under vacuum.

  • Methodology (based on STANAG 4147):

    • A known mass of the sample is placed in a glass test tube.

    • The tube is evacuated and heated at a specified temperature (e.g., 100 °C) for a set period (e.g., 40 hours).

    • The volume of gas evolved is measured using a manometer. A larger volume of gas indicates lower stability.

Mandatory Visualization

Experimental Workflow for Compatibility Assessment

G cluster_prep Sample Preparation cluster_analysis Compatibility & Performance Analysis cluster_results Data Interpretation This compound This compound Mixture This compound-Binder Mixture (e.g., 1:1 ratio) This compound->Mixture Polymer_Binder Polymer Binder (HTPB, PBAN, Fluoropolymer) Polymer_Binder->Mixture DSC_TGA Thermal Analysis (DSC/TGA) Mixture->DSC_TGA Thermal Stability Impact_Test Impact Sensitivity Test Mixture->Impact_Test Safety Assessment Vacuum_Stability Vacuum Stability Test Mixture->Vacuum_Stability Chemical Stability Detonation_Test Detonation Performance Mixture->Detonation_Test Performance Evaluation Data_Tables Comparative Data Tables DSC_TGA->Data_Tables Impact_Test->Data_Tables Vacuum_Stability->Data_Tables Detonation_Test->Data_Tables

Caption: Workflow for assessing this compound-polymer binder compatibility.

Logical Relationship: Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a complex process. While the detailed interaction with specific polymers is not well-documented, a generalized decomposition pathway can be illustrated. The initial step is believed to be the homolytic cleavage of the N-NO2 bond, which is the weakest bond in the molecule.

G This compound This compound Initial_Step Homolytic Cleavage of N-NO2 Bond This compound->Initial_Step Heat Radicals Formation of Picryl and NO2 Radicals Initial_Step->Radicals Secondary_Reactions Secondary Exothermic Reactions Radicals->Secondary_Reactions Gaseous_Products Gaseous Products (NOx, CO, CO2, N2, H2O) Secondary_Reactions->Gaseous_Products Solid_Residue Solid Carbonaceous Residue Secondary_Reactions->Solid_Residue

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

The available data, largely from studies on this compound replacements, suggests that while this compound is a powerful explosive, it exhibits higher sensitivity and lower thermal stability compared to modern formulations. Formulations using binders like Viton A with less sensitive explosives such as HMX or RDX generally show improved safety and stability characteristics. The compatibility of this compound with common binders like HTPB and PBAN is not extensively documented in recent literature, highlighting a gap in publicly available data. For any new formulation involving this compound, rigorous compatibility testing following the detailed experimental protocols is essential to ensure safety and performance.

References

Safety Operating Guide

Proper Disposal Procedures for Tetryl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tetryl (N-methyl-N,2,4,6-tetranitroaniline) is a highly sensitive and powerful explosive. Its handling and disposal require specialized knowledge and equipment. All procedures must be conducted by trained personnel in a controlled environment and in strict compliance with all applicable federal, state, and local regulations. This document provides informational guidance and should not supersede institutional protocols or regulatory requirements.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers and professionals in scientific and drug development fields.

Immediate Safety and Handling Protocols

Before any disposal procedure, safe handling is paramount. This compound is sensitive to shock, friction, and heat and can detonate if handled improperly.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles or a face shield.[2]

  • Skin Protection: Use appropriate personal protective clothing to prevent skin contact.[3] Contaminated clothing should be removed immediately and laundered by individuals informed of the hazards.[4]

  • Respiratory Protection: In areas with potential dust or aerosol formation, use respiratory protection.[2] Local exhaust ventilation should be employed where possible.[4]

Handling and Storage:

  • Store this compound in a cool, dark, well-ventilated area, away from heat, flames, and sources of ignition.[4][5]

  • The storage building should be separate and protect the material from shock.[6]

  • Use only non-sparking tools and explosion-proof electrical equipment in areas where this compound is handled.[2][4]

  • Avoid subjecting the material to grinding, shock, or friction.[2]

  • In case of a spill, evacuate all non-essential personnel from the area. The clean-up must be conducted by an explosives specialist.[3][4]

This compound Disposal Procedures

Wastes containing this compound are classified as EPA hazardous wastes and must be disposed of according to regulatory standards.[4][7] Historically, methods such as open burning and ocean dumping were used, but these are no longer acceptable due to significant environmental contamination.[7] Modern, safer methods focus on chemical deactivation and controlled decomposition.

Method 1: Chemical Deactivation using Sodium Sulfite

This is a widely cited method for completely deactivating this compound into non-explosive, water-soluble products.[7]

Experimental Protocol:

  • Prepare the Deactivation Solution: Create an aqueous solution containing 13% by weight of hydrated sodium sulfite (Na₂SO₃·7H₂O).

  • Establish a Controlled Reaction Area: The procedure should be carried out in a fume hood or a designated blast-proof area, away from incompatible materials.

  • Slow Addition: Carefully and slowly add the this compound waste to the sodium sulfite solution. The addition should be done in small increments to control the reaction rate and prevent any potential exothermic runaway.

  • Agitation: Gently stir the mixture to ensure complete contact between the this compound and the deactivation solution.

  • Reaction Completion: Allow the reaction to proceed until all of the solid this compound has dissolved and the reaction ceases.

  • Waste Disposal: The resulting solution contains non-explosive byproducts and can be disposed of as chemical waste, in accordance with institutional and regulatory guidelines.

Method 2: Aqueous Thermal Decomposition

This method is suitable for destroying this compound present in contaminated sediments and requires specialized high-pressure equipment.[7]

Methodology Overview:

  • Contaminated material is placed in an aqueous medium within a high-pressure reactor.

  • The mixture is heated to temperatures between 200-250 °C under pressure.[7]

  • These conditions lead to the thermal decomposition of this compound into simpler, non-explosive compounds.

Method 3: Disposal of this compound-Contaminated Waste Streams

Contaminated Soils:

  • Composting: Bioremediation through composting has proven effective, transforming over 90% of this compound wastes in soil into non-carbon dioxide products using materials like hay-horse feed and sewage sludge-wood shavings.[7]

  • Incineration: Contaminated soils can be incinerated in specialized facilities such as rotary kilns or fluidized bed incinerators.[7] However, this method risks releasing contaminants into the air if not properly controlled.[7]

Contaminated Water:

  • Activated Carbon Adsorption: Wastewaters can be passed through columns of activated carbon to remove dissolved this compound.[7] The saturated carbon columns must then be treated as hazardous waste, with disposal options including thermal reactivation or incineration.[7]

  • Chemical Precipitation: A tested method involves treating contaminated water with a surfactant containing a quaternary ammonia group under basic conditions (pH 11-11.5), which causes this compound to precipitate out for removal by filtration.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the handling and disposal of this compound.

ParameterValueReference
Disposal Method Parameters
Sodium Sulfite Deactivation Solution13% by weight of hydrated sodium sulfite in water[7]
Aqueous Thermal Decomposition Temp.200-250 °C[7]
Chemical Precipitation pH11.0 - 11.5[7]
Physical & Safety Properties
Explosion Temperature187 °C (368 °F)[4][8]
Water Solubility (20 °C)75 mg/L[9]
Occupational Exposure Limits
OSHA Permissible Exposure Limit (PEL)1.5 mg/m³ (8-hour TWA)[8][10]
NIOSH Recommended Exposure Limit (REL)1.5 mg/m³ (10-hour TWA)[8]
IDLH (Immediately Dangerous to Life/Health)750 mg/m³[3]
This compound Disposal Workflow

The following diagram illustrates the logical workflow for selecting an appropriate this compound disposal procedure.

Tetryl_Disposal_Workflow start Identify this compound Waste waste_type Assess Waste Form start->waste_type solid Pure this compound or Contaminated Solid waste_type->solid Solid liquid Contaminated Water waste_type->liquid Liquid soil Contaminated Soil/ Sediment waste_type->soil Soil/Sediment chem_deact Chemical Deactivation (13% Sodium Sulfite) solid->chem_deact incin Specialized Incineration solid->incin carbon Activated Carbon Adsorption liquid->carbon precip Chemical Precipitation (pH 11-11.5) liquid->precip compost Bioremediation (Composting) soil->compost thermal Aqueous Thermal Decomposition (200-250°C) soil->thermal soil->incin end Dispose of Treated Waste per EPA/Local Regulations chem_deact->end carbon->end precip->end compost->end thermal->end incin->end

Caption: Logical workflow for selecting the appropriate this compound disposal method.

References

Safeguarding Your Research: Essential Protocols for Handling Tetryl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of energetic materials like Tetryl is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

This compound, a yellow crystalline solid, is a sensitive high explosive and toxic substance, necessitating stringent safety protocols.[1] Adherence to these guidelines is critical to mitigate risks of accidental detonation and exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Double gloving is recommended.[2]

PPE CategoryEquipmentSpecifications and Remarks
Eye and Face Protection Safety Goggles and Face ShieldWear safety goggles with side shields or chemical splash goggles at all times.[3] A full-face shield is also required to protect against splashes and potential explosions.[2] Contact lenses should not be worn.[4]
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves such as nitrile rubber are mandatory.[2]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat is essential.[2] For operations with a higher risk of explosion, a blast shield and anti-static footwear should be utilized.[2] Wear protective work clothing.[4]
Respiratory Protection Particulate Filter RespiratorIn areas without local exhaust ventilation or during spill cleanup, a particulate filter respirator adapted to the airborne concentration of the substance is required.[4][5]

Operational Plan: From Handling to Disposal

Safe handling of this compound requires a controlled environment and meticulous procedures. Operations should be enclosed where possible, with local exhaust ventilation to minimize exposure.[4]

Handling Procedures:

  • Preparation : Ensure all necessary PPE is worn correctly. Work in a well-ventilated area with explosion-proof electrical equipment and lighting.[1] Ground and bond all containers and receiving equipment to prevent static discharge.[3][6]

  • Handling : Use non-sparking tools.[1][6] Avoid friction, shock, and contact with hot surfaces.[1] Do not eat, drink, or smoke in the handling area.[1][6]

  • Storage : Store this compound in a fireproof, locked, and well-ventilated area, separated from strong oxidants.[1][5] Keep containers tightly closed and in the dark, preferably in a separate building protected from shock.[1][5]

Emergency and First Aid:

  • Spill : In case of a spill, evacuate all non-essential personnel.[4] Remove all ignition sources and ventilate the area.[1] Spill cleanup should be handled by an explosives specialist.[4] Do not sweep or burn spilled material.[1]

  • Fire : Do not fight a fire involving this compound.[4] There is a risk of explosion.[1] Evacuate the area for at least one mile and contact emergency services.[4][7]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with soap and water.[1][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][7]

  • Ingestion : Rinse the mouth and get emergency medical help immediately.[1]

Disposal Plan: this compound and this compound-contaminated waste are classified as hazardous and must be disposed of according to EPA regulations.[8]

  • Deactivation : One method of deactivation involves adding the explosive to an aqueous solution of hydrated sodium sulfite.[8]

  • Incineration : Controlled incineration in a licensed chemical destruction plant is a common disposal method.[1][8] This can include rotary kiln, fluidized bed, or pyrolytic incineration.[8]

  • Contaminated Materials : Contaminated packaging should be triple-rinsed before recycling or reconditioning.[1] Contaminated clothing should be bagged and discarded as waste at the work site.[9]

Experimental Workflow: this compound Handling and Disposal

Tetryl_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Ventilated & Grounded Workspace prep_ppe->prep_area handle_this compound Handle this compound with Non-Sparking Tools (Avoid Shock & Friction) prep_area->handle_this compound store_this compound Store in a Cool, Dry, Dark, Ventilated, and Locked Location handle_this compound->store_this compound If not for immediate use decontaminate Decontaminate Equipment & Surfaces handle_this compound->decontaminate spill Spill handle_this compound->spill If spill occurs fire Fire handle_this compound->fire If fire occurs exposure Personal Exposure handle_this compound->exposure If exposure occurs dispose_waste Dispose of this compound & Contaminated Waste (Incineration or Chemical Deactivation) decontaminate->dispose_waste evacuate_spill Evacuate & Ventilate spill->evacuate_spill no_fight_fire DO NOT Fight Fire fire->no_fight_fire first_aid Administer First Aid (Wash Skin, Flush Eyes, etc.) exposure->first_aid specialist_cleanup Cleanup by Explosives Specialist evacuate_spill->specialist_cleanup evacuate_fire Evacuate (1 Mile) & Alert Authorities no_fight_fire->evacuate_fire medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.